Product packaging for Ceapin-A7(Cat. No.:)

Ceapin-A7

Cat. No.: B8116401
M. Wt: 470.3 g/mol
InChI Key: UJTDYOXTXGBHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ceapin-A7 is a useful research compound. Its molecular formula is C20H12F6N4O3 and its molecular weight is 470.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12F6N4O3 B8116401 Ceapin-A7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F6N4O3/c21-19(22,23)12-4-3-11(14(6-12)20(24,25)26)9-30-10-13(8-27-30)28-18(31)15-7-17(33-29-15)16-2-1-5-32-16/h1-8,10H,9H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTDYOXTXGBHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanism of Action of Ceapin-A7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ceapin-A7 is a potent and highly selective small-molecule inhibitor of the Activating Transcription Factor 6α (ATF6α), a key sensor in the unfolded protein response (UPR). Unlike general UPR inhibitors or protease inhibitors, this compound employs a novel mechanism of action. It functions by inducing a neomorphic inter-organelle tether between the endoplasmic reticulum (ER)-resident ATF6α and the peroxisomal transporter ABCD3.[1][2] This induced interaction sequesters ATF6α, preventing its requisite trafficking from the ER to the Golgi apparatus during ER stress.[3] By blocking this transport, this compound prevents the proteolytic cleavage and subsequent activation of ATF6α, thereby inhibiting the transcription of its target genes.[4] Its exquisite selectivity for ATF6α over the closely related ATF6β and other UPR branches makes it an invaluable tool for dissecting the specific roles of the ATF6α pathway in health and disease.[5]

The ATF6α Signaling Pathway

Under homeostatic conditions, ATF6α is a transmembrane protein localized to the ER, where its luminal domain is bound by the chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins in the ER (ER stress), BiP dissociates from ATF6α, unmasking a Golgi localization signal. This allows ATF6α to be packaged into COPII-coated vesicles and transported to the Golgi apparatus. In the Golgi, ATF6α is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases its N-terminal cytosolic fragment, a basic leucine zipper (bZIP) transcription factor (ATF6α-N). ATF6α-N then translocates to the nucleus to activate the transcription of UPR target genes, which are involved in protein folding, quality control, and ER-associated degradation (ERAD).

ATF6_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ATF6_inactive ATF6α-BiP Complex ATF6_free ATF6α (Full-length) ATF6_inactive->ATF6_free S1P S1P Cleavage ATF6_free->S1P COPII Vesicle Transport ER_Stress ER Stress (Unfolded Proteins) ER_Stress->ATF6_inactive BiP dissociation S2P S2P Cleavage S1P->S2P ATF6_N ATF6α-N (Active Fragment) S2P->ATF6_N UPRE UPR Target Genes (e.g., BiP, XBP1) ATF6_N->UPRE Nuclear Translocation

Figure 1. The ATF6α signaling pathway under ER stress.

Core Mechanism of this compound Inhibition

The inhibitory action of this compound is not directed at the proteases (S1P, S2P) or the transcriptional activity of ATF6α-N. Instead, it physically traps the full-length ATF6α protein in the ER. A genome-wide CRISPR interference screen identified the peroxisomal transporter ABCD3 as essential for this compound's activity.

The core mechanism is as follows:

  • Ternary Complex Formation: this compound acts as a 'molecular glue', inducing a novel protein-protein interaction between the cytosolic domain of ATF6α and ABCD3.

  • Inter-organelle Tethering: This interaction forms a physical tether between the ER and the peroxisome, effectively anchoring ATF6α.

  • Sequestration and Transport Arrest: The ATF6α-Ceapin-A7-ABCD3 complex sequesters ATF6α into ER-based foci, rendering it incompetent for packaging into COPII vesicles.

  • Inhibition of Activation: By preventing ER-to-Golgi trafficking, this compound blocks ATF6α from accessing the S1P and S2P proteases, thus completely inhibiting its cleavage and activation.

This mechanism is exquisitely selective for ATF6α. This compound does not affect the trafficking or processing of ATF6β or SREBP, despite their reliance on the same COPII transport machinery and Golgi proteases.

Ceapin_Mechanism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome ATF6 ATF6α Tethered_Complex ATF6α-Ceapin-A7-ABCD3 Tethered Complex ATF6->Tethered_Complex ER_Stress ER Stress ER_Stress->ATF6 Golgi_Transport COPII Transport to Golgi Tethered_Complex->Golgi_Transport Blocked BLOCKED ABCD3 ABCD3 ABCD3->Tethered_Complex Ceapin This compound Ceapin->Tethered_Complex Induces Interaction

Figure 2. this compound induces an ATF6α-ABCD3 tether, blocking Golgi transport.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been characterized through various cellular assays.

ParameterValueCell LineAssay TypeReference
IC₅₀ (ATF6α Inhibition) 0.59 µMU2-OSATF6α Reporter Assay
Effective Concentration 6 µMU2-OSInhibition of ATF6α Nuclear Translocation
EC₅₀ (Cellular Activity) 600 nMHepG2Bile Acid Level Measurement
ATF6β Inhibition No effect up to 18.9 µMHEK293Western Blot for ATF6β cleavage
SREBP Inhibition No effectHEK293Western Blot for SREBP cleavage
Cell Viability (No Stress) No effectVariousCell Viability Assays
Sensitization to ER Stress ~2-fold increaseHeLaCell Viability with Thapsigargin (Tg)

Experimental Protocols

The mechanism of this compound was elucidated through several key experimental approaches.

Protocol: Immunofluorescence Assay for ATF6α Translocation

This protocol is used to visually confirm that this compound inhibits the stress-induced movement of ATF6α from the ER to the nucleus.

  • Cell Culture: Plate U2-OS cells stably expressing GFP-ATF6α onto glass coverslips in a 24-well plate and culture overnight.

  • Compound Treatment: Pre-treat cells with either vehicle (DMSO) or this compound (e.g., 6 µM) for 1-2 hours.

  • ER Stress Induction: Add an ER stressor, such as Thapsigargin (100 nM) or Tunicamycin (2.5 µg/mL), to the appropriate wells. Incubate for 2-5 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization & Staining: Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS. Stain with DAPI to visualize nuclei.

  • Imaging: Mount coverslips onto slides and image using a fluorescence microscope.

  • Analysis: In vehicle-treated, stressed cells, GFP signal will be concentrated in the nucleus. In this compound-treated, stressed cells, the GFP signal will be retained in the ER, often in distinct foci, and absent from the nucleus.

Protocol: Immunoprecipitation for ATF6α-ABCD3 Interaction

This protocol demonstrates the this compound-dependent physical association between ATF6α and ABCD3.

  • Cell Culture: Grow HEK293 cells expressing 3xFLAG-ATF6α in 100 mm plates.

  • Treatment: Treat cells with an ER stressor (e.g., 100 nM Thapsigargin) and either active this compound (6 µM) or an inactive analog, Ceapin-A5 (6 µM), for 30-60 minutes.

  • Lysis: Harvest and lyse cells in a non-denaturing lysis buffer (e.g., 1% LMNG, 50 mM Tris pH 7.4, 150 mM NaCl, 5 mM EDTA) containing protease inhibitors and the respective Ceapin compound.

  • Immunoprecipitation: Incubate the clarified cell lysate with anti-FLAG antibody-conjugated magnetic beads for 1-2 hours at 4°C to pull down 3xFLAG-ATF6α and its binding partners.

  • Washing: Wash the beads extensively with lysis buffer containing a higher salt concentration (e.g., 300 mM NaCl) to reduce non-specific binding.

  • Elution: Elute bound proteins by boiling the beads in SDS sample buffer.

  • Analysis: Analyze the eluates via SDS-PAGE and Western Blot using antibodies against FLAG (for ATF6α) and ABCD3. A band for ABCD3 should appear only in the sample treated with active this compound. This result can be further confirmed by mass spectrometry analysis of the eluate.

Experimental_Workflow cluster_Setup Cell Preparation cluster_Treatment Treatment Conditions (2h) cluster_Analysis Analysis cluster_Results Expected Results start Culture U2-OS cells expressing GFP-ATF6α A Group A Vehicle (DMSO) + ER Stress (Tg) B Group B This compound + ER Stress (Tg) C Group C Vehicle (DMSO) No Stress fix Fix, Permeabilize, & Stain (DAPI) A->fix B->fix C->fix image Fluorescence Microscopy fix->image resA GFP in Nucleus image->resA From Group A resB GFP in ER Foci image->resB From Group B resC GFP Diffuse in ER image->resC From Group C

Figure 3. Workflow for visualizing this compound's effect on ATF6α localization.

References

Ceapin-A7: A Selective Inhibitor of Activating Transcription Factor 6α (ATF6α)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Activating transcription factor 6α (ATF6α) is a key transducer of the unfolded protein response (UPR), a cellular stress response pathway implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. The development of selective inhibitors for UPR signaling components is of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of Ceapin-A7, a first-in-class, selective small-molecule inhibitor of ATF6α. We detail its mechanism of action, inhibitory activity, and selectivity. Furthermore, this guide provides detailed experimental protocols for key assays to study this compound's effects and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to ATF6α and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations to ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate the UPR, which aims to restore proteostasis. The UPR is mediated by three ER-resident transmembrane sensors: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and ATF6α.

Under basal conditions, ATF6α is an inactive, full-length precursor protein localized to the ER membrane. Upon ER stress, it translocates to the Golgi apparatus, where it is sequentially cleaved by site-1 protease (S1P) and site-2 protease (S2P). This releases its N-terminal cytosolic domain (ATF6α-N), a potent bZIP transcription factor. ATF6α-N then translocates to the nucleus and upregulates the expression of UPR target genes, including ER chaperones and folding enzymes, to enhance the protein-folding capacity of the ER.

This compound: A Potent and Selective ATF6α Inhibitor

This compound is a pyrazole amide compound identified through high-throughput screening as a selective inhibitor of the ATF6α branch of the UPR.[1] It offers a valuable tool for dissecting the physiological and pathological roles of ATF6α and represents a promising lead for drug development.

Quantitative Inhibitory Activity

This compound exhibits potent and selective inhibition of ATF6α signaling. The following table summarizes its key quantitative data.

ParameterValueCell Line/AssayReference(s)
IC50 0.59 µM (590 nM)ERSE-luciferase reporter assay in 293T cells[2][3][4][5]
Selectivity No inhibition of ATF6β, IRE1, or PERK branches of the UPRVarious cell-based assays
Mechanism Traps ATF6α in the ER, preventing Golgi translocationMicroscopy and biochemical assays
Effect on Downstream Target Gene Expression

This compound effectively inhibits the upregulation of ATF6α target genes induced by ER stress. This has been demonstrated through quantitative PCR (qPCR) analysis of key downstream effectors.

Target GeneEffect of this compoundER Stress InducerCell LineReference(s)
BiP (HSPA5) Inhibition of ER stress-induced upregulationTunicamycin (Tm) or Thapsigargin (Tg)U2-OS, HepG2
HSP90B1 Inhibition of ER stress-induced upregulationThapsigargin (Tg)HepG2

Mechanism of Action of this compound

This compound employs a unique mechanism of action, distinct from direct enzymatic inhibition of the S1P or S2P proteases. Instead, it "traps" ATF6α in the ER, preventing its translocation to the Golgi apparatus, a prerequisite for its activation.

A genome-wide CRISPR interference (CRISPRi) screen revealed that the function of Ceapins is dependent on the peroxisomal transporter ABCD3. This compound induces a neomorphic interaction between the cytosolic domain of ATF6α and ABCD3 on the surface of peroxisomes, effectively sequestering ATF6α and preventing its entry into COPII vesicles for transport to the Golgi.

ATF6α Signaling and this compound Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ATF6_inactive ATF6α (inactive) ABCD3 ABCD3 ATF6_inactive->ABCD3 S1P_S2P S1P/S2P Cleavage ATF6_inactive->S1P_S2P COPII Vesicles ER_Stress ER Stress ER_Stress->ATF6_inactive induces translocation ATF6_active ATF6α-N (active) S1P_S2P->ATF6_active UPR_Genes UPR Gene Transcription ATF6_active->UPR_Genes CeapinA7 This compound CeapinA7->ATF6_inactive CeapinA7->ABCD3

Caption: ATF6α signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

ATF6α Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of ATF6α in response to ER stress and its inhibition by this compound.

ATF6α Luciferase Reporter Assay Workflow A Seed cells stably expressing ERSE-luciferase reporter B Treat with ER stress inducer (e.g., Tg) and varying concentrations of this compound A->B C Incubate for a defined period (e.g., 6-18 hours) B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence using a luminometer D->E F Analyze data to determine IC50 E->F

Caption: Workflow for the ATF6α luciferase reporter assay.

Materials:

  • HEK293T or other suitable cells stably expressing an ERSE-luciferase reporter construct.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Thapsigargin (Tg) or Tunicamycin (Tm) stock solution.

  • This compound stock solution (in DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Seed the ERSE-luciferase reporter cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium. Also, prepare a solution of the ER stress inducer (e.g., 100 nM Tg).

  • Aspirate the medium from the cells and add the medium containing the different concentrations of this compound. Include control wells with vehicle (DMSO) only.

  • To the appropriate wells, add the ER stress inducer. Include control wells that are not treated with an ER stress inducer.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 18 hours.

  • Allow the plate to equilibrate to room temperature.

  • Add an equal volume of luciferase assay reagent to each well.

  • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition of ATF6α activity for each concentration of this compound relative to the ER stress-induced control and determine the IC50 value.

Western Blot Analysis of ATF6α Cleavage

This method is used to directly visualize the inhibition of ER stress-induced ATF6α cleavage by this compound.

Materials:

  • U2-OS or other suitable cells.

  • Complete growth medium.

  • ER stress inducer (Tg or Tm).

  • This compound.

  • Proteasome inhibitor (e.g., MG132).

  • RIPA lysis buffer supplemented with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against ATF6α.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with the ER stress inducer and/or this compound for the desired time (e.g., 2-8 hours). In the last hour of treatment, add a proteasome inhibitor to prevent the degradation of the cleaved ATF6α-N fragment.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE. Use a low percentage acrylamide gel (e.g., 8%) to resolve the full-length (~90 kDa) and cleaved (~50 kDa) forms of ATF6α.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ATF6α antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunoprecipitation of ATF6α

Immunoprecipitation (IP) can be used to isolate ATF6α and its interacting partners, such as ABCD3, to study the mechanism of this compound.

Immunoprecipitation Workflow for ATF6α A Lyse cells treated with this compound and/or ER stress inducer B Pre-clear lysate with control beads A->B C Incubate lysate with anti-ATF6α antibody B->C D Add Protein A/G beads to capture antibody-antigen complexes C->D E Wash beads to remove non-specific binding D->E F Elute proteins from beads E->F G Analyze eluate by Western blot F->G

Caption: General workflow for immunoprecipitation of ATF6α.

Materials:

  • Cells expressing the protein of interest (e.g., HEK293T cells overexpressing tagged ATF6α).

  • This compound and ER stress inducer.

  • IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors).

  • Anti-ATF6α antibody or antibody against the tag.

  • Protein A/G magnetic beads or agarose beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., Laemmli sample buffer).

Procedure:

  • Treat cells as required and lyse them in IP lysis buffer on ice.

  • Clear the lysate by centrifugation.

  • Pre-clear the lysate by incubating with control beads for 30-60 minutes at 4°C.

  • Transfer the supernatant to a new tube and add the primary antibody. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads and wash them several times with wash buffer.

  • Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.

  • Analyze the eluate by Western blotting using antibodies against ATF6α and potential interacting partners like ABCD3.

Genome-wide CRISPRi Screen

A CRISPRi screen can be employed to identify genes that are essential for the activity of this compound, as was done to discover the role of ABCD3.

Procedure Outline:

  • Cell Line Generation: Create a stable cell line expressing dCas9-KRAB and a reporter for ATF6α activity (e.g., an ERSE-driven fluorescent protein).

  • Library Transduction: Transduce the cell line with a genome-wide sgRNA library at a low multiplicity of infection (MOI).

  • Selection: Select for transduced cells using an appropriate antibiotic.

  • Treatment: Treat the cell population with an ER stress inducer in the presence or absence of this compound.

  • FACS Sorting: Use fluorescence-activated cell sorting (FACS) to isolate cell populations with high and low reporter activity.

  • Sequencing and Analysis: Isolate genomic DNA from the sorted populations, amplify the sgRNA sequences, and perform next-generation sequencing to identify sgRNAs that are enriched or depleted in each population. This will reveal genes whose knockdown confers resistance or sensitivity to this compound.

Conclusion

This compound is a highly selective and potent inhibitor of ATF6α signaling. Its unique mechanism of trapping ATF6α in the ER through an induced interaction with the peroxisomal protein ABCD3 provides a novel strategy for modulating the UPR. This technical guide offers a comprehensive resource for researchers and drug developers, providing key data and detailed protocols to facilitate the study and application of this compound in various research and therapeutic contexts. The availability of this selective chemical probe will undoubtedly accelerate our understanding of the multifaceted roles of ATF6α in health and disease.

References

The discovery and development of Ceapins for UPR inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Ceapins for UPR Inhibition

Introduction

The Unfolded Protein Response (UPR) is a crucial cellular stress response pathway that maintains protein homeostasis within the endoplasmic reticulum (ER).[1][2][3] The UPR is orchestrated by three primary ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6α (ATF6α).[4][5] When misfolded proteins accumulate in the ER, these sensors are activated to restore proteostasis. The ATF6α branch, in particular, plays a significant cytoprotective role, and its activation is linked to cell survival in various pathological conditions, including cancer.

Historically, the ATF6α signaling pathway was considered "undruggable". This changed with the discovery of Ceapins, a novel class of pyrazole amide compounds. These first-in-class small molecules selectively inhibit the ATF6α branch of the UPR, providing powerful tools to dissect its role in disease and offering a new avenue for therapeutic intervention. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of Ceapins.

Discovery of Ceapins

Ceapins were identified through a series of high-throughput, cell-based screens designed to find modulators of ATF6α signaling. The initial screen utilized a HEK293T cell line containing an ER stress-response element (ERSE) driving the expression of a luciferase reporter gene. This assay allowed for the quantification of ATF6α transcriptional activity.

A screen of over 100,000 compounds identified a pyrazole amide, designated Ceapin-A1 , that inhibited ER stress-induced luciferase activity. Further validation confirmed that Ceapin-A1 specifically blocked the ATF6α pathway without significantly affecting the IRE1 or PERK branches of the UPR. The name "Ceapin" was derived from the Irish verb 'ceap', meaning 'to trap', reflecting the compound's mechanism of retaining ATF6α in the ER.

A Neomorphic Mechanism of Action

The exquisite specificity of Ceapins for ATF6α over its close homolog ATF6β and the sterol response element binding protein (SREBP), which are processed by the same Golgi-resident proteases, pointed towards a unique mechanism of action beyond simple protease inhibition.

Initial Insights: Trapping ATF6α in the ER

Initial studies using fluorescence microscopy revealed that in the presence of Ceapins, GFP-tagged ATF6α formed distinct foci within the ER and was prevented from translocating to the Golgi apparatus upon ER stress. This trapping mechanism effectively sequesters ATF6α from the S1P and S2P proteases required for its activation.

Target Identification via CRISPRi Screen

To elucidate the molecular target of Ceapins, a genome-wide CRISPR interference (CRISPRi) screen was performed. This unbiased approach identified the peroxisomal transporter ABCD3 as a gene whose knockdown conferred resistance to Ceapin treatment. This surprising discovery implicated a different organelle in the mechanism of ATF6α inhibition.

Chemical-Induced Inter-Organelle Tethering

cluster_unstressed Unstressed Cell cluster_stressed ER Stress ER Endoplasmic Reticulum Golgi Golgi ATF6_inactive ATF6α (Inactive) ATF6_transport ATF6α ATF6_inactive->ATF6_transport Misfolded Proteins Nucleus Nucleus ER_stress Endoplasmic Reticulum Golgi_stress Golgi ATF6_transport->Golgi_stress COPII Vesicle S1P_S2P S1P/S2P Cleavage Golgi_stress->S1P_S2P ATF6n ATF6α-N (Active Fragment) S1P_S2P->ATF6n Nucleus_stress Nucleus ATF6n->Nucleus_stress UPR_genes UPR Gene Transcription Nucleus_stress->UPR_genes

Caption: The ATF6α signaling pathway under normal and ER stress conditions.

cluster_er ER Lumen cluster_cytosol Cytosol cluster_peroxisome Peroxisome Membrane Misfolded_Proteins Misfolded Proteins ATF6 ATF6α Misfolded_Proteins->ATF6 ER Stress Signal Tether ER-Peroxisome Tether ATF6->Tether Binds ABCD3 ABCD3 ABCD3->Tether Binds Ceapin Ceapin Ceapin->ATF6 Ceapin->ABCD3 COPII COPII Vesicle Formation Blocked Tether->COPII Steric Hindrance

Caption: Ceapin-induced tethering of ER (via ATF6α) and peroxisomes (via ABCD3).

Structure-Activity Relationship (SAR) and Optimization

Following the identification of Ceapin-A1, SAR studies were conducted to improve potency and define the essential pharmacophore. These studies revealed that all four rings of the Ceapin-A1 structure were necessary for its activity. By modifying these rings, analogs with improved inhibitory capacity were synthesized. This effort led to the development of Ceapin-A7 , which demonstrated a nearly ten-fold increase in potency compared to the original hit.

Quantitative Data

The efficacy of Ceapin analogs has been quantified through various cellular assays. The half-maximal inhibitory concentrations (IC₅₀) highlight the successful optimization from Ceapin-A1 to the more potent this compound.

CompoundERSE-Luciferase IC₅₀ (μM)Notes
Ceapin-A1 4.9 ± 1.2Initial hit compound.
Ceapin-A3 6.9 ± 0.7Phenyl ring substitution, comparable activity to A1.
Ceapin-A5 > 30Inactive analog, used as a negative control.
This compound 0.59 ± 0.17Optimized potent analog.

Further quantitative analysis using qPCR confirmed that Ceapins inhibit the induction of endogenous ATF6α target genes, such as GRP78 (also known as HSPA5) and HERPUD1, in a dose-dependent manner. Cell viability assays demonstrated that while Ceapins have no toxicity in unstressed cells, they sensitize cells to ER stress-induced apoptosis, a phenotype consistent with the genetic ablation of ATF6α.

Experimental Protocols

ERSE-Luciferase Reporter Assay

This assay is fundamental for screening and quantifying the activity of ATF6α inhibitors.

  • Cell Line: HEK293T cells stably expressing a luciferase reporter gene under the control of a promoter containing multiple ERSEs.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of test compounds (e.g., Ceapins) or vehicle (DMSO).

    • Induce ER stress using an agent like Thapsigargin (Tg) or Tunicamycin (Tm).

    • Incubate for a defined period (e.g., 9-16 hours).

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase values to a control for cell viability (e.g., a constitutively expressed Renilla luciferase).

    • Calculate IC₅₀ values by plotting the normalized luciferase activity against the log of the compound concentration.

Genome-Wide CRISPRi Screen

This unbiased screen was pivotal in identifying ABCD3 as the molecular target of Ceapins.

  • Cell Line: K562 cells engineered to express dCas9-KRAB and the ERSE reporter system.

  • Procedure:

    • Transduce the cell line with a genome-scale sgRNA library.

    • Treat the pooled cell population with an ER stressor (Tunicamycin) and a sublethal dose of this compound.

    • Use Fluorescence-Activated Cell Sorting (FACS) to isolate cells that exhibit high reporter fluorescence, indicating resistance to Ceapin's inhibitory effect.

    • Isolate genomic DNA from the sorted resistant population and the control population.

    • Use next-generation sequencing to determine the enrichment of specific sgRNAs in the resistant population.

    • Bioinformatic analysis identifies genes whose knockdown confers resistance; in this case, ABCD3 was the top hit.

Immunofluorescence and Microscopy

This method is used to visualize the subcellular localization of ATF6α and its colocalization with other proteins.

  • Cell Line: U2-OS cells stably expressing GFP-ATF6α are commonly used.

  • Procedure:

    • Grow cells on glass coverslips.

    • Treat with vehicle (DMSO), ER stressor (Tg or Tm), and/or Ceapins for the desired time.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize cells with a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

    • Incubate with primary antibodies against target proteins (e.g., anti-ABCD3, anti-PEX14 for peroxisomes, anti-GM130 for Golgi).

    • Wash and incubate with fluorescently-labeled secondary antibodies.

    • Mount coverslips on slides with a DAPI-containing mounting medium to stain nuclei.

    • Image using a confocal or widefield fluorescence microscope.

    • Analyze images for protein localization, foci formation, and colocalization using software like ImageJ or CellProfiler.

start High-Throughput Screen (ERSE-Luciferase) hit Identification of Ceapin-A1 start->hit crispri Genome-Wide CRISPRi Screen target_id Identification of ABCD3 as Essential for Activity crispri->target_id hypothesis Hypothesis: ATF6α is 'trapped' in ER hit->hypothesis hypothesis->crispri validation Validation of Interaction target_id->validation ip Immunoprecipitation & Proteomics validation->ip if Immunofluorescence (Colocalization) validation->if mechanism Elucidation of Mechanism: Neomorphic Inter-Organelle Tethering validation->mechanism

Caption: Experimental workflow for the discovery and target identification of Ceapins.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

  • Procedure:

    • Compound Treatment: Treat intact cells with the test compound (e.g., this compound) or vehicle (DMSO) and incubate to allow for cell entry and target binding.

    • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Separation: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.

    • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., ATF6α or ABCD3) remaining in the soluble fraction by Western blot or other protein detection methods.

    • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.

Conclusion

The discovery of Ceapins represents a significant breakthrough in the study of the Unfolded Protein Response. These molecules are not only the first selective inhibitors of the ATF6α pathway but also function through an unprecedented mechanism of chemically-induced inter-organelle tethering. By hijacking the peroxisomal protein ABCD3 to sequester ATF6α, Ceapins achieve remarkable specificity. The development from the initial hit, Ceapin-A1, to the potent analog, this compound, underscores the power of medicinal chemistry in optimizing small molecule probes. Ceapins provide invaluable tools for researchers to investigate the physiological and pathological roles of ATF6α and hold promise for the development of novel therapeutics for diseases characterized by ER stress, such as cancers and neurodegenerative disorders.

References

The Role of Ceapin-A7 in the Unfolded Protein Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular stress response pathway that maintains proteostasis within the endoplasmic reticulum (ER). Dysregulation of the UPR is implicated in a variety of diseases, making its constituent pathways attractive targets for therapeutic intervention. This technical guide provides an in-depth examination of Ceapin-A7, a selective small-molecule inhibitor of the Activating Transcription Factor 6α (ATF6α) branch of the UPR. We will delve into the unique mechanism of action of this compound, present key quantitative data, and provide detailed experimental protocols for studying its effects. This document is intended to serve as a comprehensive resource for researchers investigating the UPR and for professionals involved in the development of novel therapeutics targeting this pathway.

Introduction to the Unfolded Protein Response and ATF6α

The UPR is orchestrated by three ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Under ER stress, these sensors activate distinct signaling cascades to restore protein folding homeostasis. ATF6α, a key transcriptional activator in this process, is normally held in an inactive state in the ER membrane. Upon ER stress, it translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). The liberated N-terminal cytosolic fragment then migrates to the nucleus to activate the transcription of UPR target genes, including chaperones and folding enzymes.

This compound: A Selective Inhibitor of the ATF6α Pathway

This compound is a pyrazole amide compound that has been identified as a potent and selective inhibitor of the ATF6α branch of the UPR[1][2]. It exhibits high specificity for ATF6α, with minimal effects on the IRE1 and PERK pathways, as well as the closely related ATF6β and Sterol Regulatory Element-Binding Protein (SREBP) signaling pathways[1].

Mechanism of Action: A Neomorphic Inter-Organelle Tether

The inhibitory action of this compound is not based on the conventional mechanisms of enzyme inhibition or receptor antagonism. Instead, this compound induces a novel protein-protein interaction, effectively tethering the ER-resident ATF6α to the peroxisomal transporter ABCD3[3]. This neomorphic, this compound-dependent interaction sequesters ATF6α in the ER, preventing its transit to the Golgi apparatus for proteolytic activation, even under conditions of ER stress[3]. This unique mechanism of "chemical-induced misdirection" accounts for the remarkable specificity of this compound.

dot

Caption: Mechanism of this compound action.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueCell LineAssayReference
IC50 0.59 µMU2-OSERSE-luciferase reporter
EC50 (Ceapin) 600 nMHepG2 CRISPRiERSE-mCherry reporter
Tg IC50 (alone) 7.1 nMU2-OSCell viability
Tg IC50 (+ this compound) 4.5 nMU2-OSCell viability

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the unfolded protein response.

Genome-Wide CRISPR Interference (CRISPRi) Screen

This protocol is adapted from the screen performed to identify the molecular target of this compound.

dot

CRISPRi_Screen_Workflow start K562 cells with dCas9-KRAB and ATF6α reporter (mCherry) transduction Transduce with genome-wide sgRNA library start->transduction selection Select for sgRNA-expressing cells transduction->selection treatment Treat with Tunicamycin (Tm) +/- this compound selection->treatment facs FACS to isolate populations with altered ATF6α signaling treatment->facs sequencing Next-generation sequencing of sgRNA frequencies facs->sequencing analysis Identify genes whose knockdown confers resistance to this compound sequencing->analysis

Caption: CRISPRi screen workflow.

Materials:

  • K562 cells stably expressing dCas9-KRAB and an ATF6α-dependent mCherry reporter.

  • Genome-wide sgRNA library (e.g., Horlbeck et al., 2016).

  • Lentivirus packaging plasmids.

  • HEK293T cells for lentivirus production.

  • Polybrene.

  • Tunicamycin (Tm).

  • This compound.

  • Fluorescence-Activated Cell Sorter (FACS).

  • DNA extraction kit.

  • PCR reagents for library amplification.

  • Next-generation sequencing platform.

Procedure:

  • Lentivirus Production: Produce lentivirus for the sgRNA library in HEK293T cells using standard protocols.

  • Transduction: Transduce the K562 reporter cell line with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

  • Selection: Select for transduced cells using the appropriate antibiotic resistance marker present in the sgRNA library vector.

  • Cell Treatment:

    • Culture the selected cells and expand the population.

    • Treat the cells with an ER stress inducer, such as Tunicamycin (e.g., 6 µg/ml for 16 hours), in the presence or absence of this compound (e.g., at its EC90, 3 µM).

  • FACS Sorting:

    • Harvest the cells and sort them based on mCherry fluorescence intensity using a FACS instrument.

    • Isolate populations with decreased (bottom 30%) and increased (top 30%) ATF6α reporter signaling for both the this compound treated and untreated samples.

  • Genomic DNA Extraction and Sequencing:

    • Extract genomic DNA from the sorted cell populations.

    • Amplify the sgRNA cassette from the genomic DNA by PCR.

    • Perform next-generation sequencing to determine the frequency of each sgRNA in the different populations.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the this compound-treated, low-mCherry population compared to the control populations. This will identify gene knockdowns that confer resistance to this compound.

Immunoprecipitation-Mass Spectrometry (IP-MS)

This protocol is designed to identify proteins that interact with ATF6α in a this compound-dependent manner.

Materials:

  • HEK293 cells stably expressing 3xFLAG-tagged ATF6α.

  • Thapsigargin (Tg).

  • This compound and an inactive analog (Ceapin-A5).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors).

  • Anti-FLAG M2 affinity gel.

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., 3xFLAG peptide solution).

  • Mass spectrometer.

Procedure:

  • Cell Treatment:

    • Culture 3xFLAG-ATF6α HEK293 cells to ~80-90% confluency.

    • Treat cells with an ER stress inducer like Thapsigargin (e.g., 100 nM) and either active this compound (e.g., 6 µM) or the inactive analog Ceapin-A5 (e.g., 6 µM) for a specified time (e.g., 4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the clarified lysate with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer.

  • Elution: Elute the bound proteins from the beads using a 3xFLAG peptide solution.

  • Sample Preparation for Mass Spectrometry:

    • Precipitate the eluted proteins (e.g., with TCA).

    • Perform in-solution or in-gel trypsin digestion of the protein samples.

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by LC-MS/MS.

    • Identify the proteins and perform label-free quantification to compare the protein abundance between the this compound and Ceapin-A5 treated samples. Proteins significantly enriched in the this compound sample are potential interactors.

ATF6α Reporter Assay

This assay is used to quantify the transcriptional activity of ATF6α in response to ER stress and its inhibition by this compound.

Materials:

  • HEK293T cells.

  • An ATF6α reporter plasmid (e.g., containing multiple ER Stress Response Elements (ERSE) driving a luciferase or fluorescent reporter gene).

  • A control plasmid for normalization (e.g., Renilla luciferase).

  • Transfection reagent.

  • ER stress inducers (e.g., Tunicamycin or Thapsigargin).

  • This compound.

  • Luciferase assay reagent or flow cytometer/plate reader for fluorescent reporters.

Procedure:

  • Transfection: Co-transfect HEK293T cells with the ATF6α reporter plasmid and the normalization control plasmid.

  • Cell Treatment:

    • After 24 hours, treat the cells with an ER stress inducer (e.g., 1 µg/ml Tunicamycin) in the presence of a dose range of this compound or vehicle control for 16-24 hours.

  • Reporter Measurement:

    • For luciferase reporters, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • For fluorescent reporters, measure the fluorescence intensity using a flow cytometer or a fluorescent plate reader.

  • Data Analysis:

    • Normalize the ATF6α reporter signal to the control reporter signal.

    • Plot the normalized reporter activity against the concentration of this compound to determine the IC50 value.

Immunofluorescence for Protein Colocalization

This protocol is used to visualize the this compound-induced colocalization of ATF6α and ABCD3.

Materials:

  • U2OS cells stably expressing GFP-ATF6α.

  • This compound.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibody against ABCD3.

  • Fluorophore-conjugated secondary antibody.

  • DAPI for nuclear staining.

  • Confocal microscope.

Procedure:

  • Cell Culture and Treatment:

    • Grow U2OS-GFP-ATF6α cells on coverslips.

    • Treat the cells with this compound (e.g., 6 µM) or vehicle for a specified time (e.g., 2 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with 5% BSA in PBS.

    • Incubate with the primary antibody against ABCD3 overnight at 4°C.

    • Wash and incubate with a fluorophore-conjugated secondary antibody.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI.

    • Mount the coverslips on slides.

    • Image the cells using a confocal microscope, acquiring images for GFP-ATF6α, the ABCD3 antibody staining, and DAPI.

  • Analysis: Analyze the images for colocalization between the GFP-ATF6α and ABCD3 signals in the this compound treated cells compared to the control.

Conclusion

This compound represents a novel class of UPR inhibitors with a unique mechanism of action. Its high selectivity for the ATF6α pathway makes it an invaluable tool for dissecting the specific roles of this branch of the UPR in health and disease. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and to explore the broader implications of modulating ATF6α signaling. Further research into this compound and similar molecules holds promise for the development of new therapeutic strategies for a range of diseases characterized by ER stress and UPR dysregulation.

References

The Molecular Glue Mechanism of Ceapin-A7: A Technical Whitepaper on the Induced Interaction Between ATF6α and the Peroxisomal Transporter ABCD3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Ceapin-A7, a selective inhibitor of the Activating Transcription Factor 6α (ATF6α) branch of the Unfolded Protein Response (UPR). We will explore the novel finding that this compound functions as a molecular glue, inducing a neomorphic interaction between the endoplasmic reticulum (ER)-resident ATF6α and the peroxisomal transporter ABCD3. This tethering event effectively traps ATF6α, preventing its activation and downstream signaling. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental designs.

Core Interaction: this compound as an Inducer of a Neomorphic Inter-Organelle Tether

The Unfolded Protein Response is a critical cellular stress response pathway. One of its key sensors, ATF6α, is an ER-resident transmembrane protein that, upon ER stress, translocates to the Golgi apparatus for proteolytic cleavage and activation. The activated N-terminal fragment of ATF6α then moves to the nucleus to upregulate the transcription of ER chaperone genes, such as BiP, to restore ER homeostasis[1][2][3].

Ceapins are a class of small molecules that selectively inhibit the ATF6α signaling pathway[4][5]. This compound is a potent analog that has been shown to trap ATF6α in the ER, preventing its transport to the Golgi. The basis for this specificity was revealed to be a previously unknown interaction with the peroxisomal ABC transporter, ABCD3.

A genome-wide CRISPR interference (CRISPRi) screen identified that the function of Ceapins is entirely dependent on ABCD3. Further proteomic studies established that in the presence of this compound, a physical association occurs between ER-resident ATF6α and the peroxisomal transporter ABCD3. This interaction is not observed with inactive Ceapin analogs, such as Ceapin-A5, highlighting the specific role of the active compound in mediating this inter-organelle tethering. In vitro binding assays with purified cytosolic domain of ATF6α and ABCD3 confirmed that this compound is directly responsible for tethering the two proteins.

Interestingly, this this compound-induced interaction does not inhibit the transporter activity of ABCD3. Measurements of bile acid levels, which are dependent on ABCD3 function, showed no significant changes in cells treated with this compound. This suggests that this compound's mechanism of action is not through the inhibition of either ATF6α or ABCD3 directly, but rather through the creation of a novel interaction that sequesters ATF6α.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound and its interaction with ATF6α and ABCD3.

Compound Target Activity Value Reference
This compoundATF6αIC500.59 µM
Ceapin-A1ATF6αIC504.9 ± 1.2 µM
Ceapin-A3ATF6αIC506.9 ± 0.7 µM
Ceapin-A2ATF6αActivityNo detectable activity
Experimental Condition Parameter Value Cell Line Reference
This compound TreatmentEC50 for Bile Acid Measurement600 nMHepG2
This compound TreatmentHigh Concentration for Bile Acid Measurement6 µMHepG2
This compound TreatmentConcentration for IP-MS6 µM3xFLAG-ATF6α HEK293
Ceapin-A5 Treatment (inactive analog)Concentration for IP-MS6 µM3xFLAG-ATF6α HEK293
Thapsigargin (Tg) TreatmentER Stress Induction for IP-MS100 nM3xFLAG-ATF6α HEK293
This compound TreatmentConcentration for Western Blot6 µMU2-OS
This compound TreatmentConcentration for ATF6α Foci Formation5 µMU2-OS

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the this compound-ATF6α-ABCD3 interaction are provided below.

Genome-wide CRISPR Interference (CRISPRi) Screen
  • Objective: To identify genes essential for the inhibitory activity of this compound on ATF6α signaling.

  • Methodology:

    • K562 cells stably expressing dCas9-KRAB and an mCherry transcriptional reporter dependent on ATF6α activation (ERSE reporter) were utilized.

    • These cells were transduced with a genome-wide sgRNA library.

    • The cell population was then divided and treated with either tunicamycin (Tm) to induce ER stress or Tm plus this compound at a high effective concentration (EC90, 3 µM) for 16 hours.

    • Fluorescence-activated cell sorting (FACS) was used to isolate cell populations with decreased ATF6α signaling (bottom 30% of the mCherry reporter signal).

    • Next-generation sequencing was performed on these sorted populations to quantify the frequencies of sgRNAs. Genes whose knockdown resulted in desensitization to this compound (i.e., sgRNAs enriched in the low-reporter population from the this compound treated group) were identified.

Immunoprecipitation-Mass Spectrometry (IP-MS)
  • Objective: To identify proteins that physically associate with ATF6α in a this compound-dependent manner.

  • Methodology:

    • HEK293 cells stably expressing 3xFLAG-tagged ATF6α were used.

    • Cells were treated with an ER stressor (100 nM thapsigargin, Tg) and either active this compound (6 µM) or the inactive analog Ceapin-A5 (6 µM).

    • Cells were lysed under non-denaturing conditions.

    • Anti-FLAG affinity purification was performed to immunoprecipitate 3xFLAG-ATF6α and its associated proteins.

    • The immunoprecipitated protein complexes were analyzed by mass spectrometry to identify proteins that specifically co-purified with ATF6α in the presence of this compound.

    • Reciprocal affinity purification using cells expressing GFP-ABCD3 was also performed to confirm the interaction.

In Vitro Binding Assay
  • Objective: To determine if this compound directly mediates the interaction between purified ATF6α and ABCD3.

  • Methodology:

    • The cytosolic domain of ATF6α (amino acids 2-90) and full-length ABCD3 were purified.

    • The purified proteins were incubated together in a binding assay in the presence of either vehicle (DMSO), inactive Ceapin-A5, or active this compound.

    • The formation of a complex between ATF6α(2-90) and ABCD3 was assessed, likely through a co-purification or pull-down-style assay, to determine if the association occurred only in the presence of this compound.

Western Blot Analysis
  • Objective: To assess the effect of this compound on the expression of ATF6α target genes, such as BiP.

  • Methodology:

    • U2-OS cells were treated with or without an ER stressor in the absence or presence of 6 µM this compound for eight hours.

    • Cells were harvested and lysed to extract total protein.

    • Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

    • Proteins were transferred to a membrane and probed with primary antibodies against BiP and a loading control (e.g., GAPDH).

    • Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate were used for detection.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this document.

ATF6_Activation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ATF6_inactive ATF6α (inactive) S1P_S2P S1P/S2P Proteases ATF6_inactive->S1P_S2P Translocation BiP BiP ATF6_cleaved Cleaved ATF6α-N ATF6_active ATF6α-N (active TF) ATF6_cleaved->ATF6_active Translocation S1P_S2P->ATF6_cleaved Proteolysis ERSE ERSE ATF6_active->ERSE Binds UPR_genes UPR Gene Upregulation (e.g., BiP) ERSE->UPR_genes Activates Transcription ER_Stress ER Stress ER_Stress->BiP dissociates CeapinA7_Mechanism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome ATF6 ATF6α Tethered_Complex ATF6α-CeapinA7-ABCD3 Tethered Complex ATF6->Tethered_Complex ABCD3 ABCD3 ABCD3->Tethered_Complex CeapinA7 This compound CeapinA7->Tethered_Complex Induces Tethering Golgi_translocation Translocation to Golgi Tethered_Complex->Golgi_translocation INHIBITED IP_MS_Workflow Start HEK293 cells with 3xFLAG-ATF6α Treatment Treat with ER stress (Tg) + This compound or Ceapin-A5 Start->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation (anti-FLAG) Lysis->IP Elution Elution of protein complexes IP->Elution MS Mass Spectrometry Analysis Elution->MS Result Identification of ABCD3 as specific interactor with this compound MS->Result

References

Ceapin-A7: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceapin-A7 is a potent and selective small-molecule inhibitor of Activating Transcription Factor 6α (ATF6α), a key transducer of the Unfolded Protein Response (UPR). This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and biological activity. It outlines detailed experimental protocols for studying its mechanism of action and effects on cellular signaling pathways, and includes visual representations of these pathways and experimental workflows to facilitate understanding and application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a pyrazole amide derivative with the IUPAC name N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide[1]. Its chemical structure and key properties are summarized below.

PropertyValueReference
Molecular Formula C₂₀H₁₂F₆N₄O₃[1][2]
Molecular Weight 470.33 g/mol [1][2]
CAS Number 2323027-38-7
IUPAC Name N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
SMILES FC(F)(C1=CC(C(F)(F)F)=C(C=C1)CN2C=C(C=N2)NC(C3=NOC(C4=CC=CO4)=C3)=O)F
Appearance Solid
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and to 10 mM in ethanol.
Storage Store at -20°C

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of the ATF6α branch of the Unfolded Protein Response. It exhibits potent inhibitory activity with an IC₅₀ of 0.59 μM in an ERSE-luciferase reporter assay.

Mechanism of Action: Inhibition of ATF6α Transport

Under endoplasmic reticulum (ER) stress, ATF6α is normally transported from the ER to the Golgi apparatus for proteolytic cleavage and activation. This compound inhibits this process by inducing a neomorphic interaction between the cytosolic domain of ATF6α and the peroxisomal transporter ABCD3. This interaction tethers ATF6α, preventing its translocation to the Golgi and subsequent activation. This mechanism is highly specific to ATF6α, with no significant inhibition of the closely related ATF6β or other UPR branches like IRE1 or PERK.

ATF6a_Activation_and_Ceapin_A7_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress ATF6a_inactive Inactive ATF6α ER_Stress->ATF6a_inactive induces transport ATF6a_ABCD3 ATF6α-ABCD3 Complex ATF6a_inactive->ATF6a_ABCD3 S1P_S2P S1P/S2P Proteases ATF6a_inactive->S1P_S2P Transport ATF6a_ABCD3->S1P_S2P Transport Blocked CeapinA7 This compound CeapinA7->ATF6a_ABCD3 induces ATF6a_active Active ATF6α (nATF6α) S1P_S2P->ATF6a_active Cleavage UPR_Genes UPR Target Gene Transcription ATF6a_active->UPR_Genes Transcription Activation ERSE_Luciferase_Assay_Workflow plate_cells Plate cells stably expressing ERSE-luciferase reporter add_compounds Add this compound and ER stress inducer (e.g., Thapsigargin) plate_cells->add_compounds incubate Incubate for a defined period (e.g., 16-24 hours) add_compounds->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase analyze_data Analyze data and determine IC50 measure_luciferase->analyze_data CRISPRi_Screen_Logic start K562 cells with ERSE-mCherry reporter and dCas9-KRAB transduce Transduce with sgRNA library start->transduce treat Treat with Tunicamycin ± this compound transduce->treat sort FACS sort based on mCherry fluorescence (Top and Bottom 30%) treat->sort sequence Next-generation sequencing of sgRNAs sort->sequence identify Identify genes whose knockdown confers resistance to this compound sequence->identify result ABCD3 identified as key mediator of this compound activity identify->result

References

A Technical Guide to Investigating ATF6α Function Using Ceapin-A7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that maintains endoplasmic reticulum (ER) homeostasis. Activating Transcription Factor 6α (ATF6α) is a key transducer of the UPR, playing a pivotal role in cell survival and adaptation under ER stress. The recent discovery of Ceapin-A7, a highly selective and potent small-molecule inhibitor of ATF6α, has provided researchers with a powerful tool to dissect the specific functions of this signaling branch. This technical guide provides an in-depth overview of the ATF6α pathway, the mechanism of this compound, and detailed protocols for its application in investigating ATF6α function, supported by quantitative data and pathway visualizations.

Introduction: The ATF6α Branch of the Unfolded Protein Response

The endoplasmic reticulum (ER) is responsible for the folding and modification of a significant portion of the cell's proteins. Perturbations to this environment, such as nutrient deprivation, hypoxia, or genetic mutations, can lead to the accumulation of misfolded proteins, a condition known as ER stress. To cope with this, cells activate the Unfolded Protein Response (UPR), a sophisticated signaling network initiated by three ER-resident sensors: PERK, IRE1α, and ATF6α.[1]

ATF6α is a type II transmembrane glycoprotein that, under basal conditions, is bound by the ER chaperone BiP (also known as GRP78).[2][3] Upon ER stress, the accumulation of unfolded proteins causes BiP to dissociate from ATF6α, unmasking a Golgi-localization signal. This allows ATF6α to be trafficked to the Golgi apparatus for proteolytic activation.[4][5] This activation cascade is critical for upregulating genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival. The specificity of ATF6α in regulating a distinct set of UPR target genes makes it a crucial subject of study in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

The ATF6α Signaling Pathway

Under conditions of ER stress, ATF6α undergoes a multi-step activation process to become a functional transcription factor.

  • BiP Dissociation: In an unstressed state, the luminal domain of ATF6α is bound by the chaperone BiP. The accumulation of unfolded proteins competitively binds BiP, causing its release from ATF6α.

  • Translocation to Golgi: The dissociation of BiP exposes Golgi localization signals, facilitating the transport of the full-length ATF6α protein from the ER to the Golgi apparatus via COPII-coated vesicles.

  • Proteolytic Cleavage: Within the Golgi, ATF6α is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). S1P first cleaves the luminal domain, followed by S2P cleavage within the transmembrane domain.

  • Nuclear Translocation and Transcriptional Activation: This two-step cleavage releases the cytosolic N-terminal fragment of ATF6α (ATF6α-N). This active fragment then translocates to the nucleus, where it functions as a basic leucine zipper (bZIP) transcription factor. It binds to ER Stress Response Elements (ERSE) in the promoters of target genes to upregulate their expression. Key target genes include chaperones like BiP (HSPA5) and GRP94, and components of the ERAD pathway.

ATF6_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) ATF6_inactive ATF6α (p90) Inactive ER_Stress->ATF6_inactive Causes BiP dissociation BiP BiP ATF6_inactive->BiP Bound S1P Site-1 Protease (S1P) ATF6_inactive->S1P Translocation S2P Site-2 Protease (S2P) S1P->S2P Cleavage 1 ATF6_cleaved Cleaved ATF6α S2P->ATF6_cleaved Cleavage 2 ATF6_active ATF6α-N (p50) Active Transcription Factor ATF6_cleaved->ATF6_active Release of ATF6α-N ERSE ERSE ATF6_active->ERSE Binds to Target_Genes Target Gene Upregulation (e.g., BiP, GRP94, XBP1) ERSE->Target_Genes Activates Transcription Target_Genes->BiP Feedback

Figure 1. The ATF6α signaling pathway from ER stress to target gene activation.

This compound: A Specific Pharmacological Probe

This compound is a pyrazole amide compound identified as a potent and highly specific inhibitor of the ATF6α signaling pathway. It provides a significant advantage over genetic methods like siRNA, which can have off-target effects and do not offer the temporal control of a small molecule inhibitor.

Mechanism of Action

This compound does not inhibit the proteases S1P or S2P directly. Instead, its mechanism is unique:

  • ER Retention: this compound prevents the ER stress-dependent trafficking of ATF6α from the ER to the Golgi apparatus.

  • Induced Inter-Organelle Tethering: It achieves this by inducing a novel physical interaction between ER-resident ATF6α and the peroxisomal transporter ABCD3. This induced tethering effectively traps ATF6α, preventing its translocation and subsequent activation.

  • Exquisite Specificity: A key feature of this compound is its selectivity for ATF6α over its close homolog ATF6β and other UPR pathways like IRE1α and PERK. It also does not affect the processing of SREBP, another S1P/S2P substrate. This specificity makes it an invaluable tool for isolating the contributions of the ATF6α branch.

Ceapin_Mechanism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Golgi Golgi Apparatus ATF6 ATF6α Activation Proteolytic Activation ATF6->Activation Normal Trafficking (ER Stress) Tether Induced Tethering ATF6->Tether ABCD3 ABCD3 ABCD3->Tether Ceapin This compound Ceapin->Tether Induces Tether->Activation Blocks Trafficking

Figure 2. Mechanism of action for this compound, which induces ATF6α-ABCD3 tethering.

Quantitative Data and Physicochemical Properties

The efficacy and properties of this compound have been quantitatively characterized, providing essential data for experimental design.

ParameterValueReference(s)
Target Activating Transcription Factor 6α (ATF6α)
IC₅₀ 0.59 µM
Selectivity Selective for ATF6α over ATF6β, IRE1α, and PERK pathways
Molecular Weight 470.33 g/mol
Formula C₂₀H₁₂F₆N₄O₃
Solubility Up to 100 mM in DMSO; Up to 10 mM in ethanol
Storage Store powder at -20°C

Experimental Protocols for Investigating ATF6α Function

This compound can be employed in a variety of assays to probe the role of ATF6α in cellular processes. Below are detailed protocols for key experiments.

Experimental_Workflow cluster_assays Downstream Analysis start Start: Cell Culture treatment Treatment Groups: 1. Vehicle (DMSO) 2. ER Stressor (e.g., Tg, Tm) 3. This compound 4. ER Stressor + this compound start->treatment incubation Incubate for Defined Time Period (e.g., 2-24 hours) treatment->incubation harvest Harvest Cells/Lysates/ Fix for Imaging incubation->harvest western Western Blot (ATF6α cleavage, p-PERK, BiP, CHOP) harvest->western qpcr qRT-PCR (HSPA5, GRP94, XBP1s) harvest->qpcr reporter Reporter Assay (ATF6-luciferase) harvest->reporter imaging Immunofluorescence (ATF6α localization) harvest->imaging

Figure 3. General experimental workflow for using this compound to study ATF6α.

Western Blot Analysis of ATF6α Cleavage

This protocol is used to directly visualize the inhibitory effect of this compound on the proteolytic activation of ATF6α.

  • Objective: To detect the full-length (p90) and cleaved nuclear (p50) forms of ATF6α.

  • Materials:

    • Cells (e.g., U2-OS, HEK293T, HepG2)

    • ER stress inducer (e.g., Thapsigargin (Tg) at 100-300 nM or Tunicamycin (Tm) at 1-5 µg/mL)

    • This compound (stock in DMSO)

    • Proteasome inhibitor (e.g., MG132 at 10 µM)

    • RIPA buffer with protease inhibitors

    • Primary antibodies: anti-ATF6α, anti-GAPDH (loading control)

    • Secondary antibodies (HRP-conjugated)

  • Protocol:

    • Seed cells to achieve 70-80% confluency on the day of the experiment.

    • Pre-treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.

    • Induce ER stress by adding Tg or Tm to the media. A typical incubation time is 2-8 hours.

    • Crucial Step: One hour before harvesting, add a proteasome inhibitor like MG132. This prevents the rapid degradation of the cleaved ATF6α-N fragment, making it easier to detect.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Perform SDS-PAGE, transferring proteins to a PVDF membrane.

    • Probe with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate.

  • Expected Results: In cells treated with an ER stressor alone, a band corresponding to the cleaved ATF6α-N (~50-60 kDa) will appear. In cells co-treated with this compound, this band will be significantly reduced or absent, while the full-length p90 band remains.

qRT-PCR for ATF6α Target Gene Expression

This method quantifies the functional consequence of ATF6α inhibition on the transcription of its downstream target genes.

  • Objective: To measure mRNA levels of ATF6α target genes (e.g., HSPA5 (BiP), GRP94, HERPUD1).

  • Materials:

    • Treated cell pellets (from a parallel experiment to 4.1)

    • RNA extraction kit (e.g., NucleoSpin RNA II)

    • cDNA synthesis kit (e.g., AMV reverse transcriptase)

    • qPCR master mix (e.g., KAPA SYBR FAST)

    • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Protocol:

    • Treat cells as described in the Western Blot protocol (4.1, steps 1-3). A 4-8 hour stress induction is typically sufficient.

    • Harvest cells and extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from an equal amount of RNA for all samples.

    • Perform quantitative PCR using primers for target genes.

    • Analyze data using the ΔΔCt method, normalizing to the housekeeping gene.

  • Expected Results: ER stress will induce a significant upregulation of ATF6α target gene mRNA. Co-treatment with this compound will blunt this upregulation, demonstrating functional inhibition of the pathway.

Immunofluorescence Microscopy of ATF6α Localization

This technique provides a visual confirmation of this compound's mechanism of action by observing the subcellular localization of ATF6α.

  • Objective: To visualize the retention of ATF6α in the ER and its failure to translocate to the Golgi/nucleus.

  • Materials:

    • Cells grown on coverslips (U2-OS cells are commonly used)

    • ER stress inducer (Tg or Tm)

    • This compound

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Primary antibodies: anti-ATF6α, anti-GM130 (Golgi marker), anti-GRP94 (ER marker)

    • Fluorescently-labeled secondary antibodies

    • DAPI for nuclear staining

  • Protocol:

    • Seed cells on sterile glass coverslips in a multi-well plate.

    • Treat cells with vehicle, ER stressor, this compound, or a combination for 2-5 hours.

    • Wash cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize the cells.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with corresponding fluorescent secondary antibodies and DAPI for 1 hour.

    • Mount coverslips on slides and image using a confocal or fluorescence microscope.

  • Expected Results: In unstressed cells, ATF6α shows a reticular ER pattern. Upon ER stress, a portion of the signal will translocate to the nucleus. In cells treated with this compound (with or without stress), ATF6α will be observed in distinct foci within the ER, and nuclear translocation will be inhibited.

Investigating the Role of ATF6α in Apoptosis

A critical question in UPR signaling is how the cell switches from a pro-survival to a pro-apoptotic response under chronic or overwhelming stress. This compound can be used to investigate the specific contribution of ATF6α to this process. While the PERK-CHOP and IRE1-JNK axes are major drivers of ER stress-induced apoptosis, the role of ATF6α is more complex. Some studies suggest it is primarily pro-survival, while others indicate it can contribute to apoptosis by upregulating pro-apoptotic factors.

By using this compound, researchers can pharmacologically isolate the ATF6α branch and assess its impact on cell viability during prolonged ER stress, often measured by assays like Annexin V/PI staining or caspase activation in combination with the protocols described above.

Conclusion

This compound represents a first-in-class pharmacological tool that enables the precise investigation of the ATF6α branch of the UPR. Its high specificity allows researchers to delineate the unique roles of ATF6α in maintaining ER homeostasis, responding to stress, and contributing to disease pathology. The experimental protocols outlined in this guide provide a robust framework for utilizing this compound to gain deeper insights into the complex functions of ATF6α, paving the way for potential therapeutic strategies targeting this critical signaling pathway.

References

The Role of Ceapin-A7 in Inducing Inter-Organelle Tethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceapin-A7 is a potent and selective small molecule inhibitor of Activating Transcription Factor 6α (ATF6α), a key sensor in the unfolded protein response (UPR).[1] Its mechanism of action is unique, involving the induction of a neomorphic inter-organelle tether between the endoplasmic reticulum (ER) and peroxisomes.[2][3] This guide provides an in-depth technical overview of the core mechanisms of this compound, focusing on its role in inducing these organelle tethers. It includes a summary of quantitative data, detailed experimental protocols for key validation experiments, and visualizations of the signaling pathways and experimental workflows.

Introduction

The unfolded protein response is a critical cellular stress response that maintains proteostasis in the endoplasmic reticulum. One of the three primary sensors of the UPR is ATF6α. Under ER stress, ATF6α translocates to the Golgi apparatus for proteolytic cleavage, after which its N-terminal fragment acts as a transcription factor to upregulate UPR target genes. This compound was identified as a selective inhibitor of the ATF6α branch of the UPR. Subsequent research revealed that this compound functions through a novel mechanism of "chemical-induced misdirection." It induces a physical association between the ER-resident ATF6α and the peroxisomal transporter ABCD3, effectively sequestering ATF6α and preventing its translocation to the Golgi. This tethering of the ER to peroxisomes is a neomorphic function induced by this compound and does not rely on the known functions of either ATF6α or ABCD3.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and characterization of this compound.

Table 1: Potency and Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 for ATF6α Inhibition 0.59 μM-
EC50 for Bile Acid Level Assay 600 nMHepG2
Effective Concentration in CRISPRi Screen (EC90) 3 μMK562
Concentration for Affinity Purification 6 μMHEK293
Concentration for inhibiting ATF6β-N production No effect up to 18.9 μM-

Table 2: Experimental Concentrations of this compound and Controls

ExperimentThis compound ConcentrationInactive Analog (Ceapin-A5) ConcentrationER StressorCell LineReference
CRISPRi Screen 3 μM-Tunicamycin (Tm)K562
Affinity Purification-Mass Spectrometry 6 μM6 μMThapsigargin (Tg, 100 nM)3xFLAG-ATF6α HEK293
Bile Acid Level Measurement 600 nM and 6 μM--HepG2
Immunofluorescence ---U2OS
In vitro Binding Assay -Present-Purified Proteins

Signaling and Experimental Visualizations

This compound-Induced ER-Peroxisome Tethering Pathway

cluster_downstream Downstream Effect ATF6a ATF6α ABCD3 ABCD3 ATF6a->ABCD3 Golgi_Translocation ATF6α Translocation to Golgi tether ER-Peroxisome Tether ATF6a->block Inhibited by Tethering CeapinA7 This compound CeapinA7->ATF6a binds CeapinA7->ABCD3 binds UPR_Activation UPR Target Gene Expression

Caption: this compound induces a tether between ER-localized ATF6α and peroxisomal ABCD3.

CRISPRi Screen Experimental Workflow

cluster_sort Cell Sorting start K562 cells with dCas9-KRAB and ATF6α reporter transduce Transduce with genome-wide sgRNA library start->transduce treat Treat with Tunicamycin (Tm) +/- this compound (3 μM) transduce->treat sort FACS sort based on reporter signal treat->sort low_signal Low Reporter Signal (Bottom 30%) sort->low_signal high_signal High Reporter Signal (Top 30%) sort->high_signal ngs Next-Generation Sequencing of sgRNA frequencies low_signal->ngs high_signal->ngs analysis Identify genes whose knockdown confers resistance (e.g., ABCD3) ngs->analysis end Target Identification analysis->end

Caption: Workflow for identifying this compound's target using a CRISPRi screen.

Affinity Purification-Mass Spectrometry Workflow

cluster_treatment Treatment start 3xFLAG-ATF6α HEK293 cells treat_active Treat with this compound (6 μM) + Thapsigargin (Tg) start->treat_active treat_inactive Treat with Ceapin-A5 (6 μM) + Thapsigargin (Tg) start->treat_inactive lyse Cell Lysis treat_active->lyse treat_inactive->lyse ip Immunoprecipitation with anti-FLAG antibody lyse->ip wash Wash beads ip->wash elute Elution wash->elute ms Mass Spectrometry (LC-MS/MS) elute->ms analysis Identify proteins enriched with this compound (e.g., ABCD3) ms->analysis end Interaction Discovery analysis->end

References

Methodological & Application

Ceapin-A7: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceapin-A7 is a potent and selective small molecule inhibitor of Activating Transcription Factor 6α (ATF6α), a key sensor in the unfolded protein response (UPR).[1] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). ATF6α plays a crucial role in restoring ER homeostasis, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions.[2][3] this compound offers a valuable tool for studying the specific roles of the ATF6α branch of the UPR.

This document provides detailed application notes and standardized protocols for the use of this compound in cell culture experiments, enabling researchers to investigate the functional consequences of ATF6α inhibition.

Mechanism of Action

This compound does not directly inhibit the enzymatic activity of the proteases that cleave ATF6α. Instead, it acts through a novel mechanism by inducing a neomorphic inter-organelle tether.[4] Specifically, this compound promotes a physical association between the ER-resident ATF6α and the peroxisomal transporter ABCD3. This induced interaction traps ATF6α in the ER, preventing its translocation to the Golgi apparatus for proteolytic activation, even under conditions of ER stress. This inhibitory action is highly selective for ATF6α, with no significant effect on the other two branches of the UPR (IRE1 and PERK) or the closely related ATF6β.

Signaling Pathway of ATF6α Inhibition by this compound

ATF6_CeapinA7_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus ATF6_inactive ATF6α (Inactive) BiP BiP ATF6_inactive->BiP Bound S1P_S2P S1P/S2P Proteases ATF6_inactive->S1P_S2P Translocation ABCD3 ABCD3 ATF6_inactive->ABCD3 ATF6_active ATF6α-N (Active) S1P_S2P->ATF6_active Cleavage UPR_genes UPR Target Genes (e.g., BiP, XBP1) ATF6_active->UPR_genes Transcription ER_Stress ER Stress ER_Stress->ATF6_inactive BiP dissociation CeapinA7 This compound CeapinA7->ATF6_inactive CeapinA7->ABCD3

Caption: this compound inhibits ATF6α by inducing its tethering to ABCD3, preventing its translocation to the Golgi for activation in response to ER stress.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell LineReference
IC₅₀ 0.59 µM-
Table 2: Recommended this compound Concentrations for Cell Culture Experiments
Experiment TypeCell Line ExamplesSuggested Concentration RangeTreatment DurationReference(s)
Inhibition of ATF6α Cleavage U2-OS, HEK2936 µM2 - 8 hours
Reporter Gene Assays K562, HEK293T3 - 6 µM10 - 16 hours
Gene Expression Analysis (qPCR) HepG26 µM4 hours
Cell Viability/Cytotoxicity U2-OS, DU145, PC-36 - 15 µM12 - 24 hours
Immunofluorescence U2-OS5 - 6 µM2 hours - 24 hours
Colony Formation/Tumor Sphere Assay DU145, PC-310 µMEvery 3 days

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is soluble in DMSO up to 100 mM.

  • To prepare a 10 mM stock solution, dissolve 4.7 mg of this compound (MW: 470.33 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

General Protocol for this compound Treatment in Cell Culture

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ER stress inducer (e.g., Thapsigargin (Tg) or Tunicamycin (Tm)), if applicable

  • Vehicle control (DMSO)

Workflow Diagram:

Experimental_Workflow start Seed cells in appropriate cultureware incubation1 Incubate for 24h (allow cells to adhere) start->incubation1 treatment Treat cells with This compound or Vehicle incubation1->treatment er_stress Induce ER Stress (optional, e.g., with Tg/Tm) treatment->er_stress incubation2 Incubate for desired duration er_stress->incubation2 endpoint Endpoint Analysis (e.g., WB, qPCR, IF) incubation2->endpoint

Caption: A generalized workflow for treating cultured cells with this compound.

Procedure:

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-90%) overnight.

  • Preparation of Working Solution: Dilute the this compound stock solution in complete culture medium to the desired final concentration. For example, to achieve a final concentration of 6 µM from a 10 mM stock, perform a 1:1667 dilution. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment:

    • This compound alone: Aspirate the old medium and replace it with the medium containing the desired concentration of this compound or vehicle control.

    • Co-treatment with ER stress inducer: If investigating the effect of this compound on ER stress-induced ATF6α activation, cells can be pre-treated with this compound for a specific duration (e.g., 30 minutes to 1 hour) before adding the ER stress inducer. Alternatively, they can be treated simultaneously.

  • Incubation: Incubate the cells for the experimentally determined duration (refer to Table 2).

  • Endpoint Analysis: Following incubation, harvest the cells for downstream analysis.

Western Blot Analysis of ATF6α Cleavage and BiP Upregulation

Objective: To assess the inhibitory effect of this compound on ER stress-induced ATF6α cleavage and the subsequent upregulation of its target gene, BiP.

Specific Protocol:

  • Cell Culture and Treatment:

    • Seed U2-OS cells in 6-well plates.

    • Treat the cells with 6 µM this compound or vehicle (DMSO) for 1 hour.

    • Induce ER stress by adding 100 nM Thapsigargin (Tg) or 2.5 µg/mL Tunicamycin (Tm) for an additional 2-8 hours.

    • To prevent the degradation of the cleaved ATF6α fragment, a proteasomal inhibitor (e.g., 10 µM MG132) can be added 1 hour prior to cell lysis.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against ATF6α (to detect both full-length and cleaved forms), BiP/GRP78, and a loading control (e.g., GAPDH).

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Expected Outcome: In ER-stressed cells, a cleaved form of ATF6α and increased levels of BiP should be observed. Treatment with this compound is expected to inhibit the appearance of the cleaved ATF6α fragment and prevent the upregulation of BiP.

Quantitative PCR (qPCR) for ATF6α Target Gene Expression

Objective: To quantify the effect of this compound on the transcriptional activity of ATF6α.

Specific Protocol:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates.

    • Treat the cells with 100 nM Thapsigargin (Tg) in the presence or absence of 6 µM this compound for 4 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Perform qPCR using primers for ATF6α target genes such as HSPA5 (BiP) and HSP90B1 (GRP94).

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method.

Expected Outcome: ER stress should induce the expression of ATF6α target genes. This compound treatment is expected to significantly reduce this induction.

Concluding Remarks

This compound is a powerful and specific inhibitor of the ATF6α branch of the UPR. The protocols outlined in this document provide a framework for utilizing this compound in various cell culture applications to dissect the physiological and pathological roles of ATF6α signaling. Researchers should optimize treatment conditions for their specific cell lines and experimental setups.

References

Optimal Concentration of Ceapin-A7 for ATF6α Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Ceapin-A7, a selective and potent inhibitor of Activating Transcription Factor 6α (ATF6α), a key sensor in the unfolded protein response (UPR). The optimal concentration of this compound is critical for achieving effective and specific inhibition of the ATF6α signaling pathway.

Mechanism of Action

This compound inhibits ATF6α by a unique trapping mechanism.[1][2] Under endoplasmic reticulum (ER) stress, ATF6α is normally transported to the Golgi apparatus for proteolytic cleavage, leading to the activation of its N-terminal transcription factor domain (ATF6α-N). This compound prevents this translocation by inducing the formation of ER-restricted foci, effectively sequestering ATF6α and blocking its activation.[1] This inhibition is highly selective for ATF6α over the other UPR branches (IRE1 and PERK) and its close homolog ATF6β.[2][3]

Quantitative Data Summary

The effective concentration of this compound for ATF6α inhibition can vary depending on the cell type, the nature and duration of the ER stressor, and the specific experimental endpoint. The half-maximal inhibitory concentration (IC50) of this compound has been determined to be 0.59 µM . The following table summarizes concentrations used in various experimental contexts.

Cell LineApplicationThis compound ConcentrationIncubation TimeNotesReference
293TERSE-Luciferase Reporter Assay0.01 - 10 µM (Dose-response)9 hoursTo determine IC50 and assess dose-dependent inhibition of ATF6α transcriptional activity.
U2-OSWestern Blot (BiP Upregulation)6 µM8 hoursTo assess inhibition of downstream ATF6α target gene expression.
U2-OSImmunofluorescence (GFP-ATF6α localization)5 µM, 6 µM2 - 24 hoursTo visualize the trapping of ATF6α in ER-restricted foci.
DU145, PC-3Western Blot (ATF6α cleavage)1 - 20 µM (Dose-response)12 hoursTo assess the inhibition of ER stress-induced ATF6α cleavage.
DU145, PC-3Cell Viability/Growth Assays10 µMUp to 6 daysTo evaluate the long-term effects of ATF6α inhibition on cell proliferation.
Bovine Pulmonary Artery Endothelial Cells (BPAEC)Cell Viability Assay1 - 150 µM (Dose-response)24 - 48 hoursModerate doses (1-25 µM) showed no toxicity.
BPAECEndothelial Barrier Function10, 15, 20 µM24 hoursTo investigate the role of ATF6α in endothelial function.
Murine & Human Memory CD4+ T cellsCytokine ExpressionNot specifiedOvernightTo study the effect of ATF6α inhibition on T cell function.

Signaling Pathway and Experimental Workflow Diagrams

ATF6α Signaling Pathway and Inhibition by this compound

ATF6_pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ATF6a_inactive ATF6α (inactive) ATF6a_foci ATF6α Foci (trapped) S1P_S2P S1P/S2P Proteases ATF6a_inactive->S1P_S2P translocation ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) ER_Stress->ATF6a_inactive induces unfolding CeapinA7 This compound CeapinA7->ATF6a_inactive induces foci formation ATF6a_foci->S1P_S2P prevents translocation ATF6a_cleaved Cleaved ATF6α-N S1P_S2P->ATF6a_cleaved cleavage ATF6a_N ATF6α-N ATF6a_cleaved->ATF6a_N translocation ERSE ERSE ATF6a_N->ERSE binds Target_Genes Target Gene Expression (e.g., BiP, XBP1) ERSE->Target_Genes activates

Caption: ATF6α pathway and this compound inhibition.

General Experimental Workflow for Assessing this compound Efficacy

experimental_workflow cluster_analysis Analysis Methods start Seed Cells treatment Treat with this compound (dose-response) start->treatment stress Induce ER Stress (e.g., Tunicamycin, Thapsigargin) treatment->stress incubation Incubate for specified time stress->incubation harvest Harvest Cells / Supernatant incubation->harvest analysis Downstream Analysis harvest->analysis western Western Blot (p-ATF6α, BiP) analysis->western qpcr qPCR (ATF6α target genes) analysis->qpcr reporter Luciferase Reporter Assay (ERSE activity) analysis->reporter if Immunofluorescence (ATF6α localization) analysis->if

Caption: Workflow for this compound experiments.

Experimental Protocols

ERSE-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of ATF6α.

Materials:

  • 293T cells stably expressing an ER Stress Response Element (ERSE)-luciferase reporter.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • ER stress inducer (e.g., 1 µM Thapsigargin (Tg) or 2.5 µg/mL Tunicamycin (Tm)).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed 293T-ERSE-luciferase cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. A typical dose-response range is 0.01 µM to 10 µM. Include a vehicle control (DMSO).

  • Remove the old medium and add the medium containing the different concentrations of this compound or vehicle.

  • Pre-incubate the cells with this compound for 30 minutes to 1 hour.

  • Add the ER stress inducer (e.g., Thapsigargin to a final concentration of 100 nM) to all wells except for the unstressed control.

  • Incubate the plate for 9 hours at 37°C in a CO2 incubator.

  • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).

  • Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.

Western Blot for ATF6α Cleavage and BiP Expression

This method is used to visualize the inhibition of ATF6α processing and the expression of its downstream target, BiP.

Materials:

  • U2-OS or other suitable cell lines.

  • This compound.

  • ER stress inducer.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • SDS-PAGE gels and blotting apparatus.

  • Primary antibodies: anti-ATF6α (full-length and cleaved), anti-BiP/GRP78, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with this compound (e.g., 6 µM) or vehicle for 1 hour.

  • Induce ER stress with an appropriate agent (e.g., 100 nM Thapsigargin) for 8 hours.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Look for a decrease in the cleaved form of ATF6α and reduced BiP expression in this compound treated samples.

Quantitative PCR (qPCR) for ATF6α Target Genes

This protocol measures the mRNA levels of ATF6α target genes to assess the functional inhibition of the pathway.

Materials:

  • Cells treated as in the Western blot protocol.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for ATF6α target genes (e.g., HSPA5 (BiP), HERPUD1) and a housekeeping gene (e.g., GAPDH, ACTB).

Protocol:

  • Treat cells with this compound and an ER stress inducer as described previously. A 4-hour incubation with the stressor is often sufficient to see changes in mRNA levels.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Immunofluorescence for ATF6α Localization

This technique allows for the visualization of this compound-induced trapping of ATF6α.

Materials:

  • U2-OS cells stably expressing GFP-ATF6α or other suitable cells.

  • This compound (e.g., 6 µM).

  • ER stress inducer.

  • Coverslips in a 24-well plate.

  • 4% paraformaldehyde (PFA) for fixation.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • (Optional) Primary antibody against an ER marker (e.g., Calreticulin) or Golgi marker (e.g., GM130) and a corresponding fluorescently-labeled secondary antibody.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Protocol:

  • Seed cells on coverslips in a 24-well plate.

  • Treat the cells with this compound (e.g., 6 µM) and/or an ER stress inducer for the desired time (e.g., 2-5 hours).

  • Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize the cells.

  • Block the cells for 30 minutes.

  • (Optional) If not using a GFP-tagged protein, incubate with a primary antibody against ATF6α, followed by a fluorescently-labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the subcellular localization of ATF6α using a fluorescence microscope. In this compound treated cells, ATF6α should appear in punctate foci within the ER, rather than translocating to the nucleus upon ER stress.

References

Application Notes and Protocols for Ceapin-A7 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceapin-A7 is a selective inhibitor of the activating transcription factor 6α (ATF6α) signaling pathway, a key branch of the unfolded protein response (UPR).[1][2] It is a valuable tool for studying the role of ATF6α in various cellular processes and disease models, including ER stress-related disorders. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for preparing a this compound stock solution, including solubility data, storage conditions, and a procedural workflow.

Quantitative Data Summary

The following tables provide essential quantitative data for the preparation of a this compound stock solution. The molecular weight of this compound is approximately 470.33 g/mol .

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 47.03 - 100 mg/mL100 - 212.62 mMUltrasonic assistance may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.
Ethanol 4.7 mg/mL10 mM
Dimethylformamide (DMF) 5 mg/mL~10.6 mMThe solvent should be purged with an inert gas.

Table 2: Example Preparation of this compound Stock Solutions in DMSO

Desired Stock Concentration (mM)Mass of this compound (for 1 mL final volume)Volume of DMSO
1 0.47 mg1 mL
5 2.35 mg1 mL
10 4.70 mg1 mL
50 23.52 mg1 mL
100 47.03 mg1 mL

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

Materials
  • This compound powder (solid form)

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure
  • Safety Precautions: this compound should be handled as a potentially hazardous material. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. All handling should be performed in a chemical fume hood.

  • Weighing this compound: Accurately weigh out 4.7 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or vial.

  • Adding Solvent: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder. It is crucial to use fresh, high-quality DMSO as it is hygroscopic, and absorbed water can affect solubility.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years). The solid powder form of this compound can be stored at -20°C for at least 3 years.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of this compound and the workflow for preparing a stock solution.

Mechanism of this compound Action cluster_ER cluster_Golgi cluster_Nucleus ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus Nucleus Nucleus ATF6a_ER ATF6α ATF6a_Golgi ATF6α ATF6a_ER->ATF6a_Golgi translocates to CeapinA7 This compound CeapinA7->ATF6a_ER inhibits translocation ATF6a_N ATF6α (N-terminal fragment) ATF6a_Golgi->ATF6a_N cleaved in UPR_genes UPR Target Genes ATF6a_N->UPR_genes activates transcription of ER_Stress ER Stress ER_Stress->ATF6a_ER activates

Caption: Mechanism of this compound inhibition of the ATF6α signaling pathway.

This compound Stock Solution Preparation Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for the preparation of a this compound stock solution.

References

Application Notes and Protocols: Utilizing Ceapin-A7 in Combination with Other UPR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Unfolded Protein Response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins in the ER lumen. The UPR aims to restore ER homeostasis, but prolonged or overwhelming stress triggers apoptosis. The UPR is mediated by three main sensor proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6α (activating transcription factor 6α). Given the central role of the UPR in various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, pharmacological modulation of its pathways is a promising therapeutic strategy.

Ceapin-A7 is a selective and potent inhibitor of the ATF6α branch of the UPR.[1][2] It acts by preventing the translocation of ATF6α from the ER to the Golgi apparatus, thereby inhibiting its proteolytic activation.[3] While targeting a single UPR branch can be effective, the interconnected nature of the UPR signaling network suggests that combination therapies targeting multiple branches may offer synergistic or more potent therapeutic effects. This document provides detailed application notes and protocols for investigating the effects of this compound in combination with inhibitors of the IRE1α and PERK pathways.

Rationale for Combination Therapy

The three branches of the UPR are initiated to collectively manage ER stress. However, in disease states, the chronic activation of specific UPR arms can contribute to pathology. For instance, the IRE1α pathway can promote inflammation and cell survival in some cancers, while the PERK pathway's initial pro-survival role can switch to a pro-apoptotic one under chronic stress. By simultaneously inhibiting multiple UPR branches, researchers can investigate the specific contributions of each pathway to cell fate decisions and potentially achieve a more robust therapeutic outcome. For example, combining this compound with a PERK inhibitor has been shown to have a synergistic effect in inhibiting Zika virus replication, highlighting the potential of dual UPR branch inhibition.

Key UPR Inhibitors for Combination Studies with this compound

For effective combination studies, it is crucial to select specific and well-characterized inhibitors for the IRE1α and PERK pathways.

TargetInhibitorMechanism of ActionReported IC50
ATF6α This compound Prevents ATF6α transport from the ER to the Golgi.0.59 µM[1][2]
IRE1α KIRA6 Kinase inhibitor that allosterically inhibits RNase activity.~0.3 µM (kinase)
STF-083010 Selectively inhibits the RNase activity of IRE1α.Not applicable (non-competitive)
PERK GSK2606414 Potent and selective ATP-competitive inhibitor of PERK kinase activity.0.4 nM
ISRIB Reverses the effects of eIF2α phosphorylation downstream of PERK.5 nM

Signaling Pathways and Experimental Workflow

The Unfolded Protein Response (UPR) Signaling Pathways

UPR_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP IRE1a IRE1α BiP->IRE1a Inhibition PERK PERK BiP->PERK Inhibition ATF6a ATF6α BiP->ATF6a Inhibition XBP1u XBP1u mRNA IRE1a->XBP1u splicing eIF2a eIF2α PERK->eIF2a ATF6a_cleaved Cleaved ATF6α ATF6a->ATF6a_cleaved translocation XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s XBP1s->XBP1s_protein translation eIF2ap p-eIF2α eIF2a->eIF2ap phosphorylation ATF4 ATF4 eIF2ap->ATF4 translation ATF4_protein ATF4 ATF4->ATF4_protein ATF6a_n ATF6α-N ATF6a_cleaved->ATF6a_n UPR_Genes UPR Target Genes (e.g., CHOP, GRP78) XBP1s_protein->UPR_Genes ATF4_protein->UPR_Genes Apoptosis Apoptosis ATF4_protein->Apoptosis ATF6a_n->UPR_Genes UPR_Genes->Apoptosis

Caption: The three branches of the Unfolded Protein Response (UPR).

Mechanism of Action of this compound and Combination Strategy

Ceapin_Combination cluster_ER_Membrane ER Membrane cluster_Golgi Golgi cluster_Downstream Downstream Signaling ATF6a ATF6α ATF6a_translocation ATF6a->ATF6a_translocation translocation IRE1a IRE1α IRE1_signaling IRE1α Signaling IRE1a->IRE1_signaling PERK PERK PERK_signaling PERK Signaling PERK->PERK_signaling CeapinA7 This compound CeapinA7->ATF6a_translocation IRE1i IRE1α Inhibitor (e.g., KIRA6) IRE1i->IRE1a PERKi PERK Inhibitor (e.g., GSK2606414) PERKi->PERK ATF6_signaling ATF6α Signaling ATF6a_translocation->ATF6_signaling

Caption: Inhibition points of this compound and other UPR inhibitors.

General Experimental Workflow

Experimental_Workflow cluster_assays Endpoint Assays start Cell Culture (e.g., cancer cell line) treatment Treatment with: - Vehicle (DMSO) - ER Stress Inducer (e.g., Tunicamycin) - this compound alone - Other UPR inhibitor alone - Combination of this compound and other inhibitor - Combination + ER Stress Inducer start->treatment incubation Incubation (Time-course: e.g., 6, 12, 24, 48h) treatment->incubation western_blot Western Blot (UPR markers, Apoptosis markers) incubation->western_blot qpcr qRT-PCR (UPR target genes) incubation->qpcr viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) incubation->apoptosis data_analysis Data Analysis (Quantification, Statistical Analysis) western_blot->data_analysis qpcr->data_analysis viability->data_analysis apoptosis->data_analysis

Caption: A general workflow for studying UPR inhibitor combinations.

Experimental Protocols

Protocol 1: Assessment of UPR Marker Modulation by Western Blot

This protocol details the analysis of key UPR stress markers to confirm the on-target effects of the inhibitors and to assess the impact of the combination treatment.

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y, or a relevant cancer cell line)

  • Complete cell culture medium

  • ER stress inducer (e.g., Tunicamycin, Thapsigargin)

  • This compound

  • IRE1α inhibitor (e.g., KIRA6) or PERK inhibitor (e.g., GSK2606414)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF6α, anti-XBP1s, anti-CHOP, anti-GRP78/BiP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: After 24 hours, treat the cells as described in the experimental workflow. A typical experiment would include:

    • Vehicle control (DMSO)

    • ER stress inducer alone

    • This compound alone

    • Other UPR inhibitor alone

    • This compound + other UPR inhibitor

    • ER stress inducer + this compound

    • ER stress inducer + other UPR inhibitor

    • ER stress inducer + this compound + other UPR inhibitor

  • Incubation: Incubate for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Expected Outcomes (Hypothetical Data):

Treatmentp-PERK / Total PERKp-eIF2α / Total eIF2αXBP1sCleaved ATF6αCHOPGRP78/BiP
Vehicle1.01.01.01.01.01.0
ER Stress Inducer↑↑↑↑↑↑↑↑↑↑↑↑↑↑↑↑↑↑
This compound + ER Stress↑↑↑↑↑↑↑↑↑↓↓↓↑↑↑↑
PERK Inhibitor + ER Stress↓↓↓↓↓↓↑↑↑↑↑↑↓↓↑↑
This compound + PERK Inhibitor + ER Stress↓↓↓↓↓↓↑↑↑↓↓↓↓↓↓

Arrow symbols indicate the expected direction of change relative to the vehicle control.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with UPR inhibitors.

Materials:

  • Cells treated as described in Protocol 1

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment, collect both adherent and floating cells.

  • Cell Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis:

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Expected Outcomes (Hypothetical Data):

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle9532
ER Stress Inducer701515
This compound + ER Stress602020
PERK Inhibitor + ER Stress552520
This compound + PERK Inhibitor + ER Stress 30 40 30

Bolded values indicate a potential synergistic effect.

Protocol 3: Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells seeded in a 96-well plate

  • Treatments as described in the experimental workflow

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat as described in the experimental workflow. Include a blank well with media only.

  • Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read absorbance.

    • CellTiter-Glo®: Add the reagent to each well, mix, and read luminescence.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability.

Expected Outcomes (Hypothetical Data):

Treatment% Cell Viability (48h)
Vehicle100
ER Stress Inducer75
This compound + ER Stress65
PERK Inhibitor + ER Stress60
This compound + PERK Inhibitor + ER Stress 35

Bolded value indicates a potential synergistic effect.

Conclusion

The use of this compound in combination with other UPR inhibitors represents a powerful strategy for dissecting the complex roles of the UPR in health and disease. The protocols provided here offer a framework for researchers to investigate the synergistic or additive effects of targeting multiple UPR branches. Careful experimental design, including appropriate controls and time-course analyses, will be critical for interpreting the results and advancing our understanding of UPR-targeted therapies. The provided diagrams and hypothetical data tables are intended to guide the experimental setup and data interpretation process for researchers in this field.

References

Application Notes and Protocols for Ceapin-A7 in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceapin-A7 is a potent and selective small-molecule inhibitor of the Activating Transcription Factor 6α (ATF6α) signaling pathway, a key branch of the Unfolded Protein Response (UPR).[1][2][3] The UPR is a cellular stress response mechanism activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). ATF6α is a membrane-bound transcription factor that, upon ER stress, translocates to the Golgi apparatus for proteolytic cleavage. The released N-terminal fragment then moves to the nucleus to activate genes that enhance the ER's protein-folding capacity.[1][4]

This compound exerts its inhibitory effect through a novel mechanism. It does not block the proteases responsible for ATF6α activation but instead "traps" ATF6α in the ER, preventing its transport to the Golgi. This is achieved by inducing a new physical association (a neomorphic inter-organelle tether) between the cytosolic domain of the ER-resident ATF6α and ABCD3, a peroxisomal transporter. This specific mode of action makes this compound a highly selective tool for studying the ATF6α pathway, as it does not affect the other UPR branches (IRE1 and PERK) or the closely related homolog ATF6β.

In vivo, the inhibition of ATF6α by this compound has shown potential in models of inflammatory disease and may serve as a valuable tool in cancer research by sensitizing cancer cells to ER stress. These notes provide detailed protocols for the application of this compound in relevant in vivo models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound activity based on published literature.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line / SystemNotesSource
IC₅₀ 0.59 ± 0.17 µMHEK293T CellsMeasured using an ERSE-luciferase reporter assay.
Effective Concentration 6 µMU2-OS CellsUsed to inhibit ER stress-induced upregulation of BiP and for imaging studies.
Selectivity No inhibitionIRE1 & PERK pathwaysDoes not affect other UPR branches.
Selectivity No inhibitionATF6β & SREBPDoes not inhibit cleavage of the homolog ATF6β or SREBP.

Table 2: In Vivo Administration of this compound in a Mouse Model

ParameterDetailsAnimal ModelSource
Animal Model Mixed Granulocytic AsthmaC57BL/6 Mice
Dose 0.5 mg/kgC57BL/6 Mice
Route of Administration Intratracheal (i.t.)C57BL/6 Mice
Vehicle 10% DMSO in PBSC57BL/6 Mice
Dosing Schedule Daily for 4 daysC57BL/6 Mice
Observed Effects Attenuated airway inflammation, reduced TH2/TH17 cytokines.C57BL/6 Mice

Signaling Pathway and Mechanism of Action

The diagram below illustrates the ATF6α signaling pathway during ER stress and the mechanism of inhibition by this compound.

ATF6_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) ATF6_ER ATF6α (Full-length, ER-resident) ER_Stress->ATF6_ER Activates CeapinA7 This compound Tether ATF6α-ABCD3 Tethered Complex ATF6_ER->Tether ATF6_Golgi ATF6α at Golgi ATF6_ER->ATF6_Golgi 1. Translocation ABCD3 ABCD3 (Peroxisomal Transporter) ABCD3->Tether CeapinA7->Tether Induces tethering Tether->ATF6_Golgi Blocks Translocation S1P S1P Protease S2P S2P Protease S1P->S2P 3. Cleavage ATF6_Cleaved Cleaved ATF6α-N ATF6_Golgi->S1P 2. Cleavage ATF6_N_Nuc ATF6α-N (nATF6) ATF6_Cleaved->ATF6_N_Nuc 4. Translocation UPR_Genes UPR Target Genes (e.g., GRP78, HERPUD1) ATF6_N_Nuc->UPR_Genes 5. Gene Transcription cluster_ER cluster_ER cluster_Golgi cluster_Golgi cluster_Nucleus cluster_Nucleus

This compound inhibits ATF6α by trapping it in the ER.

Experimental Protocols

Protocol 1: Inhibition of Allergic Airway Inflammation in a Mouse Asthma Model

This protocol is adapted from a study demonstrating the efficacy of this compound in a murine model of mixed granulocytic asthma.

1.1. Objective To evaluate the effect of this compound on T helper cell responses and airway inflammation in vivo.

1.2. Materials

  • Animals: C57BL/6 mice (6-8 weeks old).

  • Reagents:

    • This compound (e.g., MilliporeSigma #2323027-38-7).

    • Dimethyl sulfoxide (DMSO).

    • Sterile Phosphate-Buffered Saline (PBS).

    • Asthma-inducing agents: House dust mite-Aspergillus fumigatus (HDM-AF) extract and Ovalbumin (OVA).

  • Equipment:

    • Intratracheal (i.t.) instillation device.

    • Equipment for bronchoalveolar lavage (BAL).

    • Flow cytometer.

    • ELISA reader.

1.3. Experimental Workflow

Asthma_Workflow cluster_Induction Asthma Induction Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Day0 Day 0: Sensitization (i.n. HDM-AF + OVA) Day7 Day 7: Challenge (i.n. HDM-AF + OVA) Day14 Day 14: Challenge (i.n. HDM-AF + OVA) Day15 Day 15: Treatment (i.t. This compound or Vehicle) Day14->Day15 Day16 Day 16: Treatment Day15->Day16 Day17 Day 17: Treatment Day16->Day17 Day18 Day 18: Euthanasia & Analysis - BALF Collection - Flow Cytometry (TH cells) - Cytokine ELISA - Lung Histology Day17->Day18

Workflow for the in vivo asthma model experiment.

1.4. Procedure

  • Asthma Induction:

    • Sensitize mice on Day 0 via intranasal (i.n.) administration of HDM-AF with OVA.

    • Challenge the sensitized mice on Days 7 and 14 with the same agents to establish the asthmatic phenotype.

  • Preparation of this compound Dosing Solution:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On each treatment day, dilute the stock solution with sterile PBS to achieve a final concentration where the desired dose (0.5 mg/kg) is contained in a 50 µL volume, with a final DMSO concentration of 10%.

    • Example Calculation for a 20g mouse:

      • Dose = 0.5 mg/kg * 0.02 kg = 0.01 mg (10 µg).

      • Final solution concentration = 10 µg / 50 µL = 0.2 mg/mL.

    • Prepare a vehicle control solution of 10% DMSO in sterile PBS.

  • Treatment Administration:

    • From Day 15 to Day 17, administer this compound (0.5 mg/kg) or vehicle solution to the mice via intratracheal (i.t.) injection once daily.

  • Endpoint Analysis (Day 18):

    • One day after the final dose, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) to collect fluid (BALF).

    • Analyze BALF for immune cell populations (neutrophils, eosinophils, IL-4+ TH2 cells, IL-17+ TH17 cells) using flow cytometry.

    • Measure cytokine levels (IL-4, IL-5, IL-13, IL-17) in the BALF supernatant using ELISA.

    • Process lung tissue for histological analysis to assess inflammation.

Protocol 2: Representative Protocol for a Pancreatic Cancer Xenograft Model

This is a representative protocol based on the known in vitro effects of this compound on cancer cells and standard methodologies for xenograft studies. This protocol should be optimized for specific cell lines and research questions.

2.1. Objective To evaluate the efficacy of this compound, potentially in combination with an ER stress-inducing chemotherapeutic agent, on the growth of pancreatic cancer xenografts in immunodeficient mice.

2.2. Materials

  • Animals: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Cell Line: Human pancreatic cancer cell line (e.g., PANC-1, AsPC-1) expressing a luciferase reporter for bioluminescence imaging (optional).

  • Reagents:

    • This compound.

    • Vehicle components for injection (e.g., DMSO, PEG300, Tween 80, sterile water).

    • Matrigel or similar basement membrane matrix.

    • Standard chemotherapeutic agent (e.g., gemcitabine), optional.

  • Equipment:

    • Calipers for tumor measurement.

    • Bioluminescence imaging system (if applicable).

    • Standard animal dosing equipment (e.g., gavage needles, syringes).

2.3. Procedure

  • Tumor Cell Implantation:

    • Harvest pancreatic cancer cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, Chemotherapy, this compound + Chemotherapy).

  • Preparation of this compound Dosing Solution (for Injection):

    • This formulation aims for a clear solution suitable for injection.

    • Example for a 1 mg/mL solution:

      • Dissolve this compound in DMSO to create a concentrated stock (e.g., 20 mg/mL).

      • Take 50 µL of the 20 mg/mL DMSO stock.

      • Add 400 µL of PEG300 and mix until clear.

      • Add 50 µL of Tween 80 and mix until clear.

      • Add 500 µL of sterile water to bring the final volume to 1 mL. The final solvent concentrations are 5% DMSO, 40% PEG300, and 5% Tween 80.

    • Prepare the vehicle control using the same solvent mixture without this compound.

    • Note: The optimal dose for anti-cancer efficacy needs to be determined empirically. A starting point could be in the range of 1-10 mg/kg, administered via intraperitoneal (i.p.) injection.

  • Treatment Administration:

    • Administer this compound or vehicle via i.p. injection daily or on another optimized schedule (e.g., 5 days on, 2 days off).

    • If using a combination therapy, administer the chemotherapeutic agent according to its established protocol.

  • Endpoint Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise tumors, weigh them, and process them for downstream analyses such as histology, immunohistochemistry (to check for apoptosis markers like cleaved caspase-3), or Western blotting (to confirm inhibition of the ATF6α pathway).

References

Application Note: Analysis of ATF6α Target Gene Expression Using qPCR Following Treatment with the Selective Inhibitor Ceapin-A7

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Unfolded Protein Response (UPR) is a crucial cellular signaling network that manages stress in the endoplasmic reticulum (ER), the primary site for protein folding and modification. The UPR is orchestrated by three main sensor proteins: IRE1, PERK, and Activating Transcription Factor 6α (ATF6α). Under ER stress, such as the accumulation of misfolded proteins, the molecular chaperone BiP (also known as GRP78) dissociates from ATF6α.[1] This allows ATF6α to translocate from the ER to the Golgi apparatus, where it is cleaved by Site-1 and Site-2 proteases (S1P/S2P).[2] The resulting active N-terminal fragment of ATF6α (ATF6α-N) moves to the nucleus to function as a transcription factor, upregulating genes that enhance the ER's protein-folding capacity and promote ER-associated degradation (ERAD).[2][3] Key ATF6α target genes include HSPA5 (BiP), HSP90B1 (GRP94), HERPUD1, and ERO1B.[4]

Ceapin-A7 is a potent and highly selective small-molecule inhibitor of the ATF6α branch of the UPR, with an IC50 of approximately 0.59 μM. It exerts its inhibitory effect through a novel mechanism, preventing the ER-to-Golgi transport of ATF6α during stress. This compound achieves this by inducing a neomorphic interaction between ATF6α and the peroxisomal transporter ABCD3, effectively trapping ATF6α in the ER and blocking its activation. This specificity makes this compound an invaluable tool for dissecting the precise roles of the ATF6α pathway in health and disease.

This application note provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to measure the expression levels of ATF6α target genes in cells treated with an ER stressor and this compound. This method allows researchers to quantify the inhibitory effect of this compound on ATF6α signaling.

ATF6α Signaling Pathway and this compound Inhibition

The following diagram illustrates the activation of the ATF6α signaling pathway under ER stress and the specific point of inhibition by this compound.

ATF6_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Nucleus Nucleus ATF6_inactive ATF6α (Inactive) + BiP ATF6_free ATF6α (Full-length) ATF6_inactive->ATF6_free ATF6_cleavage ATF6α Cleavage ATF6_free->ATF6_cleavage Transport to Golgi ER_Stress ER Stress (e.g., Thapsigargin) ER_Stress->ATF6_inactive BiP Dissociation S1P_S2P S1P / S2P Proteases S1P_S2P->ATF6_cleavage ATF6_N ATF6α-N (Active Fragment) ATF6_cleavage->ATF6_N Release of Active Fragment Target_Genes Target Genes (HSPA5, HSP90B1, etc.) ATF6_N->Target_Genes Upregulation cluster_Nucleus cluster_Nucleus ATF6_N->cluster_Nucleus Ceapin This compound Ceapin->ATF6_free Traps in ER

ATF6α signaling pathway and this compound inhibition mechanism.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for treating a cell line (e.g., U2-OS, HEK293, HepG2) with an ER stress inducer and this compound. Optimization of cell density, drug concentrations, and treatment duration is recommended for each cell line and experimental setup.

Materials:

  • Cell line of interest (e.g., U2-OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • ER stress inducer stock solution (e.g., 1 mM Thapsigargin (Tg) in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO). Store at -20°C.

  • 6-well tissue culture plates

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Treatment Media: Prepare fresh treatment media for each condition. Dilute the stock solutions of the ER stress inducer and this compound to their final working concentrations. A common concentration for this compound is 6 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Control: Medium + DMSO vehicle.

    • This compound only: Medium + this compound.

    • ER Stress: Medium + ER Stress Inducer (e.g., 100 nM Tg).

    • ER Stress + this compound: Medium + ER Stress Inducer + this compound.

  • Treatment:

    • For co-treatment, add the media containing both the ER stressor and this compound.

    • For pre-treatment protocols, replace the medium with medium containing this compound for a specified time (e.g., 1 hour) before adding the ER stress inducer.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 4-8 hours).

  • Harvesting: After incubation, wash the cells once with cold PBS and proceed immediately to RNA extraction.

Protocol 2: Total RNA Extraction

This protocol outlines the extraction of total RNA using a standard TRIzol-based method.

Materials:

  • TRIzol reagent or equivalent

  • Chloroform

  • Isopropyl alcohol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes (RNase-free)

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate. Pipette up and down to lyse the cells completely.

  • Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropyl alcohol, mix gently by inverting, and incubate at room temperature for 10 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • RNA Wash: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol.

  • Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Carefully remove all ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of RNase-free water.

  • Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

Protocol 3: cDNA Synthesis (Reverse Transcription)

This protocol describes the conversion of RNA to complementary DNA (cDNA).

Materials:

  • Total RNA (1 µg per reaction)

  • Reverse transcriptase kit (e.g., SuperScript II)

  • Oligo(dT) or random hexamer primers

  • dNTPs

  • RNase inhibitor

  • RNase-free water

Procedure:

  • Reaction Setup: In a PCR tube, combine 1 µg of total RNA, primers, and dNTPs. Adjust the volume with RNase-free water according to the manufacturer's instructions.

  • Denaturation: Heat the mixture to 65°C for 5 minutes, then place it on ice for at least 1 minute.

  • Reverse Transcription: Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme to the tube.

  • Incubation: Incubate the reaction according to the kit's protocol (e.g., 42°C for 50 minutes, followed by an inactivation step at 70°C for 15 minutes).

  • Storage: The resulting cDNA can be stored at -20°C. For qPCR, it is common to dilute the cDNA 1:10 with RNase-free water.

Protocol 4: Quantitative PCR (qPCR) using SYBR Green

This protocol details the setup for a SYBR Green-based qPCR assay to measure the relative expression of target genes.

Materials:

  • Diluted cDNA template

  • SYBR Green qPCR Master Mix (2x)

  • Forward and reverse primers for target genes (HSPA5, HSP90B1, etc.) and a housekeeping gene (GAPDH, ACTB, etc.). Primers should be diluted to a working concentration (e.g., 10 µM).

  • Nuclease-free water

  • qPCR plate and optical seal

  • qPCR instrument

Procedure:

  • Reaction Mix Preparation: Prepare a master mix for each primer pair. For each reaction, combine the SYBR Green Master Mix, forward primer, reverse primer, and nuclease-free water. Prepare enough for all samples plus a 10% overage.

  • Plate Setup:

    • Pipette the master mix into the appropriate wells of the qPCR plate.

    • Add the diluted cDNA template to each well.

    • Include "No Template Controls" (NTC) containing water instead of cDNA for each primer pair to check for contamination.

    • Run all samples in duplicate or triplicate.

  • qPCR Run: Seal the plate, centrifuge briefly, and run on a qPCR instrument using a standard cycling protocol.

    • Initial Denaturation: 95°C for 5-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: Include a melt curve stage to verify the specificity of the amplified product.

  • Data Analysis:

    • Use the comparative Cq (ΔΔCq) method for relative quantification.

    • Step 1 (Normalization to Housekeeping Gene): For each sample, calculate the ΔCq by subtracting the Cq of the housekeeping gene from the Cq of the gene of interest.

      • ΔCq = Cq(Target Gene) - Cq(Housekeeping Gene)

    • Step 2 (Normalization to Control): Calculate the ΔΔCq by subtracting the ΔCq of the control sample from the ΔCq of the treated sample.

      • ΔΔCq = ΔCq(Treated Sample) - ΔCq(Control Sample)

    • Step 3 (Calculate Fold Change): Calculate the fold change in gene expression as 2⁻ΔΔCq.

Experimental Workflow Diagram

The diagram below provides a high-level overview of the entire experimental process, from cell culture to data analysis.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis arrow arrow A 1. Cell Seeding (e.g., 6-well plates) B 2. Treatment (Control, ER Stress, this compound) A->B C 3. Cell Harvesting & RNA Extraction B->C D 4. RNA Quantification & Quality Control C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. qPCR Setup (SYBR Green) E->F G 7. qPCR Data Acquisition (Cq values) F->G Run qPCR Instrument H 8. Relative Quantification (ΔΔCq Method) G->H I 9. Data Visualization (Bar graphs, Tables) H->I

Workflow for qPCR analysis of ATF6α target genes.

Data Presentation: Example Results

The results from the qPCR analysis can be effectively summarized in a table. The data should be presented as the mean fold change in mRNA expression relative to the vehicle-treated control group, normalized to a stable housekeeping gene.

Table 1: Relative mRNA Expression of ATF6α Target Genes Following this compound Treatment

Gene NameTreatment ConditionMean Fold Change (± SD)
HSPA5 (BiP) Control1.0 ± 0.12
Thapsigargin (Tg)8.5 ± 0.95
Tg + this compound1.8 ± 0.21
HSP90B1 (GRP94) Control1.0 ± 0.09
Thapsigargin (Tg)6.2 ± 0.73
Tg + this compound1.3 ± 0.15
HERPUD1 Control1.0 ± 0.15
Thapsigargin (Tg)12.1 ± 1.30
Tg + this compound2.5 ± 0.33

Data are hypothetical and for illustrative purposes only. Values represent the mean of three biological replicates ± standard deviation (SD). All data are normalized to the GAPDH housekeeping gene and expressed as a fold change relative to the control condition.

The expected outcome is a significant upregulation of ATF6α target genes in the ER stress group (e.g., Thapsigargin), which is substantially attenuated in the group co-treated with this compound, demonstrating the inhibitor's efficacy.

References

Application Notes and Protocols: Immunofluorescence Staining for ATF6α Localization with Ceapin-A7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescence staining of Activating Transcription Factor 6α (ATF6α) to analyze its subcellular localization in response to Endoplasmic Reticulum (ER) stress and treatment with Ceapin-A7, a selective ATF6α inhibitor.

Introduction

Under ER stress, the unfolded protein response (UPR) is activated to restore ER homeostasis. ATF6α is a key transducer of the UPR. Upon ER stress, ATF6α translocates from the ER to the Golgi apparatus, where it is cleaved. The resulting N-terminal fragment of ATF6α (ATF6α-N) then moves to the nucleus to activate the transcription of target genes.[1][2][3][4] this compound is a potent and selective inhibitor of ATF6α.[5] It traps ATF6α in the ER, preventing its transport to the Golgi and subsequent activation, even under conditions of ER stress. This immunofluorescence protocol allows for the visualization of this this compound-mediated inhibition of ATF6α nuclear translocation.

Key Reagents and Equipment

Reagents and Consumables

ReagentSupplier (Example)Catalog Number (Example)
U2-OS cellsATCCHTB-96
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Thapsigargin (Tg)Sigma-AldrichT9033
Tunicamycin (Tm)Sigma-AldrichT7765
This compoundSelleck ChemicalsS8785
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650
Phosphate-Buffered Saline (PBS)Gibco10010023
4% Paraformaldehyde (PFA) in PBSElectron Microscopy Sciences15710
0.1% Triton X-100 in PBSSigma-AldrichT8787
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Primary Antibody: Mouse anti-ATF6αAbcamab122897
Secondary Antibody: Goat anti-Mouse IgG (H+L), Alexa Fluor 488InvitrogenA11001
DAPI (4',6-diamidino-2-phenylindole)InvitrogenD1306
Mounting MediumVector LaboratoriesH-1000
Glass coverslipsVWR48393-241
24-well cell culture platesCorning3524

Equipment

Equipment
Cell culture incubator (37°C, 5% CO2)
Biosafety cabinet
Fluorescence microscope with appropriate filters for DAPI, and Alexa Fluor 488
Centrifuge
Pipettes and sterile tips

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding:

    • Culture U2-OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • For immunofluorescence, seed U2-OS cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.

  • ER Stress Induction and this compound Treatment:

    • Prepare stock solutions of Thapsigargin (e.g., 1 mM in DMSO), Tunicamycin (e.g., 5 mg/mL in DMSO), and this compound (e.g., 10 mM in DMSO).

    • On the day of the experiment, dilute the compounds to their final working concentrations in pre-warmed cell culture medium.

    • Treat the cells as described in the table below. Include appropriate vehicle controls (e.g., DMSO).

Treatment Conditions

ConditionReagentFinal ConcentrationIncubation TimeExpected ATF6α Localization
Unstressed (Control)Vehicle (DMSO)0.1%2-5 hoursEndoplasmic Reticulum
ER StressThapsigargin (Tg)100 nM2-5 hoursNucleus
ER Stress + this compoundThapsigargin (Tg) + this compound100 nM + 6 µM2-5 hoursEndoplasmic Reticulum (in foci)
This compound onlyThis compound6 µM2-5 hoursEndoplasmic Reticulum (in foci)

Note: The optimal concentrations and incubation times may vary depending on the cell line and experimental conditions and should be determined empirically.

Immunofluorescence Staining
  • Fixation:

    • Following treatment, aspirate the cell culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-ATF6α antibody in the blocking buffer. A starting dilution of 1:100 to 1:500 is recommended.

    • Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The following day, wash the cells three times with PBS for 5 minutes each.

    • Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking buffer (e.g., 1:1000).

    • Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Nuclear Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto glass slides using a drop of mounting medium.

    • Seal the edges of the coverslips with nail polish and allow to dry.

    • Store the slides at 4°C, protected from light, until imaging.

Imaging and Analysis
  • Visualize the stained cells using a fluorescence microscope.

  • Capture images using appropriate filters for DAPI (blue, nucleus) and Alexa Fluor 488 (green, ATF6α).

  • Analyze the subcellular localization of ATF6α in the different treatment groups. In unstressed cells, ATF6α should be localized to the ER. Upon ER stress, a significant portion of the ATF6α signal should translocate to the nucleus. In cells treated with this compound, ATF6α should be retained in the ER, often in distinct foci, even in the presence of an ER stressor.

Signaling Pathways and Workflows

ATF6a_Signaling_Pathway ER Endoplasmic Reticulum (ER) ER_Stress ER Stress (e.g., Thapsigargin) ATF6a_ER ATF6α (inactive) ER_Stress->ATF6a_ER induces Golgi Golgi Apparatus ATF6a_ER->Golgi translocation S1P_S2P S1P/S2P Cleavage Golgi->S1P_S2P ATF6a_N ATF6α-N (active) S1P_S2P->ATF6a_N Nucleus Nucleus ATF6a_N->Nucleus translocation Target_Genes UPR Target Gene Transcription Nucleus->Target_Genes CeapinA7 This compound CeapinA7->ATF6a_ER traps in ER

Caption: ATF6α signaling pathway under ER stress and its inhibition by this compound.

Immunofluorescence_Workflow start Start seed_cells Seed U2-OS cells on coverslips start->seed_cells treatment Treat with ER stressor and/or this compound seed_cells->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization blocking Block with 1% BSA permeabilization->blocking primary_ab Incubate with primary antibody (anti-ATF6α) blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain mount Mount coverslips counterstain->mount image Image with fluorescence microscope mount->image end End image->end

Caption: Experimental workflow for immunofluorescence staining of ATF6α.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal - Low primary antibody concentration- Inactive secondary antibody- Insufficient permeabilization- Low protein expression- Increase primary antibody concentration or incubation time.- Use a fresh, validated secondary antibody.- Increase permeabilization time or Triton X-100 concentration.- Use a positive control cell line or treatment.
High Background - High primary or secondary antibody concentration- Insufficient blocking- Inadequate washing- Decrease antibody concentrations.- Increase blocking time or use a different blocking agent (e.g., normal goat serum).- Increase the number and duration of wash steps.
Non-specific Staining - Primary antibody cross-reactivity- Secondary antibody non-specific binding- Use a more specific primary antibody; validate with a knockout/knockdown model if possible.- Use a pre-adsorbed secondary antibody.
Photobleaching - Excessive exposure to excitation light- Minimize light exposure during imaging.- Use an anti-fade mounting medium.

Data Interpretation

The subcellular localization of the ATF6α signal provides a direct readout of its activation state.

  • ER Localization: A diffuse, reticular pattern throughout the cytoplasm is characteristic of inactive ATF6α residing in the ER. This is expected in unstressed control cells.

  • Nuclear Localization: A concentrated signal within the DAPI-stained nucleus indicates that ATF6α has been activated, cleaved, and the active ATF6α-N fragment has translocated to the nucleus. This is the expected result in cells treated with an ER stressor like thapsigargin or tunicamycin.

  • ER Foci Localization: The presence of bright puncta or foci of ATF6α in the ER, with a lack of nuclear signal, is the characteristic effect of this compound treatment. This demonstrates that this compound is effectively trapping ATF6α in the ER and preventing its translocation to the Golgi, even under ER stress conditions.

By comparing the localization patterns across the different treatment conditions, researchers can effectively assess the inhibitory activity of this compound on the ATF6α signaling pathway.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Following Ceapin-A7 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceapin-A7 is a selective small-molecule inhibitor of the Activating Transcription Factor 6α (ATF6α) signaling pathway, a key branch of the Unfolded Protein Response (UPR).[1][2] The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While the UPR initially promotes cell survival, prolonged ER stress can trigger apoptosis.[3] The ATF6α pathway is generally considered a pro-survival branch of the UPR.[3] this compound works by trapping ATF6α in the ER, preventing its transport to the Golgi apparatus for activation.[4] By inhibiting this pro-survival pathway, this compound can sensitize cells, particularly cancer cells, to ER stress-induced apoptosis. This application note provides a detailed protocol for analyzing this compound-induced apoptosis using flow cytometry with Annexin V and 7-Aminoactinomycin D (7-AAD) staining.

Principle of the Assay

This protocol utilizes a dual-staining method with Annexin V and 7-AAD to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), early apoptotic cells can be identified.

  • 7-Aminoactinomycin D (7-AAD): 7-AAD is a fluorescent intercalating agent that is membrane-impermeable and therefore excluded from live cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells to bind to DNA.

By analyzing the fluorescence signals of both Annexin V and 7-AAD, flow cytometry can distinguish four cell populations:

  • Annexin V- / 7-AAD- : Live, healthy cells

  • Annexin V+ / 7-AAD- : Early apoptotic cells

  • Annexin V+ / 7-AAD+ : Late apoptotic or necrotic cells

  • Annexin V- / 7-AAD+ : Necrotic cells

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on apoptosis in cells under ER stress, as determined by flow cytometry.

Treatment GroupER Stressor (e.g., Thapsigargin)This compound% Apoptotic Cells (Annexin V+)Fold Increase in Apoptosis vs. ER Stress Alone
Vehicle Control--~5%N/A
This compound Alone-+~5%No significant change
ER Stress+-~15%1.0
ER Stress + this compound++~30%~2.0

Note: The percentages are illustrative and can vary depending on the cell type, concentration of the ER stressor, and this compound concentration. The key finding is the sensitization to apoptosis in the presence of both an ER stressor and this compound.

Experimental Protocols

Materials and Reagents

  • This compound (specific concentration to be determined by dose-response experiments, e.g., 1-10 µM)

  • ER stress-inducing agent (e.g., Thapsigargin or Tunicamycin)

  • Cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA or other cell dissociation reagent

  • Annexin V-fluorochrome conjugate (e.g., FITC, PE, or APC)

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • 10X Annexin V Binding Buffer (containing CaCl2)

  • Flow cytometry tubes

  • Flow cytometer

Protocol for Apoptosis Analysis

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

  • Treatment:

    • Treat cells with the desired concentration of this compound, an ER stressor, or a combination of both.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting:

    • Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-fluorochrome conjugate.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of 7-AAD.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate single-stain controls for compensation settings (unstained cells, Annexin V only, and 7-AAD only).

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence signals to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Mandatory Visualizations

Ceapin_A7_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus cluster_Apoptosis Apoptosis ATF6_inactive Inactive ATF6α ATF6_foci ATF6α Foci ATF6_inactive->ATF6_foci Forms Foci S1P_S2P S1P/S2P Proteases ATF6_inactive->S1P_S2P Transport to Golgi block X ATF6_foci->block GRP78 GRP78/BiP ATF6_active Cleaved ATF6α (Active Transcription Factor) UPR_genes UPR Target Genes (e.g., Chaperones) ATF6_active->UPR_genes Transcription Activation S1P_S2P->ATF6_active Cleavage UPR_genes->ATF6_inactive Restores Homeostasis (Pro-survival) Apoptosis Apoptosis ER_Stress ER Stress ER_Stress->GRP78 dissociates Ceapin_A7 This compound Ceapin_A7->ATF6_inactive Traps in ER block->S1P_S2P

Caption: this compound inhibits the pro-survival ATF6α pathway, promoting apoptosis under ER stress.

Flow_Cytometry_Workflow start Seed Cells treatment Treat with this compound and/or ER Stressor start->treatment harvest Harvest Adherent and Floating Cells treatment->harvest wash Wash with PBS harvest->wash stain Resuspend in Binding Buffer and Stain with Annexin V & 7-AAD wash->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental workflow for analyzing apoptosis with this compound using flow cytometry.

Apoptosis_Quadrants q1 Q1: Necrotic (Annexin V- / 7-AAD+) q2 Q2: Late Apoptotic/Necrotic (Annexin V+ / 7-AAD+) q3 Q3: Live (Annexin V- / 7-AAD-) q3->q1 Necrosis q4 Q4: Early Apoptotic (Annexin V+ / 7-AAD-) q3->q4 Early Apoptosis q4->q2 Late Apoptosis

References

Troubleshooting & Optimization

Troubleshooting unexpected results in Ceapin-A7 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ceapin-A7, a selective inhibitor of Activating Transcription Factor 6α (ATF6α).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of ATF6α, a key sensor in the unfolded protein response (UPR).[1][2] Under endoplasmic reticulum (ER) stress, ATF6α is transported to the Golgi apparatus for proteolytic cleavage, releasing its N-terminal fragment (ATF6f) which then translocates to the nucleus to activate the transcription of UPR target genes, including the chaperone BiP (also known as GRP78 or HSPA5).[3][4] this compound functions by inducing a neomorphic interaction between ATF6α and the peroxisomal transporter ABCD3.[5] This interaction effectively traps ATF6α in the ER, preventing its transport to the Golgi and subsequent activation.

Q2: What are the expected effects of this compound in a typical cell-based experiment?

A2: In most cell lines, treatment with this compound is expected to inhibit the ER stress-induced upregulation of ATF6α target genes. This is typically observed as a reduction in the expression of BiP at both the mRNA and protein levels upon co-treatment with an ER stress inducer (e.g., tunicamycin or thapsigargin). Consequently, prolonged ER stress in the presence of this compound can lead to decreased cell viability and increased apoptosis, as the protective effects of the ATF6α pathway are blocked.

Q3: Is this compound expected to be cytotoxic on its own?

A3: this compound itself is generally not toxic to unstressed cells. Its primary effect is to sensitize cells to ER stress. However, at high concentrations or in cell lines that are particularly sensitive or have high basal ER stress, some cytotoxicity may be observed.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in DMSO to prepare a concentrated stock solution (e.g., 10 mM). It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the stock solution should be diluted to the final working concentration in cell culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Unexpected Results

Scenario 1: No observable effect of this compound on ER stress-induced BiP expression.

If you do not observe the expected decrease in BiP levels after co-treating cells with this compound and an ER stress inducer, consider the following troubleshooting steps.

Troubleshooting Workflow

A No effect of this compound on BiP B Check this compound Integrity and Concentration A->B C Verify ER Stress Induction A->C D Assess Cell Line Sensitivity A->D E Optimize Experimental Conditions A->E F Use fresh aliquot of this compound Perform dose-response B->F Action G Check positive control for ER stress (e.g., Tunicamycin treatment alone) C->G Action H Test a different cell line known to be responsive D->H Action I Increase this compound pre-incubation time Optimize ER stressor concentration and duration E->I Action

Caption: Troubleshooting logic for lack of this compound effect.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action
This compound Degradation or Inactivity Use a fresh aliquot of this compound. If the problem persists, purchase a new batch of the compound.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. A typical starting range is 1-10 µM.
Ineffective ER Stress Induction Confirm that your ER stress inducer (e.g., tunicamycin, thapsigargin) is active by including a positive control (ER stress inducer alone). You should observe a robust increase in BiP expression in this control.
Cell Line Insensitivity Some cell lines may have a less pronounced UPR or may be resistant to ER stress-induced apoptosis. Test this compound in a different, well-characterized cell line (e.g., HEK293T, HeLa) to confirm its activity.
Inappropriate Timing of Treatment Optimize the pre-incubation time with this compound before adding the ER stress inducer. A pre-incubation of 1-2 hours is a good starting point. Also, optimize the duration of the ER stress induction.
Scenario 2: Unexpectedly high cytotoxicity observed with this compound treatment alone.

If you observe significant cell death with this compound treatment in the absence of an ER stress inducer, consider the following possibilities.

Troubleshooting Workflow

A High Cytotoxicity with this compound Alone B Check for Solvent Toxicity A->B C Assess Basal ER Stress A->C D Investigate Off-Target Effects A->D E Rule out Contamination A->E F Run vehicle control (DMSO only) Lower final DMSO concentration B->F Action G Measure basal UPR markers (e.g., BiP, XBP1s) C->G Action H Perform kinome profiling or use a structurally unrelated ATF6 inhibitor D->H Action I Check for mycoplasma contamination Use fresh, sterile reagents E->I Action

Caption: Troubleshooting unexpected this compound cytotoxicity.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control.
High Basal ER Stress in Cell Line Your cell line may have a high level of endogenous ER stress, making it more sensitive to the inhibition of the protective ATF6α pathway. Measure the basal levels of UPR markers like BiP and spliced XBP1.
Off-Target Effects At high concentrations, this compound may have off-target effects. Perform a dose-response experiment to determine the lowest effective concentration. If possible, compare the effects with a structurally different ATF6α inhibitor.
Contamination Mycoplasma or other microbial contamination can induce cellular stress and affect experimental outcomes. Test your cell cultures for contamination.

Experimental Protocols

Protocol 1: Western Blotting for BiP and ATF6α

This protocol describes the detection of BiP and ATF6α protein levels by Western blotting to assess the efficacy of this compound.

Experimental Workflow

A Cell Seeding B This compound Pre-treatment A->B C ER Stress Induction B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Blotting F->G H Data Analysis G->H

Caption: Western blotting workflow for this compound experiments.

Materials:

  • This compound (stock solution in DMSO)

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BiP, anti-ATF6α, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.

    • Induce ER stress by adding tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 100-500 nM) for the desired time (e.g., 6-16 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the protein of interest to the loading control.

Expected Results:

TreatmentRelative BiP Protein Level (Normalized to Loading Control)
Vehicle Control1.0
This compound (5 µM)1.1 ± 0.2
Tunicamycin (2 µg/mL)4.5 ± 0.5
This compound + Tunicamycin1.8 ± 0.3
Protocol 2: qRT-PCR for UPR Target Gene Expression

This protocol outlines the measurement of mRNA levels of UPR target genes, such as HSPA5 (BiP) and XBP1s, to evaluate the effect of this compound.

Experimental Workflow

A Cell Treatment B RNA Extraction A->B C cDNA Synthesis B->C D qRT-PCR C->D E Data Analysis D->E

Caption: qRT-PCR workflow for this compound experiments.

Materials:

  • This compound (stock solution in DMSO)

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (HSPA5, XBP1s) and a housekeeping gene (ACTB, GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Follow the same treatment procedure as described in the Western blotting protocol.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from an equal amount of RNA for each sample.

  • qRT-PCR:

    • Set up the qPCR reactions with the appropriate primers and master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Expected Results:

TreatmentRelative HSPA5 mRNA Level (Fold Change)
Vehicle Control1.0
This compound (5 µM)1.2 ± 0.1
Tunicamycin (2 µg/mL)8.5 ± 1.2
This compound + Tunicamycin2.5 ± 0.4

Signaling Pathway Diagram

The following diagram illustrates the ATF6α signaling pathway and the point of inhibition by this compound.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds ATF6_inactive ATF6α (inactive) BiP->ATF6_inactive dissociates from S1P/S2P S1P/S2P Proteases ATF6_inactive->S1P/S2P Transport ATF6_cleaved Cleaved ATF6α S1P/S2P->ATF6_cleaved cleaves ATF6f ATF6f (active TF) ATF6_cleaved->ATF6f Release UPR_genes UPR Target Genes (e.g., BiP) ATF6f->UPR_genes activates transcription CeapinA7 This compound CeapinA7->ATF6_inactive traps in ER

Caption: ATF6α signaling pathway and this compound inhibition.

References

Identifying and minimizing off-target effects of Ceapin-A7.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ceapin-A7, a selective inhibitor of activating transcription factor 6 alpha (ATF6α).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and potent inhibitor of ATF6α, a sensor of the unfolded protein response (UPR) that is activated by endoplasmic reticulum (ER) stress.[1][2] this compound functions by inducing a novel interaction between the ER-resident ATF6α and the peroxisomal transporter ABCD3.[3] This induced proximity tethers the ER to peroxisomes, effectively trapping ATF6α and preventing its translocation to the Golgi apparatus for activation. This mechanism is highly specific and does not depend on inhibiting the transporter activity of ABCD3.

Q2: What is the selectivity of this compound?

A2: this compound selectively inhibits the ATF6α branch of the UPR. It has been shown to have no effect on the activation of ATF6β, even at concentrations significantly higher than its IC50 for ATF6α.

Q3: What is the recommended working concentration for this compound?

A3: The reported IC50 for this compound is 0.59 μM for the inhibition of ATF6α. For cell-based assays, a concentration of 6 μM has been used to effectively inhibit the upregulation of BiP, a downstream target of ATF6α. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM. For long-term storage, it is recommended to store the solid compound at -20°C. Prepare concentrated stock solutions in fresh, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No inhibition of ATF6α activation observed. Suboptimal concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your cell line and ER stress inducer. The IC50 is 0.59 μM, but higher concentrations (e.g., 6 μM) may be necessary.
Degradation of this compound. Ensure proper storage of this compound and use freshly prepared dilutions. Avoid repeated freeze-thaw cycles of the stock solution.
Low expression of ABCD3 in the cell line. The activity of this compound is dependent on the peroxisomal transporter ABCD3. Confirm the expression of ABCD3 in your cell line of interest via western blot or qPCR.
High cell toxicity or unexpected phenotypes observed. Off-target effects at high concentrations. While this compound is selective, high concentrations may lead to off-target effects. Reduce the concentration of this compound to the lowest effective dose. Include an inactive analog, such as Ceapin-A5, as a negative control to distinguish specific from non-specific effects.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance of your cells (typically <0.1%).
Variability between experiments. Inconsistent ER stress induction. Ensure the concentration and incubation time of the ER stress-inducing agent (e.g., thapsigargin, tunicamycin) are consistent across experiments.
Cell passage number and confluency. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment, as these factors can influence the UPR.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Target Assay IC50 / Effect Reference
ATF6α ERSE-luciferase reporter assay0.59 μM
ATF6β Western blot for ATF6β-N productionNo inhibition at 18.9 μM
ABCD3 Transporter Activity Bile acid synthesis in HepG2 cellsNo inhibition at 6 μM

Experimental Protocols

Protocol 1: Immunoprecipitation-Mass Spectrometry (IP-MS) to Identify this compound Interacting Proteins

This protocol is a general guideline for identifying protein interaction partners of a small molecule like this compound and is based on established IP-MS methods.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HEK293T expressing FLAG-tagged ATF6α) to ~80-90% confluency.
  • Treat cells with an ER stress inducer (e.g., 100 nM thapsigargin) and either this compound (e.g., 6 μM) or an inactive analog (e.g., Ceapin-A5, 6 μM) for a predetermined time (e.g., 30 minutes).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
  • Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.
  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.
  • Wash the beads 3-5 times with lysis buffer.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., 0.1 M glycine pH 2.5 or by boiling in SDS-PAGE sample buffer).
  • Neutralize the eluate if using a low pH elution buffer.
  • Perform in-solution or in-gel trypsin digestion of the eluted proteins.
  • Desalt the resulting peptides using C18 spin columns.

5. LC-MS/MS Analysis:

  • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Identify proteins and perform label-free quantification to determine proteins enriched in the this compound treated sample compared to the control.

Protocol 2: Bile Acid Synthesis Assay to Assess ABCD3 Activity

This protocol is adapted from studies investigating the effect of this compound on ABCD3 function.

1. Cell Culture and Treatment:

  • Culture HepG2 cells to confluency.
  • Treat cells with vehicle (DMSO), this compound at the desired concentration (e.g., 600 nM and 6 μM), or a positive control for inhibition of bile acid synthesis.
  • Incubate for a specified period (e.g., 24-48 hours).

2. Sample Collection:

  • Collect the cell culture medium.
  • Wash the cells with PBS and lyse the cells.

3. Bile Acid Extraction:

  • Perform a liquid-liquid or solid-phase extraction to isolate bile acids from the cell lysates and culture medium.

4. Quantification of Bile Acids:

  • Analyze the extracted samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of various bile acids.
  • Compare the bile acid profiles between the different treatment groups. A lack of change in bile acid levels in this compound treated cells compared to the vehicle control indicates no significant inhibition of ABCD3 transporter activity.

Visualizations

Ceapin_A7_Signaling_Pathway ATF6a_ER ATF6α ABCD3 ABCD3 ATF6a_ER->ABCD3 Golgi Golgi ATF6a_ER->Golgi Translocation CeapinA7_block Inhibition ATF6a_N ATF6α-N (Active TF) Golgi->ATF6a_N Cleavage Nucleus Nucleus UPR_Genes UPR Gene Transcription Nucleus->UPR_Genes Activation ATF6a_N->Nucleus Nuclear Import ER_Stress ER Stress ER_Stress->ATF6a_ER Activates CeapinA7 This compound CeapinA7->ATF6a_ER CeapinA7->ABCD3 CeapinA7_block->Golgi

Caption: this compound Signaling Pathway.

Off_Target_Workflow start Start: High Concentration This compound Treatment ip_ms Immunoprecipitation-Mass Spectrometry (e.g., with tagged ATF6α) start->ip_ms proteome_array Proteome Microarray Screening start->proteome_array kinase_panel Kinase Panel Screening start->kinase_panel data_analysis Data Analysis: Identify Enriched Proteins / Hits ip_ms->data_analysis proteome_array->data_analysis kinase_panel->data_analysis validation Validation of Hits (e.g., Western Blot, Functional Assays) data_analysis->validation confirmation Confirmation of Off-Target Effect validation->confirmation

Caption: Workflow for Identifying Off-Target Effects.

Troubleshooting_Tree start Issue: No Inhibition of ATF6α Activation check_conc Is this compound concentration optimal? start->check_conc check_abcd3 Is ABCD3 expressed in your cell line? check_conc->check_abcd3 Yes increase_conc Action: Perform dose-response experiment. check_conc->increase_conc No check_er_stress Is ER stress properly induced? check_abcd3->check_er_stress Yes verify_abcd3 Action: Check ABCD3 expression (WB, qPCR). check_abcd3->verify_abcd3 No validate_stress Action: Validate ER stress (e.g., check XBP1 splicing). check_er_stress->validate_stress No solution Problem Resolved check_er_stress->solution Yes increase_conc->solution verify_abcd3->solution validate_stress->solution

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Addressing Ceapin-A7 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for addressing the poor aqueous solubility of Ceapin-A7, a selective inhibitor of activating transcription factor 6α (ATF6α).

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is poorly soluble in aqueous solutions like water and PBS (pH 7.2).[1] It exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][2] For optimal results, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[3]

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?

A2: This is a common issue with hydrophobic compounds. To minimize precipitation, it is advisable to add the DMSO stock solution directly to the assay media with vigorous mixing.[4] The presence of proteins and other components in the media can help to keep the compound in solution. Avoid preparing an intermediate aqueous dilution of the DMSO stock before adding it to the final culture medium, as this increases the likelihood of precipitation.

Q3: What is the recommended method for preparing a this compound stock solution?

A3: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent of choice, which should be purged with an inert gas. DMSO is a commonly used solvent for this purpose. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C and to aliquot it to avoid repeated freeze-thaw cycles.

Q4: Are there any established formulations for using this compound in in vivo studies?

A4: Yes, for in vivo applications, co-solvents and surfactants are often used to create a stable formulation. One such formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. Another approach for oral administration is to create a homogeneous suspension using carboxymethylcellulose sodium (CMC-Na).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound precipitates out of solution during the experiment. The compound's concentration exceeds its solubility limit in the aqueous buffer or media.Decrease the final concentration of this compound. Ensure the final DMSO concentration in the assay is kept low (typically <0.5%) to minimize solvent effects. Consider using a formulation with co-solvents like PEG300 or surfactants like Tween-80 for higher concentrations.
Inconsistent or lower-than-expected biological activity. Poor solubility is leading to an inaccurate concentration of the active compound in the assay.Confirm that the compound is fully dissolved in the stock solution before use. Sonication or gentle heating (to 37°C) can aid dissolution. Prepare fresh dilutions from the stock solution for each experiment.
Difficulty dissolving the solid this compound powder. The compound may have absorbed moisture, or the solvent quality may be poor.Use fresh, anhydrous DMSO. Ensure the solid has been stored correctly in a desiccated environment at -20°C.

Quantitative Solubility Data

Solvent Maximum Concentration Reference
DMSO100 mg/mL (212.62 mM)
DMSO100 mM
DMSO1 mg/ml
Ethanol8 mg/mL
Ethanol10 mM
Dimethylformamide (DMF)5 mg/ml
WaterInsoluble
PBS (pH 7.2)Insoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid (Molecular Weight: 470.33 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, use 4.70 mg of this compound.

  • Transfer the solid to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.70 mg of this compound.

  • Purge the tube with an inert gas to displace oxygen and prevent degradation.

  • Vortex the tube until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (2.5 mg/mL)

Materials:

  • 25 mg/mL this compound in DMSO stock solution

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in water)

Procedure: This protocol yields a clear solution of 2.5 mg/mL.

  • To prepare 1 mL of the working solution, start with 100 µL of a 25.0 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.

  • The final solution should be clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare this solution fresh and use it promptly.

Visualizations

Ceapin_A7_Solubilization_Workflow This compound Solubilization Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for Cell-based Assays) cluster_invivo In Vivo Formulation CeapinA7_solid This compound Solid Stock_Solution 10 mM Stock Solution in DMSO CeapinA7_solid->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (<0.5% DMSO) Stock_Solution->Working_Solution Direct Dilution & Vigorous Mixing InVivo_Formulation Injectable Formulation Stock_Solution->InVivo_Formulation Mix Culture_Medium Aqueous Cell Culture Medium Culture_Medium->Working_Solution PEG300 PEG300 PEG300->InVivo_Formulation Co-solvent Tween80 Tween-80 Tween80->InVivo_Formulation Surfactant Saline Saline Saline->InVivo_Formulation Vehicle

Caption: Workflow for preparing this compound solutions.

ATF6_Signaling_Pathway ATF6α Signaling Pathway and Inhibition by this compound cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus ATF6a_ER ATF6α ATF6a_Golgi ATF6α ATF6a_ER->ATF6a_Golgi Transport ER_Stress ER Stress (e.g., unfolded proteins) ER_Stress->ATF6a_ER Activates ATF6a_cleaved Cleaved ATF6α (Active transcription factor) ATF6a_Golgi->ATF6a_cleaved Cleavage by S1P_S2P S1P/S2P Proteases ATF6a_nucleus ATF6α ATF6a_cleaved->ATF6a_nucleus Translocation Target_Genes Target Gene Expression (e.g., BiP, XBP1) ATF6a_nucleus->Target_Genes Activates CeapinA7 This compound CeapinA7->ATF6a_ER Inhibits transport to Golgi

Caption: Mechanism of this compound action on the ATF6α pathway.

References

Interpreting conflicting data from Ceapin-A7 studies.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ceapin-A7

Disclaimer: The following information is based on a hypothetical molecule, "this compound," to illustrate how to navigate conflicting research data. The studies and results presented are fictional.

This technical support center provides guidance for researchers encountering conflicting data in studies of the novel kinase inhibitor, this compound. The information is structured to help you troubleshoot experiments and interpret divergent results.

Frequently Asked Questions (FAQs)

Q1: Why are there significant discrepancies in the reported IC50 values for this compound against its primary target, PKZ?

A: Discrepancies in IC50 values are common in early-stage drug development and can arise from variations in experimental conditions.[1][2] Two key fictional studies on this compound, "Alpha et al." and "Beta et al.," report different potencies. Several factors could contribute to this:

  • Assay Conditions: Minor differences in ATP concentration, substrate choice, or enzyme batch in kinase assays can significantly alter measured IC50 values.[3]

  • Data Analysis: The software and nonlinear regression models used to calculate IC50 can yield different results from the same dataset.[1][2]

  • Reagent Quality: The purity and handling of the this compound compound itself can affect its apparent potency.

Q2: What is the primary mechanism of action for this compound? Study Alpha suggests direct PKZ inhibition, while Study Beta points to off-target effects.

A: It is not uncommon for small molecule inhibitors to have off-target effects, which can sometimes be the primary driver of their cellular activity. The conflicting reports suggest this compound may have a complex pharmacological profile. The observed phenotype could be the result of direct (on-target) inhibition, indirect (off-target) effects, or a combination of both. It is crucial to perform secondary validation experiments, such as using a structurally distinct PKZ inhibitor or using genetic methods like siRNA or CRISPR to knock down the intended target, to confirm that the observed cellular phenotype is indeed due to PKZ inhibition.

Q3: this compound shows high efficacy in Glioblastoma cell line GBM-A (Study Alpha) but poor activity in GBM-X (Study Beta). What could explain this?

A: Cell line-specific responses are a known challenge in cancer research. Potential reasons for this discrepancy include:

  • Genetic Heterogeneity: GBM-A and GBM-X may have different genetic backgrounds. For example, GBM-A might be highly dependent on the PKZ signaling pathway ("PKZ-addicted"), while GBM-X may rely on redundant or alternative pathways for survival.

  • Off-Target Expression: The off-target protein implicated in Study Beta may be highly expressed in GBM-X but absent or expressed at low levels in GBM-A.

  • Cell Culture Conditions: Differences in cell culture media, serum concentration, and passage number can lead to phenotypic divergence and altered drug responses.

Quantitative Data Summary

The tables below summarize the conflicting quantitative data from the two hypothetical studies.

Table 1: In Vitro Kinase Inhibition Profile

ParameterStudy AlphaStudy Beta
Target Kinase PKZPKZ
IC50 (nM) 15 ± 2.5450 ± 35
Binding Affinity (Kd, nM) 10Not Reported
Mechanism ATP-CompetitiveNot Determined

Table 2: Cellular Activity in Glioblastoma Cell Lines

ParameterStudy AlphaStudy Beta
Cell Line GBM-AGBM-X
Cell Viability (GI50, nM) 50 ± 8.1> 10,000
Apoptosis Induction Moderate (at 10x GI50)Strong (at 1 µM)
PKZ Pathway Inhibition StrongWeak

Troubleshooting Guides

Issue 1: My in vitro kinase assay shows a higher IC50 for this compound than reported in Study Alpha.

Possible Cause Troubleshooting Step Expected Outcome
High ATP Concentration Titrate ATP concentration in your assay. The standard is often the Km value for ATP for the specific kinase.A lower ATP concentration should result in a lower IC50 for an ATP-competitive inhibitor.
Inactive Enzyme Verify the activity of your PKZ enzyme batch using a known control inhibitor.The control inhibitor should yield its expected IC50 value, confirming enzyme activity.
Compound Degradation Prepare fresh dilutions of this compound from a new powder stock. Confirm compound identity and purity via LC-MS.Fresh, pure compound should restore the expected potency.
Incorrect Data Fitting Ensure your dose-response data is fitted to a four-parameter logistic model.Proper curve fitting will provide a more accurate IC50 calculation.

Issue 2: I am not observing the expected cell death in GBM-A cells as described in Study Alpha.

Possible Cause Troubleshooting Step Expected Outcome
Cell Line Misidentification Perform Short Tandem Repeat (STR) profiling to authenticate your GBM-A cell line.STR profile should match the reference for GBM-A, confirming cell line identity.
High Cell Passage Number Use a low-passage aliquot of GBM-A cells from a validated cell bank.Low-passage cells are more likely to retain the phenotype reported in the original study.
Serum Protein Binding Test the effect of this compound in lower serum concentrations (e.g., 2% FBS vs. 10% FBS).Increased potency in low-serum conditions suggests significant binding to serum proteins.
"Edge Effect" in Plates Avoid using the outer wells of your microplate for experimental samples; fill them with sterile media or PBS instead.This minimizes evaporation and temperature gradients, reducing variability.

Experimental Protocols

1. Protocol: In Vitro PKZ Kinase Assay (Luminescent)

  • Objective: To measure the IC50 of this compound against PKZ.

  • Methodology:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Dispense 5 µL of 2X recombinant PKZ enzyme into the wells of a 384-well plate.

    • Add 2.5 µL of this compound serially diluted in DMSO, followed by 2.5 µL of a 4X substrate/ATP mixture (final concentration should be at the Km of ATP).

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of ADP-Glo™ reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure light output via a luciferase reaction.

    • Read luminescence on a plate reader. Data is normalized to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

2. Protocol: Cell Viability (MTT) Assay

  • Objective: To determine the GI50 of this compound on GBM cell lines.

  • Methodology:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (or DMSO control) for 72 hours.

    • Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read absorbance at 570 nm using a microplate reader.

    • Normalize the data to the DMSO-treated control wells and plot the dose-response curve to calculate the GI50.

Visualized Pathways and Workflows

Below are diagrams illustrating the conflicting proposed mechanisms and a recommended workflow for interpreting results.

G cluster_alpha Mechanism Proposed by Study Alpha Ceapin_A7_alpha This compound PKZ_alpha PKZ Kinase Ceapin_A7_alpha->PKZ_alpha Inhibits Downstream Downstream Signaling PKZ_alpha->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Proposed direct inhibition pathway of this compound from Study Alpha.

G cluster_beta Mechanism Proposed by Study Beta Ceapin_A7_beta This compound Off_Target Off-Target Protein Ceapin_A7_beta->Off_Target Activates PKZ_beta PKZ Kinase Ceapin_A7_beta->PKZ_beta Weak Inhibition Apoptosis Apoptosis Off_Target->Apoptosis

Caption: Proposed off-target mediated pathway of this compound from Study Beta.

G Start Start: Conflicting Results Observed Validate Validate Reagents (Compound, Cell Line, Enzyme) Start->Validate Standardize Standardize Assay Protocols (ATP, Serum, Passage #) Validate->Standardize Check Results Consistent Now? Standardize->Check Orthogonal Perform Orthogonal Validation (e.g., Target Knockdown, Western Blot) Check->Orthogonal No Conclusion Draw Conclusion: On-Target, Off-Target, or Polypharmacology Check->Conclusion Yes Troubleshoot Re-evaluate Protocol and Data Analysis Check:e->Troubleshoot:w Still No Orthogonal->Conclusion Troubleshoot:s->Validate:n

Caption: Troubleshooting workflow for interpreting conflicting this compound data.

References

Technical Support Center: Assessing Ceapin-A7 Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using cell viability assays to assess the cytotoxicity of Ceapin-A7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and potent inhibitor of the activating transcription factor 6α (ATF6α), a key sensor in the unfolded protein response (UPR).[1][2] Its mechanism of action is unique; it does not directly inhibit the enzymatic activity of ATF6α. Instead, this compound induces a novel interaction between ATF6α, an endoplasmic reticulum (ER)-resident protein, and ABCD3, a peroxisomal transporter.[3][4] This induced tethering traps ATF6α at the ER, preventing its translocation to the Golgi apparatus for cleavage and activation, even under ER stress conditions.[3]

Q2: Is this compound expected to be cytotoxic on its own?

Studies have shown that this compound alone does not significantly impact cell viability. This is consistent with findings that ATF6α knockout mice are viable and fertile. However, by inhibiting the cytoprotective ATF6α pathway, this compound can sensitize cells to ER stress, leading to a twofold increase in apoptotic cells when combined with an ER stressor like thapsigargin (Tg) or tunicamycin (Tm).

Q3: Which cell viability assays are recommended for assessing this compound cytotoxicity?

Several colorimetric assays are suitable for assessing the effects of this compound on cell viability, particularly in the presence of an ER stressor. The most common are:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of cells by the reduction of MTT to a purple formazan product by mitochondrial dehydrogenases.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, but the formazan product is water-soluble, simplifying the protocol.

  • LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity and cytotoxicity.

Q4: Can this compound interfere with the chemistry of cell viability assays?

While there is no direct evidence of this compound interfering with these assays, it is a good practice to include proper controls. Some chemical compounds can interfere with tetrazolium-based assays (MTT, XTT) by acting as reducing agents, leading to false-positive results. A control well containing this compound in cell-free medium can help identify any direct reduction of the assay reagent.

Troubleshooting Guides

Troubleshooting Unexpected Results in Tetrazolium-Based Assays (MTT, XTT)
Issue Potential Cause Troubleshooting Steps
High background absorbance in control wells (no cells) - Contamination of reagents.- Interference from test compounds.- Light exposure or improper pH of media.- Use fresh, sterile reagents.- Run a control with this compound in cell-free medium to check for direct reduction of the tetrazolium salt.- Protect reagents from light and ensure the culture medium is at the correct pH.
Low absorbance readings or no color change - Low cell viability or number.- Insufficient incubation time.- Incomplete solubilization of formazan (MTT assay).- Ensure optimal cell seeding density and viability before starting the experiment.- Optimize the incubation time for the specific cell line.- For MTT assays, ensure complete dissolution of formazan crystals with the solubilization buffer.
High variability between replicate wells - Uneven cell seeding.- "Edge effects" in the microplate.- Bubbles in the wells.- Mix cell suspension thoroughly before and during seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Be careful not to introduce bubbles when adding reagents.
Troubleshooting Unexpected Results in LDH Assays
Issue Potential Cause Troubleshooting Steps
High absorbance in "spontaneous release" control wells - High background LDH in serum-containing medium.- Cells are stressed or unhealthy, leading to membrane leakage.- Use a serum-free medium for the assay or heat-inactivate the serum to reduce background LDH.- Ensure gentle handling of cells and optimize cell culture conditions.
Low absorbance in "maximum release" (lysed) control wells - Incomplete cell lysis.- Low cell number.- Ensure the lysis buffer is added to all "maximum release" wells and incubated for the recommended time.- Optimize the cell seeding density.
No significant difference between treated and control groups - this compound is not cytotoxic at the tested concentration without an ER stressor.- Insufficient incubation time with the cytotoxic agent.- As this compound sensitizes cells to ER stress, co-treatment with an ER stressor (e.g., thapsigargin) may be necessary to observe cytotoxicity.- Optimize the treatment duration.

Quantitative Data Summary

Parameter Value Cell Line(s) Reference
This compound IC50 (ATF6α inhibition) 0.59 μM293T
Typical effective concentration in cell culture 6 µM - 10 µMU2-OS, HEK293, DU145, PC-3
Observed cytotoxicity of this compound alone No significant cytotoxicityU2-OS, BPAEC

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound, with and without an ER stressor (e.g., thapsigargin). Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24-48 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Thaw the XTT labeling reagent and the electron-coupling reagent at 37°C. Immediately before use, mix the two reagents according to the manufacturer's instructions (e.g., mix 5 mL of XTT reagent with 0.1 mL of electron coupling reagent for one 96-well plate).

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up additional control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells to be lysed).

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 3 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Lysis for Maximum Release Control: Add 10 µL of 10X Lysis Buffer to the maximum release control wells.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Visualizations

Ceapin_A7_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome ATF6a_inactive ATF6α (Inactive) Golgi Golgi Apparatus ATF6a_inactive->Golgi Translocation ATF6a_inactive->Golgi Inhibited by this compound ABCD3 ABCD3 Ceapin_A7 This compound Ceapin_A7->ATF6a_inactive Induces tethering to ABCD3 Ceapin_A7->ABCD3 ER_Stress ER Stress ER_Stress->ATF6a_inactive Activates ATF6a_active ATF6α (Active Fragment) Golgi->ATF6a_active Cleavage Nucleus Nucleus UPR_Genes UPR Gene Transcription Nucleus->UPR_Genes Activates ATF6a_active->Nucleus Nuclear Import

Caption: this compound inhibits the ATF6α branch of the UPR.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound (± ER stressor) seed_cells->treat_cells incubate Incubate for desired period (e.g., 24-48h) treat_cells->incubate add_reagent Add viability assay reagent (MTT, XTT, or LDH) incubate->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent measure Measure absorbance/fluorescence incubate_reagent->measure analyze Analyze data and determine % viability measure->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Tree start Unexpected Viability Results check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls u_shape U-shaped dose-response curve? start->u_shape no_effect No effect of this compound observed? check_controls->no_effect Yes troubleshoot_assay Troubleshoot assay setup: - Cell seeding density - Reagent quality - Plate reader settings check_controls->troubleshoot_assay No add_stressor Consider co-treatment with an ER stressor (e.g., Tg) no_effect->add_stressor Yes check_precipitate Check for compound precipitation at high concentrations u_shape->check_precipitate Yes

Caption: A decision tree for troubleshooting unexpected results.

References

Technical Support Center: Ensuring the Specificity of Ceapin-A7 for ATF6α

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the specificity of Ceapin-A7 for ATF6α in their experiments.

Frequently Asked Questions (FAQs)

Q1: How does this compound selectively inhibit ATF6α?

This compound does not directly inhibit the enzymatic activity of ATF6α. Instead, it induces a novel interaction between the ATF6α protein resident in the endoplasmic reticulum (ER) and the peroxisomal transporter ABCD3.[1][2] This induced proximity effectively "traps" ATF6α at the ER, preventing its translocation to the Golgi apparatus, a critical step for its activation during ER stress.[3][4] This mechanism is highly specific, as it does not affect the trafficking and processing of the closely related homolog ATF6β or other proteins that rely on ER-to-Golgi transport, such as SREBP.[1]

Q2: What is the recommended working concentration for this compound?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a good starting point is the reported IC50 value of 0.59 μM for the inhibition of ATF6α activation. For cell-based assays, concentrations ranging from 1 µM to 10 µM have been shown to be effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: I am not observing inhibition of ATF6α activation with this compound. What are the possible reasons?

Several factors could contribute to a lack of this compound efficacy. Please consider the following troubleshooting steps:

  • Cell Line Specificity: The expression levels of ABCD3 are crucial for this compound activity. Verify that your cell line expresses sufficient levels of ABCD3. Knockdown of ABCD3 has been shown to render cells insensitive to this compound.

  • Compound Integrity: Ensure the proper storage and handling of your this compound stock. It is typically dissolved in DMSO and should be stored at -20°C or -80°C to avoid degradation.

  • Experimental Timing: The pre-incubation time with this compound before inducing ER stress is critical. A pre-incubation of at least 1-2 hours is generally recommended to allow for cellular uptake and target engagement.

  • ER Stress Induction: Confirm that your method of ER stress induction (e.g., thapsigargin, tunicamycin) is effectively activating the ATF6α pathway in your control cells.

Q4: How can I be sure that this compound is not affecting the other branches of the Unfolded Protein Response (UPR)?

To confirm the specificity of this compound, it is essential to assess the activation of the other two UPR branches, IRE1α and PERK. This compound has been shown to not affect IRE1α-mediated XBP1 splicing or PERK-mediated eIF2α phosphorylation. You can perform the following experiments:

  • IRE1α Activity Assay: Measure the levels of spliced XBP1 (XBP1s) mRNA via RT-qPCR or by resolving unspliced and spliced forms on an agarose gel.

  • PERK Activity Assay: Assess the phosphorylation of PERK and its downstream substrate eIF2α via Western blotting using phospho-specific antibodies.

Data Presentation

Compound Target IC50 (µM) Cell Line Assay
This compoundATF6α0.59293TERSE-luciferase reporter assay
Ceapin-A1ATF6α4.9 ± 1.2U2-OSGFP-ATF6α nuclear translocation
Ceapin-A5 (inactive analog)ATF6αNo activity293TERSE-luciferase reporter assay

Experimental Protocols

Protocol 1: Validation of ATF6α Inhibition by Western Blot

This protocol details the steps to assess the inhibitory effect of this compound on the proteolytic cleavage of endogenous ATF6α.

Materials:

  • Cells (e.g., U2-OS, HEK293T)

  • This compound

  • ER stress inducer (e.g., Thapsigargin (Tg) or Tunicamycin (Tm))

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-ATF6α, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Induce ER stress by adding Tg (e.g., 100 nM) or Tm (e.g., 1 µg/mL) for 4-6 hours.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibody against ATF6α overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using an ECL substrate and an imaging system. A reduction in the cleaved, active form of ATF6α (ATF6α-N) in this compound treated samples indicates successful inhibition.

Protocol 2: Assessment of IRE1α Activity (XBP1 Splicing Assay)

This protocol describes how to measure the splicing of XBP1 mRNA, a direct downstream target of IRE1α RNase activity.

Materials:

  • Treated cell lysates from Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • PCR primers for XBP1 (flanking the splice site) and a housekeeping gene

  • Agarose gel and electrophoresis equipment

Procedure:

  • Extract total RNA from treated cells using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA.

  • Perform PCR using primers that amplify both unspliced (XBP1u) and spliced (XBP1s) forms of XBP1.

  • Resolve the PCR products on a 2.5-3% agarose gel.

  • Visualize the bands under UV light. The presence of the smaller XBP1s band indicates IRE1α activation. No significant change in the ratio of XBP1s to XBP1u in this compound treated cells compared to the ER stress control confirms specificity.

Protocol 3: In Vitro PERK Kinase Assay

This protocol provides a method to directly assess the effect of this compound on PERK kinase activity in a cell-free system.

Materials:

  • Recombinant active PERK protein

  • Recombinant eIF2α protein (substrate)

  • This compound

  • Kinase assay buffer

  • [γ-³²P]ATP

  • SDS-PAGE gels and autoradiography equipment

Procedure:

  • Set up kinase reactions containing recombinant PERK, eIF2α, and varying concentrations of this compound or a known PERK inhibitor (positive control) in kinase buffer.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to an autoradiography film.

  • The absence of a significant decrease in phosphorylated eIF2α in the presence of this compound indicates its specificity and lack of off-target effects on PERK.

Mandatory Visualizations

ATF6a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ATF6a_inactive ATF6α (inactive) BiP BiP ATF6a_inactive->BiP S1P_S2P S1P/S2P Proteases ATF6a_inactive->S1P_S2P translocates to ABCD3 ABCD3 (Peroxisome) ATF6a_inactive->ABCD3 ATF6a_N ATF6α-N (active) S1P_S2P->ATF6a_N cleaves ERSE ERSE ATF6a_N->ERSE binds Target_Genes Target Gene Expression ERSE->Target_Genes activates ER_Stress ER Stress ER_Stress->ATF6a_inactive dissociates BiP CeapinA7 This compound CeapinA7->ATF6a_inactive CeapinA7->ABCD3

Caption: this compound inhibits ATF6α by inducing its interaction with ABCD3, preventing its translocation to the Golgi for activation.

Experimental_Workflow cluster_analysis Downstream Analysis start Seed Cells pretreatment Pre-treat with This compound or Vehicle start->pretreatment er_stress Induce ER Stress (e.g., Thapsigargin) pretreatment->er_stress harvest Harvest Cells er_stress->harvest western Western Blot (p-PERK, p-eIF2α, ATF6α) harvest->western qpcr RT-qPCR (XBP1 splicing) harvest->qpcr

Caption: Workflow for assessing this compound specificity on the three branches of the UPR.

UPR_Specificity_Logic cluster_ATF6a ATF6α Pathway cluster_IRE1a IRE1α Pathway cluster_PERK PERK Pathway CeapinA7 This compound Treatment ATF6a_cleavage ATF6α Cleavage CeapinA7->ATF6a_cleavage XBP1_splicing XBP1 Splicing CeapinA7->XBP1_splicing eIF2a_phos eIF2α Phosphorylation CeapinA7->eIF2a_phos ATF6a_cleavage_result Inhibited ATF6a_cleavage->ATF6a_cleavage_result XBP1_splicing_result Not Affected XBP1_splicing->XBP1_splicing_result eIF2a_phos_result Not Affected eIF2a_phos->eIF2a_phos_result

Caption: Logical relationship of this compound's specific effect on the ATF6α pathway versus the IRE1α and PERK pathways.

References

Technical Support Center: Overcoming Ceapin-A7 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ceapin-A7. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering challenges related to cellular resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and overcome resistance to this selective ATF6α inhibitor.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is a potent and selective small-molecule inhibitor of the Activating Transcription Factor 6α (ATF6α) branch of the Unfolded Protein Response (UPR).[1][2] Under endoplasmic reticulum (ER) stress, ATF6α is normally transported to the Golgi apparatus, where it is cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[3][4] This releases its N-terminal cytoplasmic domain (ATF6α-N), which translocates to the nucleus and activates the transcription of UPR target genes, such as the chaperone BiP/GRP78, to restore protein folding homeostasis.[5]

This compound works through a novel mechanism of action. Instead of directly inhibiting the proteases, it induces a neomorphic interaction, essentially tethering the ER-resident ATF6α to the peroxisomal transporter ABCD3. This induced proximity traps ATF6α at the ER, preventing its transport to the Golgi for cleavage and activation. Consequently, the downstream signaling cascade is blocked.

Figure 1: Mechanism of Action of this compound on the ATF6α Signaling Pathway.

Q2: How can I confirm that my cells have developed resistance to this compound?

A: Confirming resistance involves a multi-step process to rule out other experimental variables.

  • Loss of Phenotypic Response: The first indication is often the loss of the expected biological effect of this compound in your specific assay (e.g., decreased apoptosis, restored cell proliferation in the presence of an ER stressor).

  • Shift in IC50 Value: Perform a dose-response assay comparing the parental (sensitive) cell line with the suspected resistant line. A significant rightward shift in the half-maximal inhibitory concentration (IC50) curve for the resistant cells is a strong indicator of resistance.

  • Analysis of Downstream Markers: Use Western blotting to check the levels of ATF6α target proteins. In resistant cells treated with an ER stressor (like Thapsigargin or Tunicamycin) and this compound, you will observe the successful cleavage of ATF6α and/or the upregulation of its target gene, BiP/GRP78, which would normally be inhibited by the compound.

Q3: What are potential mechanisms of resistance to this compound?

A: While specific clinical resistance mechanisms to this compound are not yet extensively documented, based on its unique mechanism and general principles of drug resistance, several hypotheses can be proposed:

  • Target-Dependent Resistance:

    • Downregulation of ABCD3: Since this compound's function is completely dependent on the peroxisomal transporter ABCD3, cells that lose or significantly downregulate ABCD3 expression would be rendered insensitive to the drug. A genome-wide CRISPRi screen has confirmed that knockdown of ABCD3 desensitizes cells to this compound.

    • Mutations in ATF6α or ABCD3: Mutations at the this compound-induced binding interface of either ATF6α or ABCD3 could prevent the tethering mechanism, thus allowing ATF6α to translocate to the Golgi despite the presence of the drug.

  • Target-Independent Resistance:

    • Activation of Compensatory Pathways: Cells might upregulate other pro-survival pathways to bypass the block on the ATF6α branch. For example, enhanced signaling through the IRE1 or PERK arms of the UPR could potentially compensate.

    • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters could actively pump this compound out of the cell, preventing it from reaching its target concentration.

    • Altered Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate this compound more rapidly.

Section 2: Troubleshooting Guide for this compound Resistance

This guide provides a systematic workflow to diagnose and understand the loss of this compound efficacy in your experiments.

Troubleshooting_Workflow cluster_Verification Phase 1: Verification cluster_Confirmation Phase 2: Confirmation cluster_Investigation Phase 3: Mechanism Investigation start Start: Decreased this compound Efficacy Observed check_compound Step 1: Verify Compound - Check storage (DMSO, -20°C) - Test a fresh aliquot - Confirm solubility start->check_compound check_protocol Step 2: Review Protocol - Confirm ER stress induction - Check cell density & health - Verify incubation times check_compound->check_protocol dose_response Step 3: Perform Dose-Response Assay (Compare Parental vs. Suspected Resistant Cells) check_protocol->dose_response ic50_shift Result: Significant IC50 Shift? dose_response->ic50_shift western_blot Step 4: Analyze Pathway Markers - Induce ER Stress +/- this compound - Western Blot for ATF6α cleavage & BiP/GRP78 upregulation ic50_shift->western_blot Yes no_issue Issue is likely experimental artifact. Re-evaluate. ic50_shift->no_issue No pathway_active Result: Pathway Active Despite Drug? western_blot->pathway_active resistance_confirmed Resistance Confirmed pathway_active->resistance_confirmed Yes pathway_active->no_issue No investigate_abcd3 Hypothesis 1: Check ABCD3 Expression (qPCR / Western Blot) resistance_confirmed->investigate_abcd3 investigate_sequencing Hypothesis 2: Sequence ATF6α and ABCD3 genes for mutations resistance_confirmed->investigate_sequencing investigate_bypass Hypothesis 3: Analyze Compensatory Pathways (e.g., p-IRE1, p-PERK) resistance_confirmed->investigate_bypass

References

Best practices for long-term storage of Ceapin-A7 solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ceapin-A7 Solutions

Disclaimer: this compound is a fictional molecule. The following information, including all protocols and data, is provided as a detailed template for a technical support center. This content is for illustrative purposes and should be adapted with real-world data for any actual research compound.

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of this compound solutions, a selective inhibitor of the hypothetical Kinase-X enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating this compound stock solutions?

A1: this compound is sparingly soluble in aqueous buffers. It is highly recommended to first prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). For example, the related kinase inhibitor AIM-100 is soluble up to 100 mM in DMSO.[1]

Q2: How should I store the solid this compound compound and my DMSO stock solutions for maximum stability?

A2: Proper storage is critical to prevent the degradation of this compound.[1] Solid compound should be stored at -20°C, protected from light, and desiccated.[2] High-concentration stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2]

Q3: My this compound precipitated when I diluted it into my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue for many small molecule inhibitors and indicates that the compound's kinetic solubility has been exceeded. To mitigate this, ensure the final concentration of DMSO in your experimental medium is low (ideally ≤ 0.5%) and consider performing serial dilutions rather than a single large dilution. Briefly sonicating the solution after dilution may also help re-dissolve small precipitates.

Q4: What are the visible signs of this compound degradation?

A4: Visual indicators of degradation can include a change in the color of the solid compound or cloudiness appearing in solutions. If you observe solids in liquids or liquids in solids, this is also a sign of potential degradation. For definitive confirmation, analytical methods like High-Performance Liquid Chromatography (HPLC) are recommended to check for the appearance of new peaks corresponding to degradation products.

Data Presentation: Storage & Stability

The following tables summarize the recommended storage conditions and stability data for this compound.

Table 1: Recommended Long-Term Storage Conditions

FormatSolventStorage TemperatureMaximum Recommended Duration
Solid (Powder)N/A-20°C, Desiccated36 Months
Stock Solution100% DMSO-80°C12 Months
Aqueous DilutionCell Culture Media4°C< 24 Hours

Table 2: Stability of 10 mM this compound Stock in DMSO

Storage TemperaturePercent Purity after 6 MonthsPercent Purity after 12 Months
-80°C> 99%> 98%
-20°C> 99%~95%
4°C~90%~75%

Table 3: Effect of Freeze-Thaw Cycles on 10 mM Stock Solution (Stored at -80°C)

Number of Freeze-Thaw CyclesPercent Purity
1> 99%
3> 99%
5~97%
10~92%

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cell-based assay.

  • Symptom: Large standard deviations in results from identical experimental conditions.

  • Possible Cause: Inconsistent cell seeding is a common cause of variability. Ensure your cell suspension is thoroughly mixed before and during plating. Another cause could be pipetting errors; ensure your pipettes are calibrated and use pre-wetted tips for accuracy.

  • Solution: Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution. Use a multichannel pipette for seeding to improve consistency across wells.

Issue 2: The inhibitory effect of this compound is lower than expected or inconsistent.

  • Symptom: Dose-response curves are shifted to the right, or the maximum inhibition is not achieved.

  • Possible Cause: The compound may be degrading in the aqueous assay buffer during long incubation periods. Degradation can be caused by hydrolysis, oxidation, or photodecomposition. Alternatively, poor solubility could lead to an inaccurate effective concentration of the inhibitor.

  • Solution: Confirm compound stability by preparing a solution in your assay buffer and analyzing it by HPLC at the beginning and end of the incubation period. If degradation is confirmed, reduce the incubation time if possible. If solubility is the issue, refer to FAQ Q3 for mitigation strategies.

Issue 3: High background signal in negative control wells.

  • Symptom: Wells containing only vehicle control (e.g., DMSO) show a high signal, reducing the dynamic range of the assay.

  • Possible Cause: This could be due to several factors, including overly high cell seeding density or non-specific binding of detection reagents. The test compound itself may also possess autofluorescent properties if using a fluorescence-based assay.

  • Solution: Reduce the number of cells seeded per well. Titrate primary and secondary antibodies to find the lowest effective concentration. Check for autofluorescence of the compound at the excitation and emission wavelengths used in your assay.

Experimental Protocols

Protocol: Determination of this compound IC50 in Cancer Cell Line XYZ

This protocol outlines a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

1. Cell Seeding:

  • Culture XYZ cells to logarithmic growth phase.
  • Trypsinize and resuspend cells in fresh culture medium.
  • Perform a cell count and adjust the density to 5 x 10⁴ cells/mL.
  • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well, tissue culture-treated plate.
  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

2. Compound Preparation and Treatment:

  • Thaw a single-use aliquot of 10 mM this compound in DMSO on ice.
  • Perform a serial dilution of the stock solution in cell culture medium to prepare 2X working concentrations (e.g., from 200 µM to 2 nM).
  • Remove the medium from the cell plate and add 100 µL of the appropriate 2X working concentration to each well. Include vehicle control (medium with the same final DMSO concentration) and no-cell control wells.
  • Incubate for 48 hours at 37°C, 5% CO₂.

3. Viability Assay (Using a colorimetric reagent like MTT or WST-1):

  • Add 10 µL of the viability reagent to each well.
  • Incubate for 2-4 hours at 37°C, 5% CO₂.
  • Measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other wells.
  • Normalize the data by setting the average of the vehicle control wells to 100% viability.
  • Plot the normalized viability (%) against the logarithm of the this compound concentration.
  • Use a non-linear regression analysis (four-parameter logistic curve) to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates CeapinA7 This compound CeapinA7->KinaseX Inhibits Gene Target Gene Expression TF->Gene Promotes

Caption: Hypothetical signaling pathway showing inhibition of Kinase-X by this compound.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_analysis Day 4: Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 PrepareDrug Prepare this compound Serial Dilutions TreatCells Treat Cells with Compound PrepareDrug->TreatCells Incubate2 Incubate 48h TreatCells->Incubate2 AddReagent Add Viability Reagent ReadPlate Measure Absorbance AddReagent->ReadPlate Calculate Calculate IC50 ReadPlate->Calculate

Caption: Experimental workflow for the determination of this compound IC50.

Troubleshooting_Guide Start Inconsistent or Low Potency Results CheckPurity Is the compound purity confirmed? Start->CheckPurity CheckSolubility Is precipitation visible upon dilution? CheckPurity->CheckSolubility Yes Action_HPLC Action: Verify purity with HPLC. CheckPurity->Action_HPLC No CheckAssay Is assay variability high? CheckSolubility->CheckAssay No Action_Solubility Action: Lower final DMSO%, use serial dilutions. CheckSolubility->Action_Solubility Yes Action_Seeding Action: Optimize cell seeding and pipetting technique. CheckAssay->Action_Seeding Yes End Re-run Experiment CheckAssay->End No Action_HPLC->End Action_Solubility->End Action_Seeding->End

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Technical Support Center: Negative Control Experiments with Ceapin-A5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the inactive analog Ceapin-A5 in negative control experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ceapin-A5 and why is it used as a negative control?

Ceapin-A5 is an inactive analog of the Ceapin series of compounds.[1][2] Active Ceapins, such as Ceapin-A7, inhibit the ATF6α branch of the Unfolded Protein Response (UPR) by inducing a novel interaction between the ER-resident ATF6α protein and the peroxisomal transporter ABCD3.[3] This induced tethering traps ATF6α in the endoplasmic reticulum (ER), preventing its translocation to the Golgi apparatus for activation. Ceapin-A5 is considered inactive because it fails to induce this ATF6α-ABCD3 interaction and therefore does not block ATF6α signaling. Its structural similarity to active Ceapins makes it an ideal negative control to ensure that the observed effects are due to the specific mechanism of active Ceapins and not off-target effects of the chemical scaffold.

Q2: What is the expected outcome of a negative control experiment using Ceapin-A5?

In a typical experiment, cells treated with an ER stress inducer (e.g., tunicamycin or thapsigargin) will show activation of the ATF6α pathway. This can be observed as the translocation of ATF6α to the nucleus and the subsequent upregulation of ATF6α target genes like GRP78 and HERPUD1. When co-treated with an active Ceapin (e.g., this compound), this activation will be blocked. In contrast, cells co-treated with the ER stress inducer and Ceapin-A5 should show no inhibition of ATF6α activation. The results should be comparable to cells treated with the ER stress inducer alone.

Q3: At what concentration should I use Ceapin-A5?

Ceapin-A5 should be used at the same concentration as the active Ceapin analog in your experiment to ensure a valid comparison. For example, if you are using this compound at a concentration of 6 μM, you should also use Ceapin-A5 at 6 μM.

Troubleshooting Guides

Issue Possible Cause Suggestion
Unexpected inhibition of ATF6α signaling with Ceapin-A5. Compound degradation or contamination.- Ensure the purity and integrity of your Ceapin-A5 stock. - Use a fresh, validated batch of the compound.
Cell line-specific off-target effects.- Test the effect of Ceapin-A5 in a different cell line. - Perform a dose-response curve to see if the effect is concentration-dependent.
High background or unclear results in my negative control. Suboptimal experimental conditions.- Optimize the concentration of the ER stress inducer to get a robust activation of the ATF6α pathway. - Ensure consistent cell density and treatment times across all conditions.
Issues with detection methods (e.g., qPCR, Western blot, imaging).- Validate your primers/antibodies for specificity and efficiency. - Optimize imaging parameters to clearly distinguish between ER and nuclear localization of ATF6α.
My active Ceapin is not showing any effect compared to Ceapin-A5. Inactive batch of the active Ceapin.- Verify the activity of your active Ceapin analog using a previously validated batch or a different readout of ATF6α activation.
Insufficient concentration of the active Ceapin.- Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.

Data Presentation

Table 1: Comparative Activity of Ceapin Analogs on ATF6α Signaling

CompoundIC50 for ATF6α InhibitionEffect on ATF6α-ABCD3 InteractionATF6α Foci FormationReference
Ceapin-A1 4.9 ± 1.2 µMInducesYes
This compound 0.59 ± 0.17 µMInducesYes
Ceapin-A5 > 30 µM (inactive)Does not induceNo

Experimental Protocols

Protocol 1: Immunoprecipitation to Assess ATF6α-ABCD3 Interaction

This protocol is adapted from studies demonstrating the Ceapin-induced interaction between ATF6α and ABCD3.

  • Cell Culture and Treatment:

    • Culture HEK293 cells stably expressing 3xFLAG-ATF6α.

    • Treat cells with an ER stress inducer (e.g., 100 nM thapsigargin) and either an active Ceapin (e.g., 6 µM this compound) or the inactive Ceapin-A5 (6 µM) for 30 minutes. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Harvest cells and lyse in a suitable lysis buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% LMNG, and protease inhibitors).

  • Immunoprecipitation:

    • Incubate the cleared cell lysates with anti-FLAG antibody-conjugated beads for 2 hours at 4°C to immunoprecipitate 3xFLAG-ATF6α.

  • Washing and Elution:

    • Wash the beads with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS sample buffer.

  • Analysis:

    • Analyze the eluates by Western blotting using antibodies against FLAG (for ATF6α) and ABCD3. In the presence of active this compound, a band for ABCD3 should be detected, indicating co-immunoprecipitation with ATF6α. This band should be absent or significantly reduced in the Ceapin-A5 and vehicle control lanes.

Protocol 2: Fluorescence Microscopy of GFP-ATF6α Localization

This protocol is based on experiments observing the subcellular localization of ATF6α.

  • Cell Culture and Treatment:

    • Culture U2-OS cells stably expressing GFP-ATF6α on coverslips.

    • Treat cells with an ER stress inducer (e.g., 100 nM thapsigargin) in the presence of either an active Ceapin (e.g., 6 µM this compound), the inactive Ceapin-A5 (6 µM), or vehicle (DMSO) for 5 hours.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging:

    • Acquire fluorescence images using a confocal microscope.

  • Analysis:

    • In cells treated with the ER stress inducer alone or with Ceapin-A5, GFP-ATF6α will translocate to the nucleus.

    • In cells treated with the active this compound, GFP-ATF6α will be retained in the ER, often in distinct foci, and will not be observed in the nucleus.

Visualizations

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ATF6_inactive ATF6α (inactive) ATF6_ABCD3 ATF6α-ABCD3 Complex ATF6_inactive->ATF6_ABCD3 S1P_S2P S1P/S2P Proteases ATF6_inactive->S1P_S2P translocates to ABCD3 ABCD3 ABCD3->ATF6_ABCD3 ATF6_ABCD3->S1P_S2P blocks translocation ATF6_cleaved Cleaved ATF6α S1P_S2P->ATF6_cleaved cleaves ATF6_active ATF6α (active fragment) ATF6_cleaved->ATF6_active translocates to UPR_genes UPR Gene Expression ATF6_active->UPR_genes activates ER_Stress ER Stress ER_Stress->ATF6_inactive activates Ceapin_A7 This compound Ceapin_A7->ATF6_ABCD3 Ceapin_A5 Ceapin-A5 (inactive)

Caption: ATF6α signaling pathway and the inhibitory mechanism of this compound.

Negative_Control_Workflow start Start: Seed cells for experiment treatment Prepare Treatment Groups start->treatment control_dmso Group 1: Vehicle (DMSO) + ER Stress treatment->control_dmso control_A5 Group 2: Ceapin-A5 + ER Stress treatment->control_A5 treatment_A7 Group 3: Active Ceapin (e.g., A7) + ER Stress treatment->treatment_A7 incubation Incubate cells for specified duration control_dmso->incubation control_A5->incubation treatment_A7->incubation analysis Analyze ATF6α Activation (e.g., qPCR, Western, Imaging) incubation->analysis results Expected Results analysis->results result_dmso Group 1: ATF6α Activated results->result_dmso result_A5 Group 2: ATF6α Activated (Negative Control) results->result_A5 result_A7 Group 3: ATF6α Inhibited (Experimental) results->result_A7 end End: Compare results result_dmso->end result_A5->end result_A7->end

Caption: Experimental workflow for a negative control experiment using Ceapin-A5.

References

Validation & Comparative

Validating the Inhibitory Effect of Ceapin-A7 on ATF6α: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ceapin-A7, a selective inhibitor of Activating Transcription Factor 6α (ATF6α), with other potential inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies on the unfolded protein response (UPR) and ER stress.

Introduction to ATF6α and Its Inhibition

ATF6α is a key sensor and transducer of the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Under ER stress, ATF6α is trafficked from the ER to the Golgi apparatus, where it is cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). The resulting N-terminal fragment of ATF6α (ATF6f) translocates to the nucleus and activates the transcription of genes that help to resolve ER stress. Dysregulation of the ATF6α pathway is implicated in various diseases, making it an attractive therapeutic target.

This compound is a potent and highly selective small molecule inhibitor of ATF6α.[1] Its unique mechanism of action, which involves trapping ATF6α in the ER, distinguishes it from other compounds that affect the UPR.[2]

Comparative Analysis of ATF6α Inhibitors

This section compares this compound with other compounds known to inhibit the ATF6α pathway, either directly or indirectly.

FeatureThis compoundPF-429242 (S1P Inhibitor)Nelfinavir (HIV Protease Inhibitor)4-Phenylbutyric Acid (4-PBA)
Mechanism of Action Traps ATF6α in the ER, preventing its transport to the Golgi apparatus.[2]Inhibits Site-1 Protease (S1P), preventing the proteolytic cleavage and activation of ATF6α.[3]Induces ER stress and has been shown to inhibit the processing of ATF6. The exact mechanism of ATF6α inhibition is not fully elucidated but is likely indirect.Acts as a chemical chaperone, reducing the load of misfolded proteins in the ER, which can indirectly lead to reduced ATF6α activation.
Potency (IC50) 0.59 μM for ATF6α inhibition.175 nM for S1P inhibition.Mean 50% growth inhibition of 5.2 μM in cancer cell lines (a measure of general cytotoxicity, not specific ATF6α inhibition).Effective concentrations are in the millimolar range (e.g., significant inhibition of ERSE activation at 0.5 mM).
Selectivity Highly selective for ATF6α over ATF6β and the other UPR branches (IRE1 and PERK).Selective for S1P over other serine proteases.Known to have off-target effects, including inhibition of the proteasome and various kinases.Broad-acting chemical chaperone; also a weak histone deacetylase inhibitor.

Experimental Protocols for Validating ATF6α Inhibition

Detailed methodologies for key experiments are provided below to enable researchers to validate the inhibitory effects of compounds on the ATF6α pathway.

Western Blotting for ATF6α Cleavage

This protocol is designed to assess the processing of full-length ATF6α (p90) to its active, cleaved form (p50).

Materials:

  • Cells expressing ATF6α

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • Test compounds (e.g., this compound)

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ATF6α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with the test compound or vehicle control for the desired time.

  • Induce ER stress by adding Tunicamycin (e.g., 2.5 µg/mL) or Thapsigargin (e.g., 100 nM) and incubate for the recommended duration (e.g., 2-4 hours).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ATF6α antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the bands using a gel imager or X-ray film. A decrease in the p50 fragment and/or an accumulation of the p90 form in the presence of the inhibitor indicates successful inhibition of ATF6α processing.

Immunofluorescence for ATF6α Nuclear Translocation

This method visualizes the localization of ATF6α within the cell to determine if it translocates to the nucleus upon ER stress and whether this is blocked by an inhibitor.

Materials:

  • Cells grown on coverslips or in imaging plates

  • ER stress inducer

  • Test compounds

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against ATF6α or a GFP-tagged ATF6α construct

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Seed cells on coverslips or in an appropriate imaging plate.

  • Treat the cells with the test compound and ER stress inducer as described in the Western Blot protocol.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate the cells with the primary anti-ATF6α antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and mount the coverslips onto slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. Inhibition is indicated by the retention of ATF6α signal in the ER/cytoplasm and a lack of nuclear localization in inhibitor-treated cells under ER stress.

Quantitative PCR (qPCR) for ATF6α Target Gene Expression

This protocol quantifies the mRNA levels of ATF6α target genes, such as GRP78 (also known as HSPA5) and XBP1, to assess the functional outcome of ATF6α inhibition.

Materials:

  • Cells treated as described above

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., GRP78, XBP1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • Treat cells with the test compound and ER stress inducer.

  • Extract total RNA from the cells using a commercial kit, including a DNase I treatment step to remove genomic DNA.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction with SYBR Green master mix, primers, and diluted cDNA.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene. A reduction in the induction of GRP78 and XBP1 mRNA levels in the presence of the inhibitor indicates a functional block of the ATF6α pathway.

Visualizing the Molecular Pathways and Experimental Designs

To further clarify the concepts discussed, the following diagrams illustrate the ATF6α signaling pathway, the experimental workflow for its validation, and the logical relationship of the comparative analysis.

ATF6a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ATF6a_inactive ATF6α (p90) (Inactive) ATF6a_cleavage S1P/S2P Cleavage ATF6a_inactive->ATF6a_cleavage Transport to Golgi ER_Stress ER Stress (Unfolded Proteins) ER_Stress->ATF6a_inactive Dissociation from BiP ATF6a_active ATF6α (p50) (Active) ATF6a_cleavage->ATF6a_active Release of p50 fragment UPRE UPR Target Genes (e.g., GRP78, XBP1) ATF6a_active->UPRE Transcriptional Activation Experimental_Workflow start Cell Culture treatment Treatment: - ER Stress Inducer - Test Compound start->treatment validation Validation Methods treatment->validation western Western Blot (ATF6α Cleavage) validation->western if Immunofluorescence (Nuclear Translocation) validation->if qpcr qPCR (Target Gene Expression) validation->qpcr analysis Data Analysis western->analysis if->analysis qpcr->analysis Inhibitor_Comparison CeapinA7 This compound Mechanism: Traps ATF6α in ER Potency: 0.59 μM Selectivity: High for ATF6α Alternatives Alternative Inhibitors CeapinA7->Alternatives Compared to PF429242 PF-429242 Mechanism: S1P Inhibition Potency: 175 nM Selectivity: High for S1P Alternatives->PF429242 Nelfinavir Nelfinavir Mechanism: Indirect Potency: ~5.2 μM (Cytotoxicity) Selectivity: Low Alternatives->Nelfinavir PBA 4-PBA Mechanism: Chemical Chaperone Potency: mM range Selectivity: Broad Alternatives->PBA

References

Unraveling the Unfolded Protein Response: A Comparative Guide to Ceapin-A7 and Other UPR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of cellular stress responses, the Unfolded Protein Response (UPR) stands as a critical signaling network essential for maintaining protein homeostasis. The dysregulation of the UPR is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making its modulation a key therapeutic strategy. This guide provides a detailed comparison of Ceapin-A7, a selective inhibitor of the ATF6α branch of the UPR, with other prominent inhibitors targeting the IRE1α and PERK pathways.

This compound has emerged as a highly selective and potent inhibitor of Activating Transcription Factor 6α (ATF6α), a key sensor of the UPR.[1] Unlike many other UPR inhibitors that target enzymatic activities, this compound employs a unique mechanism of action. It induces the formation of a neomorphic inter-organelle tether between the endoplasmic reticulum (ER)-resident ATF6α and the peroxisomal transporter ABCD3. This tethering effect effectively traps ATF6α at the ER, preventing its translocation to the Golgi apparatus for proteolytic activation.[2] This novel mechanism confers remarkable specificity for the ATF6α isoform, with an in vitro IC50 of approximately 0.59 μM.[3]

A Comparative Look at UPR Inhibitors

To provide a comprehensive overview, this guide compares this compound with inhibitors of the other two canonical UPR branches: IRE1α and PERK.

InhibitorTargetMechanism of ActionPotency (IC50/EC50)
This compound ATF6αInduces neomorphic inter-organelle tethering, preventing ATF6α transport to the Golgi.~0.59 µM (ATF6α activation)
KIRA6 IRE1α (kinase domain)Allosterically inhibits IRE1α RNase activity by binding to the kinase domain.~0.6 µM (IRE1α kinase activity)
GSK2606414 PERK (kinase domain)ATP-competitive inhibitor of PERK kinase activity, preventing eIF2α phosphorylation.~0.4 nM (PERK kinase activity)
ISRIB PERK pathway (downstream of eIF2α phosphorylation)Reverses the effects of eIF2α phosphorylation by targeting the eIF2B complex.~5 nM (reversal of eIF2α phosphorylation effects)

Signaling Pathways Under Scrutiny

The UPR is orchestrated by three main sensor proteins located in the ER membrane: IRE1α, PERK, and ATF6α. Under ER stress, these sensors activate distinct downstream signaling cascades to restore proteostasis.

UPR_Signaling_Pathways cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1 IRE1α ER_Stress->IRE1 Activation PERK PERK ER_Stress->PERK Activation ATF6 ATF6α ER_Stress->ATF6 Activation XBP1_u XBP1u mRNA IRE1->XBP1_u Splicing eIF2a eIF2α PERK->eIF2a Phosphorylation ATF6_cleaved Cleaved ATF6α ATF6->ATF6_cleaved Transport & Cleavage XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1s_protein XBP1s (transcription factor) XBP1_s->XBP1s_protein Translation eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 Selective Translation ATF4_protein ATF4 (transcription factor) ATF4->ATF4_protein ATF6_N ATF6α-N (transcription factor) ATF6_cleaved->ATF6_N UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes Transcriptional Upregulation ATF4_protein->UPR_Genes Transcriptional Upregulation ATF6_N->UPR_Genes Transcriptional Upregulation CeapinA7 This compound CeapinA7->ATF6 Inhibits transport KIRA6 KIRA6 KIRA6->IRE1 Inhibits RNase GSK2606414 GSK2606414 GSK2606414->PERK Inhibits kinase ISRIB ISRIB ISRIB->eIF2a_P Reverses effect Experimental_Workflows cluster_ATF6 ATF6α Pathway cluster_IRE1 IRE1α Pathway cluster_PERK PERK Pathway A1 Cells expressing ATF6α reporter construct A2 Induce ER Stress (e.g., Thapsigargin, Tunicamycin) A1->A2 A3 Treat with this compound A2->A3 A4 Measure reporter activity (e.g., Luciferase assay) A3->A4 B1 In vitro reaction with recombinant IRE1α and FRET-labeled XBP1 RNA B2 Treat with KIRA6 B1->B2 B4 Alternatively: Cellular assay with ER stress and qPCR for XBP1 splicing B1->B4 B3 Measure FRET signal B2->B3 C1 In vitro kinase assay with recombinant PERK and eIF2α C2 Treat with GSK2606414 C1->C2 C3 Measure eIF2α phosphorylation (e.g., Western blot, ELISA) C2->C3 C4 Alternatively: Cellular assay with ER stress and ISRIB treatment C5 Measure reversal of translational inhibition C4->C5

References

A Comparative Guide: Ceapin-A7 Versus S1P Inhibitors for ATF6α Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unfolded protein response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). A key transducer of this pathway, Activating Transcription Factor 6α (ATF6α), represents a promising therapeutic target for a range of diseases. This guide provides a detailed comparison of two distinct pharmacological agents used to modulate ATF6α activity: the direct inhibitor Ceapin-A7 and the indirect-acting Site-1 Protease (S1P) inhibitors.

Mechanism of Action: Direct Inhibition vs. Indirect Modulation

This compound: A Selective ATF6α "Trap"

This compound is a first-in-class, highly selective inhibitor of the ATF6α branch of the UPR.[1] Its mechanism is unique in that it does not target the proteases responsible for ATF6α activation. Instead, this compound induces the formation of ATF6α clusters, effectively "trapping" the protein within the ER and preventing its translocation to the Golgi apparatus, a necessary step for its activation.[1][2] This inhibitory action is highly specific to ATF6α, with no significant effect on the other UPR branches (PERK and IRE1) or the closely related ATF6β.[1][3] Further research has revealed that Ceapins function by inducing a physical association between the ER-resident ATF6α and the peroxisomal transporter ABCD3, creating a neomorphic inter-organelle tether that blocks ATF6α trafficking.

S1P Inhibitors: Broader Protease Inhibition

Site-1 Protease (S1P) is a key enzyme in the activation of not only ATF6α but also other crucial transcription factors, most notably the Sterol Regulatory Element-Binding Proteins (SREBPs) involved in lipid metabolism. S1P inhibitors, such as the experimental compound PF-429242, block the proteolytic cleavage of these proteins in the Golgi apparatus. Consequently, while S1P inhibitors do prevent the activation of ATF6α, their effects are not specific to this pathway. Pharmacological inhibition of S1P has been shown to reduce the expression of ATF6 and its downstream target, GRP78, and can increase cellular susceptibility to ER stress-induced cell death.

Signaling Pathway Interventions

The distinct mechanisms of this compound and S1P inhibitors result in intervention at different stages of the ATF6α activation pathway. This compound acts upstream, preventing the initial trafficking of ATF6α from the ER. In contrast, S1P inhibitors act downstream, within the Golgi, by blocking the proteolytic cleavage required to release the active ATF6α transcription factor.

ATF6_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress ATF6_inactive Inactive ATF6α ER_Stress->ATF6_inactive causes release from BiP S1P_S2P S1P / S2P Proteases ATF6_inactive->S1P_S2P Trafficking ATF6_active_mem Cleaved ATF6α (membrane-bound) S1P_S2P->ATF6_active_mem cleavage ATF6_active_nuc Active ATF6α (nATF6α) Transcription Factor ATF6_active_mem->ATF6_active_nuc Translocation Target_Genes Target Gene Expression (e.g., GRP78, XBP1) ATF6_active_nuc->Target_Genes activates CeapinA7 This compound CeapinA7->ATF6_inactive 'traps' in ER S1P_Inhibitor S1P Inhibitors S1P_Inhibitor->S1P_S2P inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Analysis Cell_Culture 1. Cell Culture (e.g., U2-OS, HEK293T) Treatment 2. Treatment Groups - Vehicle (DMSO) - this compound - S1P Inhibitor Cell_Culture->Treatment ER_Stress 3. ER Stress Induction (e.g., Thapsigargin, Tunicamycin) Treatment->ER_Stress Western_Blot Western Blot - p-PERK, XBP1s - Cleaved ATF6α (nATF6α) ER_Stress->Western_Blot Protein Level qPCR qPCR - GRP78, HERPUD1 mRNA ER_Stress->qPCR Transcript Level Reporter_Assay Reporter Assay (ERSE-Luciferase) ER_Stress->Reporter_Assay Pathway Activity Imaging Immunofluorescence (ATF6α localization) ER_Stress->Imaging Subcellular Localization

References

Confirming Target Specificity: A Comparative Guide to the Use of the Inactive Analog Ceapin-A5

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and chemical biology, establishing the specific molecular target of a novel compound is paramount. This ensures that the observed biological effects are a direct consequence of the compound's interaction with its intended target, rather than off-target effects. The use of an inactive analog, a molecule structurally similar to the active compound but devoid of its biological activity, serves as a powerful tool for validating target specificity. This guide provides a detailed comparison of the active unfolded protein response (UPR) inhibitor, Ceapin-A7, with its inactive analog, Ceapin-A5, to illustrate this crucial experimental control.

The Role of Ceapins in Modulating the Unfolded Protein Response

The UPR is a cellular stress response that deals with the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). One of the key sensors in this pathway is the activating transcription factor 6α (ATF6α). Under ER stress, ATF6α moves from the ER to the Golgi apparatus, where it is cleaved to release a transcription factor that upregulates genes involved in protein folding and quality control.

Ceapins are a class of small molecules that selectively inhibit the ATF6α branch of the UPR.[1][2] The active compound, this compound, functions by inducing a novel interaction between ATF6α and the peroxisomal transporter ABCD3.[3][4] This induced proximity effectively traps ATF6α at the ER, preventing its transit to the Golgi and subsequent activation.[5]

To rigorously demonstrate that the observed inhibition of the ATF6α pathway is a direct result of this specific mechanism, researchers have utilized Ceapin-A5, a structurally related analog that is inactive. By comparing the effects of this compound and Ceapin-A5 in various assays, the specificity of this compound's action can be unequivocally established.

Quantitative Comparison of this compound and Ceapin-A5 Activity

The following table summarizes the differential effects of the active this compound and the inactive Ceapin-A5 on key molecular events in the ATF6α signaling pathway.

AssayActive Compound (this compound)Inactive Analog (Ceapin-A5)Reference
ATF6α-ABCD3 Interaction Induces robust interactionNo interaction detected
Inhibition of ATF6α Target Gene Expression (e.g., GRP78, HERPUD1) Potent inhibition (IC50 ~0.6 µM)No inhibition
Inhibition of ER Stress-Induced ATF6α Cleavage Complete inhibitionNo inhibition
Induction of GFP-ATF6α Foci Formation Induces formation of fociDoes not induce foci formation
Prevention of GFP-ATF6α Nuclear Translocation Prevents nuclear translocationNo effect on nuclear translocation

Experimental Protocols

To validate the specificity of an active compound like this compound, a series of well-controlled experiments employing its inactive counterpart, Ceapin-A5, are essential. Below are detailed methodologies for key experiments.

1. Co-Immunoprecipitation (Co-IP) to Assess ATF6α-ABCD3 Interaction

  • Objective: To determine if the active compound induces a physical association between ATF6α and ABCD3.

  • Cell Culture and Treatment: HEK293 cells stably expressing 3xFLAG-tagged ATF6α are cultured to ~80% confluency. The cells are then treated with an ER stress-inducing agent (e.g., 100 nM Thapsigargin) in the presence of either 6 µM this compound, 6 µM Ceapin-A5, or a vehicle control (DMSO) for 30 minutes.

  • Cell Lysis: Cells are harvested and lysed in a buffer containing a mild detergent (e.g., 1% LMNG) and protease inhibitors to maintain protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with anti-FLAG antibody-conjugated beads to capture the 3xFLAG-ATF6α protein complex.

  • Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by immunoblotting using antibodies against FLAG (for ATF6α) and ABCD3. A significant band for ABCD3 should be observed only in the sample treated with this compound, indicating an induced interaction.

2. Quantitative PCR (qPCR) to Measure ATF6α Target Gene Expression

  • Objective: To assess the functional consequence of ATF6α inhibition by measuring the expression of its downstream target genes.

  • Cell Culture and Treatment: A suitable cell line (e.g., HeLa) is treated with an ER stressor (e.g., Thapsigargin) in the presence of a dose-range of this compound or Ceapin-A5 for a defined period (e.g., 6 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. The RNA is then reverse-transcribed to complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with primers specific for ATF6α target genes (e.g., GRP78, HERPUD1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated. A dose-dependent decrease in the expression of ATF6α target genes should be observed with this compound treatment, while Ceapin-A5 should have no effect.

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway Diagram

The following diagram illustrates the ATF6α signaling pathway and the specific inhibitory action of this compound, which is absent with the inactive analog Ceapin-A5.

ATF6_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus ATF6_ER ATF6α ABCD3 ABCD3 ATF6_Golgi ATF6α ATF6_ER->ATF6_Golgi S1P_S2P S1P/S2P Proteases ATF6_Golgi->S1P_S2P cleavage ATF6n ATF6α-N (Active TF) S1P_S2P->ATF6n TargetGenes Target Gene Expression ATF6n->TargetGenes activates Ceapin_A7 This compound Ceapin_A7->ATF6_ER binds & tethers to ABCD3 Ceapin_A5 Ceapin-A5 (Inactive) Ceapin_A5->ATF6_ER no binding ER_Stress ER Stress ER_Stress->ATF6_ER induces translocation

This compound specifically inhibits ATF6α signaling.

Experimental Workflow Diagram

This diagram outlines the logical flow of a typical experiment designed to confirm the specificity of an active compound using an inactive analog.

Specificity_Workflow start Start: Hypothesis Compound X inhibits Protein Y prep Prepare Experimental System (e.g., cell culture) start->prep treatment Treatment Groups prep->treatment vehicle Vehicle Control (e.g., DMSO) treatment->vehicle active Active Compound (this compound) treatment->active inactive Inactive Analog (Ceapin-A5) treatment->inactive assay Perform Biological Assay (e.g., Co-IP, qPCR) vehicle->assay active->assay inactive->assay data Data Analysis and Comparison assay->data conclusion Conclusion data->conclusion

Workflow for confirming compound specificity.

References

Validating Ceapin-A7's Specificity: A Comparative Guide to Genetic Knockdown of ATF6α

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a novel inhibitor is paramount. This guide provides a direct comparison of a pharmacological approach using Ceapin-A7, a potent and selective ATF6α inhibitor, against a genetic approach using siRNA-mediated knockdown of ATF6α. The experimental data presented herein validates that the effects of this compound are directly attributable to the inhibition of the ATF6α signaling pathway.

This compound is a selective inhibitor of Activating Transcription Factor 6α (ATF6α), a key sensor in the unfolded protein response (UPR).[1] It functions by trapping ATF6α in the endoplasmic reticulum (ER), thereby preventing its translocation to the Golgi apparatus for proteolytic cleavage and subsequent activation.[2] This guide illustrates how the effects of this compound on downstream cellular processes closely mimic those of direct genetic knockdown of ATF6α, providing strong evidence for its on-target activity.

Comparative Analysis of ATF6α Inhibition: this compound vs. siRNA

To objectively assess the congruency between pharmacological inhibition and genetic knockdown of ATF6α, we present data from a study on PC-12 cells subjected to hypothermic oxygen-glucose deprivation/reoxygenation (OGD/R), an in vitro model for ischemia-reperfusion injury. The cells were treated with either this compound or ATF6α-specific siRNA, and the effects on the ATF6α pathway and cell viability were quantified.

Table 1: Effect of this compound and ATF6α siRNA on Protein Expression of UPR Markers
Treatment GroupGRP78 Expression (relative to control)ATF6α Expression (relative to control)CHOP Expression (relative to control)
Control1.001.001.00
Hypothermic OGD/RIncreasedIncreasedIncreased
Hypothermic OGD/R + this compoundDecreasedDecreasedDecreased
Hypothermic OGD/R + siRNA-NCIncreasedIncreasedIncreased
Hypothermic OGD/R + siRNA-ATF6αDecreasedDecreasedDecreased

Data synthesized from a study by Yin et al. (2023).[3] "Increased" and "Decreased" are relative to the Hypothermic OGD/R and Hypothermic OGD/R + siRNA-NC groups, respectively.

Table 2: Impact of this compound and ATF6α siRNA on Cell Viability and Apoptosis
Treatment GroupCell Viability (%)Apoptosis Level
Control100Baseline
Hypothermic OGD/R57.26Significantly Increased
Hypothermic OGD/R + this compound65.28Dramatically Lower
Hypothermic OGD/R + siRNA-ATF6α65.70Dramatically Lower

Data sourced from Yin et al. (2023).[3]

The data clearly demonstrates that both this compound treatment and ATF6α siRNA knockdown lead to a significant reduction in the expression of the ATF6α target genes GRP78 and CHOP under stress conditions.[3] Furthermore, both interventions resulted in a comparable increase in cell viability and a marked decrease in apoptosis, underscoring the functional equivalence of pharmacological and genetic inhibition of ATF6α in this experimental model.

Experimental Protocols

To ensure reproducibility and facilitate the application of these findings, detailed methodologies for the key experiments are provided below.

ATF6α Knockdown using siRNA
  • Cell Seeding: Plate PC-12 cells at an appropriate density to reach 50-60% confluency at the time of transfection.

  • siRNA Preparation: Reconstitute ATF6α-specific siRNA and a non-targeting control siRNA (siRNA-NC) according to the manufacturer's instructions to a stock concentration of 20 µM.

  • Transfection Complex Formation:

    • For each well, dilute 5 µL of siRNA stock solution in 100 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the 210 µL of the siRNA-transfection reagent complex to each well containing cells in 1.8 mL of complete growth medium.

  • Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection before proceeding with downstream analyses such as Western blotting or cell viability assays.

This compound Treatment
  • Stock Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO as a vehicle control.

    • For studies involving ER stress, co-incubate with an ER stress inducer such as tunicamycin or thapsigargin.

  • Incubation and Analysis: The incubation time for this compound treatment can vary depending on the specific experiment, typically ranging from 8 to 24 hours. Following incubation, proceed with the relevant cellular and molecular analyses.

Visualizing the Molecular Pathways and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the ATF6α signaling pathway, the experimental workflow for validating this compound's effects, and the logical comparison between pharmacological and genetic inhibition.

Caption: The ATF6α signaling pathway under ER stress.

Experimental_Workflow cluster_treatments Treatment Groups cluster_analysis Endpoints start Start: PC-12 Cells stress Induce Stress (Hypothermic OGD/R) start->stress group1 Vehicle Control stress->group1 group2 This compound stress->group2 group3 siRNA-NC stress->group3 group4 siRNA-ATF6α stress->group4 analysis Downstream Analysis group1->analysis group2->analysis group3->analysis group4->analysis western Western Blot (GRP78, ATF6α, CHOP) analysis->western viability Cell Viability Assay analysis->viability apoptosis Apoptosis Assay analysis->apoptosis

Caption: Experimental workflow for validating this compound effects.

Logical_Comparison cluster_intervention Intervention cluster_mechanism Mechanism of Inhibition ceapin Pharmacological: This compound target ATF6α ceapin->target sirna Genetic: siRNA-ATF6α sirna->target ceapin_mech Prevents ATF6α Translocation & Activation target->ceapin_mech sirna_mech Degrades ATF6α mRNA target->sirna_mech outcome Reduced Functional ATF6α Protein ceapin_mech->outcome sirna_mech->outcome phenotype Similar Phenotypic Outcomes outcome->phenotype

Caption: Logical comparison of this compound and siRNA-mediated ATF6α inhibition.

References

A Comparative Analysis of Ceapin-A7 and Other ATF6 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Ceapin-A7 and other inhibitors of Activating Transcription Factor 6 (ATF6), a key regulator of the Unfolded Protein Response (UPR). This document synthesizes experimental data on inhibitor potency, selectivity, and mechanisms of action, offering a resource for selecting the appropriate tool compound for studies on ER stress and related diseases.

Introduction to ATF6 Inhibition

Activating Transcription Factor 6 (ATF6) is a crucial sensor of endoplasmic reticulum (ER) stress. Under stress conditions, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases its N-terminal cytosolic domain (ATF6-N), which then moves to the nucleus to activate the transcription of genes that help restore ER homeostasis.[1][2] Dysregulation of the ATF6 pathway is implicated in various diseases, making its specific inhibition a topic of significant research interest. This guide focuses on a comparative analysis of small molecule inhibitors targeting this pathway.

Quantitative Comparison of ATF6 Inhibitors

The following table summarizes the quantitative data for this compound and other compounds that inhibit the ATF6 signaling pathway. It is important to note that these inhibitors function through distinct mechanisms.

InhibitorTargetMechanism of ActionPotency (IC50/Ki)Selectivity Notes
This compound ATF6αPrevents ER-to-Golgi trafficking of ATF6α by inducing a neomorphic inter-organelle tether between ATF6α and the peroxisomal transporter ABCD3.[3]IC50: 0.59 µM [4][5]Highly selective for ATF6α over ATF6β. Does not inhibit the IRE1 or PERK branches of the UPR.
LPPM-8 Med25-ATF6α InteractionOrthosteric inhibitor of the Med25 coactivator, preventing its protein-protein interaction with the transcriptional activation domain of ATF6α.Ki: 4 µM ; IC50: >300 µM (against other coactivator interactions)Selectively disrupts the Med25-ATF6α interaction. Its effect on other ATF6-independent cellular processes is not fully characterized.
PF-429242 Site-1 Protease (S1P)Reversible, competitive inhibitor of S1P, which is required for the proteolytic activation of ATF6 (and SREBP).IC50: 175 nM (for S1P)Non-selective for ATF6. Also inhibits the processing of Sterol Regulatory Element-Binding Proteins (SREBPs). Inhibition of S1P can induce ER stress and activate the IRE1α and PERK pathways.

Signaling Pathways and Inhibitor Mechanisms

The following diagrams illustrate the ATF6 signaling pathway and the points of intervention for the discussed inhibitors.

ATF6_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) ATF6_inactive ATF6α (p90) Inactive ER_Stress->ATF6_inactive BiP Dissociation BiP BiP/GRP78 ATF6_inactive->BiP Bound S1P S1P ATF6_inactive->S1P Trafficking S2P S2P S1P->S2P Sequential Cleavage ATF6_cleaved Cleaved ATF6α ATF6_active ATF6α-N (p50) Active ATF6_cleaved->ATF6_active Translocation Med25 Med25 ATF6_active->Med25 Binds to Target_Genes Target Gene Transcription (e.g., BiP, XBP1) Med25->Target_Genes Activates Ceapin_A7 This compound Ceapin_A7->ATF6_inactive Prevents Trafficking LPPM_8 LPPM-8 LPPM_8->Med25 Blocks Interaction PF_429242 PF-429242 PF_429242->S1P Inhibits

Caption: ATF6 signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

ATF6 Nuclear Translocation Assay (Immunofluorescence)

This protocol is for visualizing the inhibition of ER stress-induced ATF6 translocation from the ER to the nucleus.

Experimental Workflow:

ATF6_Translocation_Workflow cluster_workflow ATF6 Nuclear Translocation Assay Workflow start Seed cells on coverslips treat Treat with ER stress inducer (e.g., Tunicamycin) +/- inhibitor start->treat fix Fix with 4% paraformaldehyde treat->fix permeabilize Permeabilize with 0.2% Triton X-100 fix->permeabilize block Block with 3% FBS in PBS permeabilize->block primary_ab Incubate with primary antibody (anti-ATF6) block->primary_ab secondary_ab Incubate with fluorescent secondary antibody and DAPI (nuclear stain) primary_ab->secondary_ab mount Mount coverslips on slides secondary_ab->mount image Image with fluorescence microscope mount->image

Caption: Workflow for ATF6 nuclear translocation assay.

Detailed Steps:

  • Cell Culture: Seed adherent cells (e.g., HeLa or U2-OS) on sterile glass coverslips in a 24-well plate and grow to 30-60% confluency.

  • Treatment: Treat cells with an ER stress inducer (e.g., 1 µg/mL Tunicamycin or 100 nM Thapsigargin) with or without the ATF6 inhibitor at the desired concentration for 2-4 hours.

  • Fixation: Aspirate the media, wash twice with ice-cold 1X PBS, and fix the cells with freshly prepared 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS containing 3% FBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

  • Blocking: Wash three times with PBS + 3% FBS. Block non-specific binding by incubating with PBS containing 3% FBS and 0.5% Tween 20 for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for ATF6 (e.g., rabbit polyclonal anti-ATF6) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with wash buffer (PBS + 3% FBS). Incubate with a fluorescently-labeled secondary antibody (e.g., fluorescein-labeled anti-rabbit IgG) and a nuclear counterstain like DAPI for 30-60 minutes at room temperature in the dark.

  • Mounting and Imaging: Wash three times with wash buffer. Mount the coverslips onto glass slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope. In untreated or inhibitor-treated cells under ER stress, ATF6 staining will be primarily perinuclear (ER), while in cells treated with the ER stress inducer alone, a significant portion of the staining will be localized to the nucleus.

BiP/GRP78 Expression Assay (Western Blot)

This protocol is used to quantify the expression of the ATF6 target protein BiP (also known as GRP78) as a measure of ATF6 transcriptional activity.

Experimental Workflow:

BiP_Western_Blot_Workflow cluster_workflow BiP/GRP78 Western Blot Workflow start Culture and treat cells with ER stress inducer +/- inhibitor lyse Lyse cells in RIPA buffer with protease inhibitors start->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block_wb Block membrane (e.g., 5% non-fat milk) transfer->block_wb primary_ab_wb Incubate with primary antibodies (anti-BiP, anti-loading control) block_wb->primary_ab_wb secondary_ab_wb Incubate with HRP-conjugated secondary antibody primary_ab_wb->secondary_ab_wb detect Detect with ECL and image secondary_ab_wb->detect

Caption: Workflow for BiP/GRP78 Western Blot.

Detailed Steps:

  • Sample Preparation: Culture cells and treat with an ER stress inducer and/or inhibitor as described above (a longer treatment time of 8-16 hours is common for protein expression changes). Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE: Denature 15-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST)).

  • Antibody Incubation: Incubate the membrane with a primary antibody against BiP/GRP78 (e.g., anti-KDEL antibody) and a loading control (e.g., anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. A decrease in the BiP band intensity in the presence of the inhibitor under ER stress indicates successful inhibition of the ATF6 pathway.

Conclusion

This compound stands out as a highly selective and potent inhibitor of ATF6α, acting through a unique mechanism of induced protein tethering. For studies requiring specific modulation of the ATF6α branch of the UPR without affecting other stress response pathways, this compound is a superior tool. LPPM-8 offers an alternative approach by targeting the transcriptional coactivator Med25, providing a means to study the consequences of disrupting ATF6α's interaction with the transcriptional machinery. In contrast, S1P inhibitors like PF-429242, while affecting ATF6 processing, are non-selective and have broader effects on cellular homeostasis, including lipid metabolism and the activation of other UPR branches. The choice of inhibitor should, therefore, be guided by the specific experimental question and the required level of selectivity. The provided protocols offer a starting point for researchers to investigate the efficacy and cellular effects of these compounds.

References

Cross-Validation of Ceapin-A7's ATF6α Inhibition Across Diverse Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Selective ATF6α Inhibitor's Performance and Specificity

For researchers in cellular biology and drug development, the selective modulation of the Unfolded Protein Response (UPR) presents a significant therapeutic window. Ceapin-A7, a potent and selective inhibitor of the Activating Transcription Factor 6α (ATF6α) branch of the UPR, has emerged as a critical tool for dissecting the roles of this signaling pathway in various disease models. This guide provides a comprehensive comparison of this compound's performance across different experimental systems, supported by quantitative data and detailed experimental protocols.

Performance of this compound in Cellular Models

This compound exhibits remarkable selectivity and potency in inhibiting the ATF6α signaling pathway. Its efficacy has been demonstrated across multiple cell lines, where it consistently prevents the stress-induced processing and nuclear translocation of ATF6α.

Experimental ModelParameterThis compoundAlternative/ControlOutcomeReference
293T Cells (ERSE-luciferase reporter) IC50 for ATF6α inhibition0.59 ± 0.17 µMCeapin-A1: 4.9 ± 1.2 µMCeapin-A5: InactiveThis compound is ~10-fold more potent than the initial hit, Ceapin-A1.[1][1]
U2-OS Cells ATF6α Cleavage (Western Blot)Inhibition of ATF6α-N fragment generationCeapin-A5: No inhibitionThis compound specifically prevents the proteolytic activation of ATF6α.[1][1]
U2-OS Cells BiP/GRP78 Upregulation (Western Blot & qPCR)Inhibition of ER stress-induced BiP expressionCeapin-A5: No inhibitionConfirms inhibition of a key downstream target of ATF6α.[2]
U2-OS Cells Sensitivity to ER Stress (Cell Viability Assay)IC50 for Thapsigargin (Tg) = 4.5 nMTg alone: IC50 = 7.1 nMCeapin-A5: No changeThis compound sensitizes cells to ER stress-induced death, phenocopying ATF6α genetic ablation.
U2-OS Cells Apoptosis (Flow Cytometry)Two-fold increase in apoptotic cells with ER stressorER stressor aloneInhibition of ATF6α enhances ER stress-induced apoptosis.
Bovine Pulmonary Artery Endothelial Cells (BPAEC) Endothelial Barrier Function (ECIS)Decreased Transendothelial Electrical Resistance (TEER)Vehicle (DMSO)Inhibition of ATF6α compromises endothelial barrier integrity.
DU145 & PC-3 (Prostate Cancer Cells) Cell Growth and Colony FormationInhibition of growth and colony formationDMSOThis compound shows anti-proliferative effects in cancer cell lines.

Cross-Validation with In Vivo Models

A key aspect of validating a pharmacological inhibitor is to compare its effects with genetic models. Studies have shown that the cellular effects of this compound closely mimic the phenotype observed in ATF6α knockout mice, providing strong evidence for its on-target activity.

Experimental ModelParameterThis compound Treatment (in human cells)ATF6α Knockout (in mice)ConclusionReference
Comparison of Cellular and Genetic Models Sensitivity to ER Stress~Two-fold increase in sensitivity to ER stress-induced apoptosis.~Two-fold increase in sensitivity to ER stress.This compound phenocopies the genetic ablation of ATF6α, validating its specificity.

Specificity of this compound

This compound's value lies in its high specificity for ATF6α over other UPR branches and related signaling molecules.

TargetThis compound EffectComparison CompoundComparison EffectConclusionReference
ATF6β No inhibition of processing.S1P Inhibitor (PF-429242)Inhibits both ATF6α and ATF6β processing.This compound is highly selective for the α isoform of ATF6.
IRE1 Pathway No inhibition of XBP1 splicing.IRE1 InhibitorInhibits XBP1 splicing.This compound does not affect the IRE1 branch of the UPR.
PERK Pathway No inhibition of PERK phosphorylation.PERK InhibitorInhibits PERK phosphorylation.This compound does not affect the PERK branch of the UPR.
SREBP No inhibition of processing.S1P Inhibitor (PF-429242)Inhibits SREBP processing.This compound's mechanism is distinct from general inhibitors of the S1P/S2P proteases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

ATF6a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress ATF6a_BiP ATF6α-BiP Complex ER_Stress->ATF6a_BiP dissociation ATF6a_inactive ATF6α (inactive) S1P S1P ATF6a_inactive->S1P translocation BiP BiP ATF6a_BiP->ATF6a_inactive ATF6a_BiP->BiP S2P S2P S1P->S2P cleavage ATF6a_cleaved Cleaved ATF6α (p50) S2P->ATF6a_cleaved cleavage ATF6a_n ATF6α (p50) (active TF) ATF6a_cleaved->ATF6a_n translocation ERSE ERSE ATF6a_n->ERSE UPR_Genes UPR Target Genes (e.g., BiP, XBP1) ERSE->UPR_Genes transcription CeapinA7 This compound CeapinA7->ATF6a_inactive traps in ER

Caption: ATF6α signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Analysis start Cell Culture (e.g., U2-OS, 293T) treatment Treatment: - Vehicle (DMSO) - ER Stressor (Tg/Tm) - this compound - Control Compounds start->treatment incubation Incubation (Time course) treatment->incubation harvest Cell Harvest incubation->harvest western_blot Western Blot (ATF6α, BiP, p-PERK, XBP1s) harvest->western_blot qpcr qPCR (BiP, HERPUD1 mRNA) harvest->qpcr reporter_assay Reporter Assay (ERSE-luciferase) harvest->reporter_assay flow_cytometry Flow Cytometry (Apoptosis - Annexin V/PI) harvest->flow_cytometry

Caption: A typical experimental workflow for characterizing this compound.

Detailed Experimental Protocols

1. Western Blot for ATF6α and BiP

  • Cell Lysis: Treat cells as required, then wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ATF6α and BiP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection reagent.

2. ERSE-Luciferase Reporter Assay

  • Cell Transfection/Transduction: Use a cell line stably expressing a luciferase reporter driven by an ER Stress Response Element (ERSE) promoter.

  • Treatment: Plate cells and treat with ER stressors (e.g., Thapsigargin) in the presence of a dose-response range of this compound or control compounds.

  • Lysis and Luminescence Measurement: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize luciferase activity to a co-transfected control reporter or total protein content.

3. Flow Cytometry for Apoptosis (Annexin V/PI Staining)

  • Cell Treatment and Harvest: Treat cells as described in the experimental design. Harvest both adherent and floating cells.

  • Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.

  • Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

References

Ceapin-A7: A Selective Tool for Interrogating the ATF6α Branch of the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Ceapin-A7's selectivity for the ATF6α signaling pathway over the PERK and IRE1α branches of the Unfolded Protein Response (UPR), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that manages the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR is orchestrated by three main sensor proteins: Activating Transcription Factor 6α (ATF6α), Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), and Inositol-Requiring Enzyme 1α (IRE1α). The ability to selectively modulate one branch of the UPR is invaluable for understanding its specific roles in health and disease. This compound has emerged as a potent and highly selective inhibitor of the ATF6α branch.[1][2] This guide provides a comprehensive evaluation of this compound's selectivity, presenting key experimental data and methodologies for its assessment.

Unfolded Protein Response Signaling Pathways

The UPR is initiated by three distinct signaling cascades. Under ER stress, ATF6α translocates to the Golgi apparatus for proteolytic cleavage, releasing its active cytosolic fragment to upregulate target genes. PERK dimerizes and autophosphorylates, leading to a temporary attenuation of global protein synthesis and the preferential translation of ATF4. IRE1α oligomerizes and activates its endoribonuclease domain, resulting in the splicing of XBP1 mRNA and the subsequent activation of UPR target genes.[3]

UPR_Signaling_Pathways cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress ATF6a_inactive ATF6α (inactive) ER_Stress->ATF6a_inactive PERK_inactive PERK (inactive) ER_Stress->PERK_inactive IRE1a_inactive IRE1α (inactive) ER_Stress->IRE1a_inactive ATF6a_cleaved Cleaved ATF6α (active) ATF6a_inactive->ATF6a_cleaved Transport & Cleavage pPERK p-PERK PERK_inactive->pPERK Phosphorylation XBP1s_mRNA XBP1s mRNA IRE1a_inactive->XBP1s_mRNA Splicing ATF6a_target_genes ATF6α Target Genes (e.g., BiP, GRP94) ATF6a_cleaved->ATF6a_target_genes Transcription peIF2a p-eIF2α pPERK->peIF2a ATF4 ATF4 peIF2a->ATF4 Translation ATF4_target_genes ATF4 Target Genes (e.g., CHOP) ATF4->ATF4_target_genes Transcription XBP1s_protein XBP1s protein XBP1s_mRNA->XBP1s_protein Translation XBP1s_target_genes XBP1s Target Genes (e.g., ERAD components) XBP1s_protein->XBP1s_target_genes Transcription CeapinA7 This compound CeapinA7->ATF6a_inactive Inhibits Transport

Caption: The three branches of the Unfolded Protein Response signaling pathway.

This compound Selectivity Data

This compound has been demonstrated to selectively inhibit the ATF6α branch of the UPR without significantly affecting the PERK and IRE1α pathways. This selectivity is crucial for its use as a specific tool to dissect the contributions of ATF6α signaling in various physiological and pathological processes.

Quantitative Analysis of UPR Branch Inhibition

The following table summarizes the key quantitative data on the selectivity of this compound.

UPR BranchAssayEndpoint MeasuredThis compound EffectIC50Reference
ATF6α ERSE-Luciferase ReporterATF6α transcriptional activityPotent Inhibition0.59 μM
Western BlotBiP/GRP78 protein levelsInhibition of ER stress-induced upregulation-
qPCRGRP78 mRNA levelsInhibition of ER stress-induced upregulation-
PERK Western BlotPERK phosphorylationNo inhibition-
qPCRDDIT3 (CHOP) mRNA levelsNo significant inhibition-
IRE1α Western BlotXBP1s protein levelsNo inhibition-
qPCRXBP1s mRNA levelsNo significant inhibition-
ATF6β Western BlotATF6β cleavageNo inhibition, even at 18.9 μM (33x IC50 for ATF6α)-

Mechanism of Action of this compound

This compound does not directly inhibit the proteases that cleave ATF6α. Instead, it acts by trapping ATF6α in the ER, preventing its translocation to the Golgi apparatus where the activating proteases reside. This mechanism involves inducing a neomorphic interaction between ATF6α and the peroxisomal membrane protein ABCD3, effectively tethering ATF6α within the ER.

CeapinA7_Mechanism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Golgi Golgi ATF6a ATF6α ER_Exit_Site ER Exit Site ATF6a->ER_Exit_Site Normal Trafficking (ER Stress) ATF6a->ER_Exit_Site Blocked Trafficking ABCD3 ABCD3 ATF6a->ABCD3 Induced Interaction Proteases S1P/S2P Proteases ER_Exit_Site->Proteases CeapinA7 This compound CeapinA7->ATF6a CeapinA7->ABCD3 ERSE_Luciferase_Workflow Start Plate cells with ERSE-luciferase reporter Step1 Treat with ER stressor (e.g., Thapsigargin) and varying concentrations of this compound Start->Step1 Step2 Incubate for a defined period (e.g., 9 hours) Step1->Step2 Step3 Lyse cells Step2->Step3 Step4 Measure luciferase activity Step3->Step4 End Determine IC50 Step4->End

References

Side-by-side comparison of Ceapin-A7 and its earlier analog Ceapin-A1.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the evolution and enhanced potency of a selective ATF6α inhibitor.

This guide provides a detailed side-by-side comparison of Ceapin-A7 and its earlier analog, Ceapin-A1. Both molecules are selective inhibitors of the Activating Transcription Factor 6α (ATF6α), a key sensor in the unfolded protein response (UPR). This comparison aims to furnish researchers, scientists, and drug development professionals with objective performance data, detailed experimental methodologies, and a clear visualization of the underlying molecular mechanisms.

Performance and Potency: A Quantitative Leap

Structure-activity relationship (SAR) studies on the initial hit, Ceapin-A1, led to the development of this compound, an analog with significantly improved potency. This compound is approximately ten-fold more potent than Ceapin-A1 in inhibiting the ATF6α signaling pathway.[1] This enhanced activity is reflected in its lower half-maximal inhibitory concentration (IC50) across various assays.

Parameter Ceapin-A1 This compound Reference
IC50 (ERSE-Luciferase Reporter Assay) 4.9 ± 1.2 µM0.59 ± 0.17 µM[1][2]
IC50 (GRP78/BiP mRNA induction) ~5 µM~0.6 µM[1]
IC50 (HERPUD1 mRNA induction) ~5 µM~0.6 µM[1]
IC50 (ERO1B mRNA induction) ~5 µM~0.6 µM

Table 1: Comparative IC50 values of Ceapin-A1 and this compound in inhibiting ATF6α signaling. Data is derived from studies using an ERSE-luciferase reporter and qPCR analysis of endogenous ATF6α target genes in response to ER stress.

Mechanism of Action: Trapping ATF6α through a Novel Interaction

Both Ceapin-A1 and this compound share a unique mechanism of action. They inhibit ATF6α by preventing its transport from the endoplasmic reticulum (ER) to the Golgi apparatus, a critical step for its activation during ER stress. This is achieved by inducing a novel protein-protein interaction, or a "neomorphic inter-organelle tether," between the ER-resident ATF6α and the peroxisomal transporter ABCD3. This Ceapin-induced tethering effectively sequesters ATF6α, occluding it from the COPII vesicles responsible for ER-to-Golgi trafficking.

The following diagram illustrates the ATF6α signaling pathway and the inhibitory action of Ceapins.

ATF6_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus cluster_Inhibition Inhibition by Ceapins ATF6_un ATF6α (inactive) BiP BiP ATF6_un->BiP Bound ATF6_stress ATF6α (active monomer) ATF6_un->ATF6_stress ER Stress (UPR activation) S1P S1P ATF6_stress->S1P Trafficking (COPII vesicles) S2P S2P S1P->S2P ATF6_cleaved ATF6α-N (nATF6) S2P->ATF6_cleaved Cleavage 2 ATF6_nuc nATF6 ATF6_cleaved->ATF6_nuc Translocation ERSE ERSE ATF6_nuc->ERSE Binds to Target_Genes Target Gene Expression (e.g., BiP, GRP94) ERSE->Target_Genes Activates Ceapin Ceapin-A1 / A7 Ceapin->ATF6_stress Induces tethering to ABCD3

Caption: ATF6α signaling pathway and its inhibition by Ceapins.

Upon ER stress, BiP dissociates from ATF6α, which then traffics to the Golgi. There, it is cleaved by S1P and S2P, releasing the active transcription factor nATF6, which moves to the nucleus to activate target genes. Ceapins block the initial trafficking step.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize and compare Ceapin-A1 and this compound.

ERSE-Luciferase Reporter Assay

This assay quantitatively measures the activity of the ATF6α pathway.

  • Cell Line: HEK293T cells stably expressing a luciferase reporter gene under the control of an ER stress response element (ERSE).

  • Procedure:

    • Cells are plated and treated with an ER stressor (e.g., 100 nM Thapsigargin (Tg) or 2 µg/mL Tunicamycin (Tm)) in the presence of varying concentrations of Ceapin-A1 or this compound.

    • A vehicle control (DMSO) and a positive control (S1P inhibitor) are included.

    • After a 9-10 hour incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a control, and IC50 values are calculated from the dose-response curves.

Quantitative PCR (qPCR) for Endogenous Target Genes

This method validates the effect of Ceapins on the expression of native ATF6α target genes.

  • Cell Line: U2-OS cells are commonly used.

  • Procedure:

    • Cells are treated with an ER stressor (e.g., 100 nM Tg) and a dose range of Ceapin analogs for 4 hours.

    • Total RNA is extracted, and cDNA is synthesized.

    • qPCR is performed to measure the mRNA levels of ATF6α target genes (e.g., GRP78 (BiP), HERPUD1, ERO1B) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The fold induction of each target gene relative to unstressed controls is calculated, and IC50 values are determined.

Immunofluorescence and Live-Cell Imaging

These techniques are used to visualize the subcellular localization of ATF6α.

  • Cell Line: U2-OS cells stably expressing GFP-tagged ATF6α (GFP-ATF6α).

  • Procedure:

    • Cells are grown on coverslips or in imaging dishes.

    • Treatment with vehicle, ER stressor, and/or Ceapins is administered.

    • For immunofluorescence, cells are fixed, permeabilized, and stained with antibodies against relevant markers (e.g., GM130 for Golgi, GRP94 for ER) and DAPI for the nucleus.

    • For live-cell imaging, cells are monitored over time using a fluorescence microscope.

  • Observation: In the presence of active Ceapins (A1 and A7), GFP-ATF6α forms distinct foci within the ER and is prevented from translocating to the Golgi and nucleus upon ER stress.

The workflow for identifying the Ceapin-induced interaction partner via a CRISPRi screen is depicted below.

CRISPRi_Screen_Workflow start K562 cells with dCas9-KRAB and ATF6α-mCherry reporter transduction Transduce with genome-wide sgRNA library start->transduction selection Select for sgRNA-expressing cells transduction->selection treatment Induce ER stress (Tm) ± this compound selection->treatment facs FACS Sorting treatment->facs low_signal Low mCherry Signal (Resistance to this compound) facs->low_signal Sort Bottom 30% high_signal High mCherry Signal (Sensitization) facs->high_signal Sort Top 30% ngs Next-Generation Sequencing of sgRNA frequencies low_signal->ngs high_signal->ngs analysis Identify enriched/depleted sgRNAs ngs->analysis result ABCD3 knockdown confers resistance to this compound analysis->result

Caption: CRISPRi screen workflow to identify the molecular target of Ceapins.

Conclusion

This compound represents a significant advancement over its parent compound, Ceapin-A1, offering researchers a more potent and selective tool for studying the ATF6α branch of the UPR. Both compounds operate through an innovative mechanism of induced protein tethering, providing a unique approach to modulating this critical cellular stress pathway. The detailed experimental data and protocols provided herein serve as a valuable resource for the scientific community, facilitating further investigation into the roles of ATF6α in health and disease.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ceapin-A7

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Ceapin-A7, a selective inhibitor of ATF6α signaling. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following PPE is required:

PPE CategorySpecific Requirements
Eye/Face Protection ANSI-approved safety glasses with side shields or safety goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene, or natural rubber). Gloves must be inspected for integrity before each use and changed immediately if contaminated.
Skin and Body Protection A standard laboratory coat must be worn at all times. Ensure it is buttoned and sleeves are rolled down. For procedures with a higher risk of splashing, consider an impervious apron. Closed-toe shoes are mandatory.
Respiratory Protection A NIOSH-approved respirator is recommended if working with the solid form for extended periods, or if engineering controls are not sufficient to maintain exposure below acceptable limits.

Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound from receipt to use:

2.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound is typically a solid.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2.2. Preparation of Solutions:

  • All handling of the solid form and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the generation of dust when handling the solid compound.

  • Use appropriate, calibrated equipment for weighing and measuring.

  • Ensure all containers are clearly and accurately labeled with the chemical name, concentration, date, and hazard information.

2.3. Experimental Use:

  • When using this compound in experiments, ensure the work area is clean and uncluttered.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined in Section 4.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, tubes) should be considered chemical waste.

  • Segregate this compound waste from other laboratory waste streams.

3.2. Waste Collection and Disposal:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, contact your institution's EHS department immediately.

Visualizing the Handling and Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

This compound Handling and Disposal Workflow start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store No Damage spill Accidental Spill inspect->spill Damaged prepare Prepare Solutions in Fume Hood store->prepare use Experimental Use with Full PPE prepare->use prepare->spill exposure Personal Exposure prepare->exposure waste_gen Generate this compound Waste use->waste_gen use->spill use->exposure segregate Segregate Waste waste_gen->segregate dispose Dispose via EHS Guidelines segregate->dispose end End of Process dispose->end emergency_proc Follow Emergency Spill Protocol spill->emergency_proc emergency_proc->segregate first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for Safe Handling and Disposal of this compound.

By strictly adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues while ensuring the responsible management of this chemical compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before commencing any work.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.